H-2-Nal-OH
Description
structure in first source
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(2S)-2-amino-3-naphthalen-2-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c14-12(13(15)16)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,12H,8,14H2,(H,15,16)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZXHKDZASGCLU-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20973984 | |
| Record name | 3-Naphthalen-2-ylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20973984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58438-03-2 | |
| Record name | 2-Naphthylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58438-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Naphthylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058438032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Naphthalen-2-ylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20973984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-NAPHTHYLALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W425Q6KV9R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What are the physicochemical properties of H-2-Nal-OH
An In-depth Technical Guide to the Physicochemical Properties of 3-(2-Naphthyl)-L-alanine (H-2-Nal-OH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Naphthyl)-L-alanine, commonly referred to as this compound, is a synthetic, non-proteinogenic amino acid. Structurally, it is an analog of L-phenylalanine, featuring a larger, more hydrophobic naphthyl group in place of the phenyl ring. This modification imparts unique conformational properties, making it a valuable building block in peptide synthesis to create peptidomimetics with enhanced stability, receptor affinity, and biological activity.[1] It is frequently used as a raw material and intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[2][3]
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a workflow diagram for a key analytical procedure.
Physicochemical Properties
The key physicochemical data for this compound are summarized in the table below. This information is critical for its application in synthesis, formulation, and analytical development.
| Property | Value | Reference(s) |
| Synonyms | This compound, (S)-α-Amino-2-naphthalenepropionic Acid, L-2-Naphthylalanine | [3][4][5][6] |
| CAS Number | 58438-03-2 | [3][4][5][7][8] |
| Molecular Formula | C₁₃H₁₃NO₂ | [3][5][7][8] |
| Molecular Weight | 215.25 g/mol | [3][5][6][8] |
| Appearance | White to off-white crystalline powder | [3][7][8][9] |
| Melting Point | 240-244 °C (with decomposition) | [3][4][10] |
| Solubility | Slightly soluble in water; Soluble in 1 mol/L NaOH | [2][3][4][5][9][10] |
| Optical Rotation | [α]²⁰/D = -11° (c=1, 1 mol/L HCl) | [4] |
| pKa (Predicted) | 2.21 ± 0.30 | [3] |
| logP (Calculated) | 0.3 (XLogP3) | [6] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory techniques for amino acid characterization.
Melting Point Determination
The melting point of amino acids can be complicated by decomposition at high temperatures.[11][12] A standard method using a digital melting point apparatus is described, though advanced techniques like Fast Scanning Calorimetry (FSC) may be required for more precise values without decomposition.[13]
-
Apparatus: Digital melting point apparatus (e.g., Mel-Temp) or Thiele tube.
-
Procedure:
-
Ensure the this compound sample is completely dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube into the heating block of the apparatus.
-
For an unknown compound, perform a rapid preliminary run by heating at a rate of 10-20 °C/min to find an approximate melting range.[14]
-
For the precise measurement, start with a new sample and heat to about 20 °C below the approximate melting point.
-
Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.[14]
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂). The melting range is T₁-T₂.
-
Note any decomposition (e.g., charring, gas evolution), as is common for this compound.[3][4]
-
Aqueous Solubility Determination
This protocol determines the solubility of this compound in an aqueous medium using the shake-flask method followed by concentration analysis.
-
Apparatus: Analytical balance, shaker or agitator, centrifuge, HPLC-UV or UV-Vis spectrophotometer.
-
Procedure:
-
Add an excess amount of this compound to a known volume of purified water (e.g., 10 mL) in a sealed vial. The excess solid should be clearly visible.
-
Agitate the vial at a constant temperature (e.g., 25 °C) for an extended period (24-48 hours) to ensure equilibrium is reached.[15]
-
After equilibration, allow the suspension to settle. Centrifuge the sample to pellet the remaining undissolved solid.
-
Carefully withdraw a precise aliquot from the clear supernatant.
-
Dilute the aliquot with a suitable solvent (e.g., water or mobile phase) to a concentration within the calibrated range of the analytical instrument.
-
Determine the concentration of this compound in the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometric method against a standard curve.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is reported in mg/mL or mol/L.
-
pKa Determination by Potentiometric Titration
Potentiometric titration is the standard method for determining the acid dissociation constants (pKa) of the ionizable carboxyl and amino groups.[16]
-
Apparatus: Calibrated pH meter with an electrode, burette, beaker, magnetic stirrer.
-
Reagents: 0.1 M this compound solution, standardized 0.1 M HCl, standardized 0.1 M NaOH, standard pH buffers (4, 7, 10).
-
Procedure:
-
Calibrate the pH meter using the standard buffers.
-
Pipette a known volume (e.g., 20 mL) of the 0.1 M this compound solution into a beaker.[17]
-
If necessary for observing the first pKa, first titrate the solution with 0.1 M HCl, adding small increments (e.g., 0.3 mL) and recording the pH after each addition until the pH is below 2.0.[16][17]
-
Using a fresh sample, titrate the this compound solution with 0.1 M NaOH. Add small, precise increments (e.g., 0.3 mL) from the burette.[17]
-
After each addition, stir the solution to ensure homogeneity and record the stable pH reading. Continue the titration until the pH reaches approximately 12.5.[16]
-
Plot a titration curve of pH (y-axis) versus the equivalents of NaOH added (x-axis).
-
The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest portions of the curve). The first pKa (pKa₁) corresponds to the carboxyl group, and the second (pKa₂) corresponds to the amino group.
-
LogP (Octanol-Water Partition Coefficient) Determination
The shake-flask method is the classical approach for experimentally determining the LogP value, which measures the lipophilicity of a compound.[18][19]
-
Apparatus: Separatory funnel or vials, mechanical shaker, centrifuge, analytical instrument (e.g., HPLC-UV).
-
Reagents: n-Octanol (HPLC grade), purified water (buffered to a specific pH, e.g., 7.4, for LogD determination), this compound.
-
Procedure:
-
Pre-saturate the n-octanol with water and the water with n-octanol by mixing them vigorously and allowing the phases to separate. This prevents volume changes during the experiment.[20]
-
Prepare a stock solution of this compound in the aqueous phase.
-
Add equal volumes of the pre-saturated n-octanol and the this compound aqueous solution to a vial.
-
Seal the vial and shake it for a sufficient time (e.g., 1-2 hours) to allow the compound to partition and reach equilibrium.[21]
-
Let the vial stand until the two phases have completely separated. Centrifugation can be used to accelerate this process.
-
Carefully take an aliquot from both the upper n-octanol layer and the lower aqueous layer.
-
Determine the concentration of this compound in each phase using a suitable analytical method like HPLC-UV.
-
Calculate the partition coefficient (P) as: P = [Concentration in Octanol] / [Concentration in Water].
-
The LogP is the base-10 logarithm of the partition coefficient: LogP = log₁₀(P).
-
Mandatory Visualizations
The following diagram illustrates the experimental workflow for determining the pKa of this compound using potentiometric titration.
Caption: Experimental workflow for pKa determination by potentiometric titration.
References
- 1. peptide.com [peptide.com]
- 2. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 3. 3-(2-Naphthyl)-L-alanine | 58438-03-2 [chemicalbook.com]
- 4. 3-(2-Naphthyl)-L-alanine 58438-03-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. parchem.com [parchem.com]
- 6. 2-Naphthylalanine | C13H13NO2 | CID 185915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. echemi.com [echemi.com]
- 10. This compound [chembk.com]
- 11. New experimental melting properties as access for predicting amino-acid solubility - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. dspace.kpfu.ru [dspace.kpfu.ru]
- 14. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 15. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP00005E [pubs.rsc.org]
- 16. sacbiotech.wordpress.com [sacbiotech.wordpress.com]
- 17. vlab.amrita.edu [vlab.amrita.edu]
- 18. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 19. researchgate.net [researchgate.net]
- 20. LogP / LogD shake-flask method [protocols.io]
- 21. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
An In-depth Technical Guide to the Synthesis and Characterization of L-3-(2-naphthyl)alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-3-(2-naphthyl)alanine (Nal), an unnatural amino acid, has garnered significant attention in medicinal chemistry and drug development. Its rigid, bulky naphthyl side chain provides unique conformational constraints and potential for enhanced biological interactions, making it a valuable building block in the design of peptidomimetics and other therapeutic agents. Notably, L-3-(2-naphthyl)alanine is a critical component of several CXCR4 antagonists, which are being investigated for their potential in treating HIV, cancer, and inflammatory diseases. This guide provides a comprehensive overview of the synthesis and characterization of L-3-(2-naphthyl)alanine, including detailed experimental protocols, characterization data, and a visualization of its relevant biological signaling pathway.
Physicochemical Properties
A summary of the key physicochemical properties of L-3-(2-naphthyl)alanine is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₃NO₂ | [1] |
| Molecular Weight | 215.25 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 244 °C (decomposes) | [3] |
| Solubility | Soluble in 1 mol/L NaOH | [2] |
| Optical Rotation [α] | -11 ± 1.5° (c=1 in 0.3N HCl) | [1] |
Synthesis of L-3-(2-naphthyl)alanine
The stereoselective synthesis of L-3-(2-naphthyl)alanine can be achieved through both chemical and chemo-enzymatic methods. While various chemical strategies for the asymmetric synthesis of α-amino acids are known, this guide will detail a highly efficient chemo-enzymatic approach and provide a general overview of a potential chemical synthesis route.
Experimental Protocol 1: Chemo-enzymatic Synthesis via Transamination
This method utilizes a hyper-thermostable aminotransferase from Thermococcus profundus (MsAT) for the asymmetric amination of 3-(2-naphthyl)pyruvate. The low solubility of the product, L-3-(2-naphthyl)alanine, in the reaction medium advantageously shifts the equilibrium towards product formation, leading to high yields and enantiomeric purity[4].
Materials:
-
3-(2-naphthyl)pyruvate (NPA)
-
L-glutamate (Glu)
-
Hyper-thermostable aminotransferase from Thermococcus profundus (MsAT)
-
Reaction buffer (e.g., potassium phosphate buffer)
-
Deionized water
Procedure:
-
Prepare a reaction mixture containing 180 mM 3-(2-naphthyl)pyruvate and 360 mM L-glutamate in a suitable reaction buffer.
-
Add the hyper-thermostable aminotransferase from Thermococcus profundus to the reaction mixture.
-
Incubate the reaction at 70 °C with gentle agitation.
-
As the reaction proceeds, L-3-(2-naphthyl)alanine will precipitate out of the solution due to its low solubility.
-
After the reaction is complete (as determined by monitoring substrate consumption or product formation), the precipitated product can be collected by filtration or centrifugation.
-
Wash the collected product with deionized water to remove any residual reactants and buffer salts.
-
Dry the purified L-3-(2-naphthyl)alanine under vacuum.
Expected Outcome:
This chemo-enzymatic synthesis typically yields optically pure L-3-(2-naphthyl)alanine (>99% enantiomeric excess) with a molar yield of approximately 93%[4].
Caption: Workflow for the chemo-enzymatic synthesis of L-3-(2-naphthyl)alanine.
General Strategy for Chemical Synthesis
A common approach for the asymmetric synthesis of α-amino acids involves the alkylation of a chiral glycine enolate equivalent. For L-3-(2-naphthyl)alanine, this would typically involve the following key steps:
-
Preparation of a Chiral Glycine Template: A chiral auxiliary, such as a pseudoephedrine-derived or a Schöllkopf-type bis-lactim ether, is condensed with glyoxylic acid to form a chiral glycine enolate precursor.
-
Asymmetric Alkylation: The chiral glycine enolate is generated by treatment with a strong base (e.g., lithium diisopropylamide) and then reacted with 2-(bromomethyl)naphthalene. The chiral auxiliary directs the stereoselective alkylation to favor the formation of the L-isomer.
-
Hydrolysis and Deprotection: The resulting product is hydrolyzed under acidic conditions to cleave the chiral auxiliary and deprotect the amino and carboxyl groups, yielding L-3-(2-naphthyl)alanine.
-
Purification: The final product is purified by recrystallization or chromatography.
Characterization of L-3-(2-naphthyl)alanine
The identity and purity of synthesized L-3-(2-naphthyl)alanine are confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of L-3-(2-naphthyl)alanine. The following tables summarize the expected chemical shifts for ¹H and ¹³C NMR.
¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~7.8 | m | Aromatic protons |
| ~7.5 | m | Aromatic protons |
| ~4.0 | t | α-H |
| ~3.4 | d | β-CH₂ |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and pH.
¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~175 | C=O (carboxyl) |
| ~134 | Aromatic C |
| ~133 | Aromatic C |
| ~128 | Aromatic C |
| ~127 | Aromatic C |
| ~126 | Aromatic C |
| ~55 | α-C |
| ~37 | β-C |
Note: The assignments are approximate and based on typical chemical shift ranges for similar structures.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of L-3-(2-naphthyl)alanine. The expected molecular ion peak and major fragments are listed below.
| m/z | Relative Intensity (%) | Assignment |
| 215.09 | 100 | [M]⁺ |
| 170.08 | ~80 | [M - COOH]⁺ |
| 141.07 | ~60 | [M - CH(NH₂)COOH]⁺ |
Note: Fragmentation patterns can vary depending on the ionization technique used.
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to assess the purity of the synthesized L-3-(2-naphthyl)alanine. Chiral HPLC is particularly important for determining the enantiomeric excess.
| Parameter | Value |
| Purity (RP-HPLC) | >97.0% |
| Enantiomeric Excess (Chiral HPLC) | >99% |
Biological Context: Role in CXCR4 Signaling
L-3-(2-naphthyl)alanine is a crucial component of T140 and its analogs, which are potent and specific antagonists of the CXCR4 receptor. The CXCR4 receptor, a G-protein coupled receptor (GPCR), plays a vital role in various physiological and pathological processes, including cell migration, hematopoiesis, and cancer metastasis. The binding of its endogenous ligand, CXCL12 (also known as SDF-1), to CXCR4 triggers a cascade of intracellular signaling events.
The diagram below illustrates the major signaling pathways activated by CXCR4. L-3-(2-naphthyl)alanine-containing antagonists block the binding of CXCL12 to CXCR4, thereby inhibiting these downstream signaling events.
Caption: Simplified overview of major CXCR4 signaling pathways.
Conclusion
L-3-(2-naphthyl)alanine is a non-proteinogenic amino acid of significant interest in the development of novel therapeutics. Its synthesis can be efficiently achieved with high stereoselectivity using chemo-enzymatic methods. The identity and purity of the synthesized compound can be rigorously confirmed through a combination of NMR, MS, and HPLC techniques. The crucial role of L-3-(2-naphthyl)alanine in potent CXCR4 antagonists highlights its importance in modulating key signaling pathways involved in various diseases. This guide provides a foundational resource for researchers and scientists working with this important molecule.
References
- 1. 2-Naphthylalanine | C13H13NO2 | CID 185915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. Preparation of chiral derivatives of beta-Ala containing the alpha-phenylethyl group: useful starting materials for the asymmetric synthesis of beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Comprehensive Technical Guide to H-2-Nal-OH for Researchers and Drug Development Professionals
Introduction
H-2-Nal-OH, chemically known as (2S)-2-amino-3-(naphthalen-2-yl)propanoic acid or 3-(2-Naphthyl)-L-alanine, is a synthetic amino acid that has garnered significant attention in the fields of medicinal chemistry and drug development. Its unique structural feature, a bulky naphthyl group, imparts valuable properties when incorporated into peptides, making it a crucial building block for novel therapeutics. This guide provides an in-depth overview of this compound, including its physicochemical properties, applications in peptide synthesis, and its role in modulating key biological pathways.
Physicochemical and Quantitative Data
The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Citations |
| CAS Number | 58438-03-2 | [1][2] |
| Molecular Formula | C₁₃H₁₃NO₂ | [2] |
| Molecular Weight | 215.25 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | ~240 °C (decomposes) | |
| Solubility | Slightly soluble in water. Soluble in 1 mol/L NaOH. | |
| Optical Rotation | [α]²⁰/D ~ -11° (c=1 in 1M HCl) |
Core Applications in Peptide Synthesis and Drug Development
This compound is primarily utilized as a phenylalanine or tryptophan analog in solid-phase peptide synthesis (SPPS) to enhance the biological activity and stability of peptides.[1] The incorporation of the naphthylalanine residue can significantly influence the peptide's conformation and its interaction with biological targets.
A prime example of its application is in the development of antagonists for the CXCR4 receptor, a key player in HIV-1 entry into host cells and cancer metastasis.[3][4][5] The peptide T140 and its analogs, which contain 3-(2-Naphthyl)-L-alanine, are potent inhibitors of the CXCR4 receptor.[3][5] The naphthyl group has been shown to be critical for the high anti-HIV activity of these peptides.[3]
Furthermore, derivatives of this compound are employed in the synthesis of cyclic peptides, which exhibit improved stability and receptor selectivity.[6] The unique properties of this amino acid also lend themselves to the development of hydrogels for tissue engineering applications.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a T140 Analog
This protocol outlines the manual synthesis of a model peptide containing this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, a standard and robust method for peptide synthesis.[7][8][9][10]
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-L-3-(2-naphthyl)alanine)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (Oxyma)
-
Piperidine solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/triisopropylsilane/water 95:2.5:2.5)
-
Diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid (e.g., Fmoc-L-3-(2-naphthyl)alanine), 3 equivalents of Oxyma, and 3 equivalents of DIC in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours with gentle agitation.
-
Monitor the completion of the reaction using a ninhydrin test.
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Signaling Pathways and Logical Relationships
The primary mechanism of action for peptides containing this compound, such as T140, involves the antagonism of the CXCR4 receptor. The following diagrams illustrate the general workflow of solid-phase peptide synthesis and the signaling pathway of CXCR4 that is inhibited by these peptides.
References
- 1. peptide.com [peptide.com]
- 2. 3-(2-Naphthyl)-L-alanine, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. Certification of the critical importance of L-3-(2-naphthyl)alanine at position 3 of a specific CXCR4 inhibitor, T140, leads to an exploratory performance of its downsizing study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small Molecule Inhibitors of CXCR4 [thno.org]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 9. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Spectral Properties of 2-Naphthylalanine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Naphthylalanine (2-Nal) is a synthetic amino acid that has garnered significant interest within the scientific community, particularly in the fields of peptide chemistry, protein engineering, and drug development.[1] Its defining feature is the naphthalene moiety attached to the alanine backbone, which bestows upon it unique spectral and physicochemical properties not found in the canonical amino acids. This bulky, aromatic side chain enhances hydrophobicity and provides a powerful intrinsic fluorescent probe to investigate molecular interactions, protein folding, and receptor-ligand binding.[1] This technical guide provides a comprehensive overview of the key spectral properties of 2-naphthylalanine, including its UV-Vis absorption, fluorescence, and circular dichroism characteristics. Detailed experimental protocols and data are presented to facilitate its application in research and development.
UV-Vis Absorption Spectroscopy
The extended π-system of the naphthalene ring in 2-naphthylalanine gives rise to strong absorption in the ultraviolet region of the electromagnetic spectrum. This property is fundamental for the detection and quantification of 2-Nal and peptides or proteins incorporating this amino acid.
Absorption Spectra and Properties
| Parameter | Value | Solvent | Reference |
| Absorption Maximum (λmax) | 239 nm | Acetonitrile | [1] |
| Molar Extinction Coefficient (ε) | 53,700 M-1cm-1 | Acetonitrile | [1] |
Disclaimer: The data presented above is for 2-aminonaphthalene and should be considered an approximation for 2-naphthylalanine. Experimental verification for 2-Nal is highly recommended.
Experimental Protocol: UV-Vis Absorption Measurement
Objective: To determine the absorption spectrum and molar extinction coefficient of a 2-naphthylalanine-containing sample.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
2-Naphthylalanine or 2-Nal-containing peptide
-
Spectroscopic grade solvent (e.g., acetonitrile, phosphate buffer)
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the 2-Nal sample of a known concentration in the chosen solvent.
-
Perform a series of dilutions to obtain a range of concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamp to warm up.
-
Set the desired wavelength range for scanning (e.g., 200-400 nm).
-
-
Blank Measurement:
-
Fill a quartz cuvette with the solvent used for sample preparation.
-
Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectra.
-
-
Sample Measurement:
-
Rinse the cuvette with the first sample dilution and then fill it.
-
Place the cuvette in the spectrophotometer and record the absorption spectrum.
-
Repeat this step for all dilutions.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance at λmax versus concentration.
-
Perform a linear regression on the data. The slope of the line corresponds to the molar extinction coefficient (ε) according to the Beer-Lambert law (A = εcl).
-
Fluorescence Spectroscopy
The naphthalene moiety of 2-naphthylalanine is intrinsically fluorescent, making it a valuable tool for a wide range of fluorescence-based assays. Its fluorescence properties are highly sensitive to the local environment, which can be exploited to study conformational changes, binding events, and membrane interactions.
Fluorescence Spectra and Properties
The fluorescence of 2-Nal is characterized by a distinct emission profile and a notably long excited-state lifetime compared to natural aromatic amino acids like tryptophan. This longer lifetime provides a significant advantage in time-resolved fluorescence studies, allowing for better discrimination from background fluorescence. The fluorescence quantum yield and lifetime are sensitive to solvent polarity and viscosity.
As with the absorption data, specific photophysical data for 2-naphthylalanine is sparse. The following table provides data for the proxy compound, 2-aminonaphthalene.
| Parameter | Value | Solvent | Reference |
| Fluorescence Quantum Yield (ΦF) | 0.91 | Acetonitrile | [1] |
The fluorescence lifetime of anilinonaphthalene, another related compound, has been shown to be dependent on the polarity and viscosity of the solvent, a behavior that can be expected for 2-naphthylalanine as well.[2]
Experimental Protocol: Fluorescence Spectroscopy
Objective: To measure the fluorescence excitation and emission spectra, quantum yield, and lifetime of a 2-naphthylalanine-containing sample.
Materials:
-
Spectrofluorometer with lifetime measurement capabilities (e.g., TCSPC)
-
Quartz cuvettes (1 cm path length, four-sided polished for fluorescence)
-
2-Naphthylalanine or 2-Nal-containing peptide
-
Spectroscopic grade solvents
-
Quantum yield standard (e.g., quinine sulfate in 0.1 M H2SO4)
-
Volumetric flasks and pipettes
Procedure:
-
Sample and Standard Preparation:
-
Prepare a series of dilutions of the 2-Nal sample and the quantum yield standard in the desired solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
-
Excitation and Emission Spectra:
-
Set the excitation wavelength and scan the emission spectrum.
-
Set the emission wavelength and scan the excitation spectrum.
-
-
Quantum Yield Measurement (Relative Method):
-
Measure the integrated fluorescence intensity of the sample and the standard at the same excitation wavelength.
-
The quantum yield is calculated using the formula: Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (ηsample2 / ηstandard2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
-
Fluorescence Lifetime Measurement (TCSPC):
-
Excite the sample with a pulsed light source (e.g., a laser diode or LED).
-
Measure the time delay between the excitation pulse and the arrival of the emitted photons at the detector.
-
Construct a histogram of photon arrival times, which represents the fluorescence decay curve.
-
Fit the decay curve to an exponential function to determine the fluorescence lifetime (τ).
-
Circular Dichroism Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary and tertiary structure of peptides and proteins. The incorporation of an aromatic amino acid like 2-naphthylalanine can significantly influence the CD spectrum, providing insights into local conformation and aromatic interactions.
Circular Dichroism of 2-Naphthylalanine-Containing Peptides
The naphthalene chromophore of 2-Nal is chiral when incorporated into a peptide backbone, and its electronic transitions can couple with those of the peptide backbone and other aromatic residues, giving rise to distinct CD signals in the near-UV region (250-350 nm). In the far-UV region (190-250 nm), the presence of 2-Nal can influence the peptide's secondary structure.
Studies on peptides containing 2-naphthylalanine have shown a characteristic band in the CD spectrum. For instance, a tripeptide containing 2-naphthylalanine exhibited a maximum at 226 nm, which is a flip of the band observed for peptides containing 1-naphthylalanine.[3] This band around 230 nm in naphthylalanine-containing peptides is often attributed to the formation of a β-structure arising from aromatic stacking.[3]
Experimental Protocol: Circular Dichroism Spectroscopy
Objective: To analyze the secondary and tertiary structure of a 2-naphthylalanine-containing peptide.
Materials:
-
Circular Dichroism Spectropolarimeter
-
Quartz cuvettes with short path lengths (e.g., 0.1 cm for far-UV, 1 cm for near-UV)
-
2-Naphthylalanine-containing peptide
-
Appropriate buffer (must be transparent in the desired wavelength range)
-
Nitrogen gas supply (for purging the instrument)
Procedure:
-
Sample Preparation:
-
Dissolve the peptide in the chosen buffer to a known concentration. The concentration will depend on the path length of the cuvette and the wavelength range being studied.
-
-
Instrument Setup:
-
Turn on the CD spectropolarimeter and the nitrogen purge.
-
Set the desired parameters, including wavelength range, bandwidth, and scanning speed.
-
-
Baseline Measurement:
-
Fill the cuvette with the buffer.
-
Record a baseline spectrum.
-
-
Sample Measurement:
-
Rinse and fill the cuvette with the peptide solution.
-
Record the CD spectrum.
-
-
Data Processing:
-
Subtract the baseline spectrum from the sample spectrum.
-
Convert the raw data (ellipticity in millidegrees) to molar ellipticity ([θ]) using the formula: [θ] = (θ * 100) / (c * l * n) where θ is the observed ellipticity in degrees, c is the molar concentration, l is the path length in cm, and n is the number of amino acid residues.
-
Applications in Research and Drug Development
The unique spectral properties of 2-naphthylalanine make it a versatile tool in various research and drug development applications:
-
Fluorescent Probing of Peptide and Protein Structure: The sensitivity of 2-Nal's fluorescence to its environment allows for the monitoring of protein folding, conformational changes, and binding events.
-
Förster Resonance Energy Transfer (FRET): The spectral overlap between the emission of a donor fluorophore and the absorption of an acceptor allows for the measurement of distances on the angstrom scale. 2-Nal can serve as an excellent FRET donor or acceptor in peptide-based assays.
-
Receptor-Ligand Interaction Studies: By incorporating 2-Nal into a peptide ligand, its binding to a receptor can be monitored through changes in fluorescence, providing insights into binding affinity and kinetics.
-
Membrane Interaction and Permeability Studies: The change in 2-Nal's fluorescence upon moving from an aqueous to a hydrophobic environment makes it a useful probe for studying how peptides interact with and penetrate cell membranes.[1]
Conclusion
2-Naphthylalanine is a powerful tool for researchers and drug development professionals. Its intrinsic spectral properties, particularly its strong UV absorbance and environment-sensitive fluorescence, provide a non-invasive means to investigate the structure, dynamics, and interactions of peptides and proteins. While a comprehensive set of photophysical data for the free amino acid is still being established, the available information and data from closely related compounds provide a solid foundation for its application. The experimental protocols outlined in this guide offer a starting point for harnessing the full potential of this unique amino acid in advancing our understanding of biological systems and in the development of novel therapeutics.
References
Understanding the structure of beta-(2-naphthyl)-L-alanine
An In-Depth Technical Guide to the Core Structure and Applications of β-(2-Naphthyl)-L-alanine
Introduction
Beta-(2-naphthyl)-L-alanine (2-Nal) is a non-proteinogenic α-amino acid characterized by the presence of a naphthalene ring system attached to the β-carbon of an L-alanine backbone.[1][2] This bulky, aromatic side chain imparts unique structural and photophysical properties, making it a valuable tool in medicinal chemistry, peptide engineering, and drug development.[2][3] Its incorporation into peptides can enhance hydrophobicity, influence secondary structure, and improve stability against enzymatic degradation.[3][4] Furthermore, the intrinsic fluorescence of the naphthalene moiety allows it to serve as a spectroscopic probe for studying molecular interactions.[2][5] This guide provides a comprehensive overview of its structure, properties, synthesis, and key applications for researchers and drug development professionals.
Core Structure and Physicochemical Properties
β-(2-Naphthyl)-L-alanine belongs to the class of organic compounds known as naphthalenes, which contain a moiety of two fused benzene rings.[6] The core structure consists of an L-alanine scaffold with a 2-naphthyl group attached via a methylene bridge to the β-carbon. This structure results in a non-polar, aromatic amino acid that is sterically larger than phenylalanine and tryptophan.[7]
Data Presentation: Physicochemical Properties
The following tables summarize the key physicochemical properties of β-(2-naphthyl)-L-alanine and its common derivatives used in synthesis, such as the Fmoc- and Boc-protected forms.
Table 1: Core Molecule Properties - β-(2-Naphthyl)-L-alanine
| Property | Value | Source |
| IUPAC Name | (2S)-2-amino-3-naphthalen-2-ylpropanoic acid | [1] |
| Synonyms | H-2-Nal-OH, L-3-(2-Naphthyl)alanine | [1] |
| CAS Number | 58438-03-2 | [1] |
| Molecular Formula | C₁₃H₁₃NO₂ | [6] |
| Average Molecular Weight | 215.25 g/mol | [1][6] |
| Monoisotopic Mass | 215.094628665 Da | [1][6] |
| Appearance | White or whitish powder | [] |
| Melting Point | 240 °C (decomposes) | [] |
| Boiling Point (Est.) | 412.3 °C at 760 mmHg | [] |
| Density (Est.) | 1.254 g/cm³ | [] |
| State at STP | Solid | [6] |
Table 2: Predicted Properties
| Property | Value | Source |
| Water Solubility | 0.201 mg/mL | [6] |
| logP | -0.19 to -0.41 | [6] |
| pKa (Strongest Acidic) | 2.61 | [6] |
| pKa (Strongest Basic) | 9.44 | [6] |
Table 3: Properties of Common Protected Derivatives
| Derivative | Molecular Formula | Molecular Weight | CAS Number | Use |
| Fmoc-3-(2-naphthyl)-L-alanine | C₂₈H₂₃NO₄ | 437.50 g/mol | 112883-43-9 | Solid-phase peptide synthesis |
| Boc-3-(2-naphthyl)-L-alanine | C₁₈H₂₁NO₄ | 315.4 g/mol | 58438-04-3 | Solid-phase peptide synthesis |
Data compiled from sources[9][10][11].
Synthesis and Preparation
The synthesis of β-(2-naphthyl)-L-alanine and its derivatives can be achieved through both chemical and enzymatic methods. The choice of method depends on the desired stereochemical purity and the scale of production.
Chemical Synthesis
A common synthetic route for related analogs involves the diazotization of a naphthylamine precursor and condensation with acrylic acid.[12] For peptide synthesis applications, the amino group is typically protected. The preparation of Fmoc-L-β-naphthylalanine, a key intermediate for solid-phase peptide synthesis, is a well-established procedure.[9]
Enzymatic Deracemisation
For producing enantiomerically pure L-2-Nal, a multi-step enzymatic process offers high selectivity. This method is particularly useful for resolving racemic mixtures (D,L-2-naphthylalanine). A one-pot reaction can be designed using two key enzymes.[13]
Applications in Research and Drug Development
The unique properties of 2-Nal make it a versatile building block in several scientific domains.
-
Peptide Synthesis and Drug Design : The Fmoc-protected version is widely used in solid-phase peptide synthesis to create novel peptide-based drugs.[3][14] Its bulky side chain can enhance binding affinity and selectivity for biological targets, such as G-protein-coupled receptors (GPCRs).[4] For example, it is a component of the CXCR4 antagonist FC131.[15] Its incorporation can also increase the proteolytic stability of peptides, a crucial factor for therapeutic candidates.[3]
-
Fluorescent Probe : The naphthalene moiety is intrinsically fluorescent, allowing 2-Nal to be used as a probe in biophysical studies.[2] It has been successfully used to investigate the structure of melanocortin peptides and their interaction with lipid membranes, suggesting that its deeper penetration into the bilayer may correlate with higher receptor affinity.[5]
-
Structural Biology : In structural studies, 2-Nal can be substituted for natural aromatic residues like tryptophan or phenylalanine to probe aromatic interactions that stabilize peptide folds, such as β-hairpins.[16] Its unique electron density is also beneficial for X-ray crystallographic studies of proteins and peptides.[]
-
Antimicrobial Research : Derivatives of naphthylalanine have been studied as growth inhibitors for various microorganisms, including Escherichia coli and Lactobacillus plantarum.[12] They have also been used to probe bacterial transport systems, presenting a potential pathway for antimicrobial development.[2]
Experimental Protocols
Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS) using Fmoc-3-(2-naphthyl)-L-alanine
This protocol outlines the general steps for incorporating Fmoc-3-(2-naphthyl)-L-alanine into a peptide sequence on a solid support (e.g., Rink Amide resin).
-
Resin Swelling : Swell the resin in a suitable solvent like N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection :
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for an additional 15-20 minutes to ensure complete removal of the Fmoc group from the resin or the preceding amino acid.
-
Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.
-
-
Amino Acid Coupling :
-
Prepare the coupling solution: Dissolve Fmoc-3-(2-naphthyl)-L-alanine (3-5 equivalents) and a coupling agent like HBTU/HOBt (3-5 equivalents) in DMF.
-
Add a base, such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents), to the solution to activate the carboxyl group.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Washing : Wash the resin thoroughly with DMF (3-5 times) followed by dichloromethane (DCM) (3-5 times) to remove excess reagents.
-
Repeat Cycle : Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection : Once synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification : Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol: Enzymatic Deracemisation of D,L-2-Naphthylalanine
This protocol describes a one-pot, multi-enzyme system to convert a racemic mixture of 2-naphthylalanine into the pure L-enantiomer.[13]
-
Reaction Setup :
-
Prepare a buffered aqueous solution containing the racemic D,L-2-naphthylalanine substrate. Due to low water solubility, this may be a suspension.[13]
-
Add the amino donor, L-cysteine sulfinic acid (L-CSA).
-
-
Enzyme Addition :
-
Add D-amino acid oxidase (DAAO) from Rhodotorula gracilis and catalase. DAAO selectively oxidizes the D-enantiomer (D-2-Nal) to its corresponding α-keto acid, 2-naphthylpyruvate (2-NPA), producing hydrogen peroxide as a byproduct. Catalase is added to decompose the hydrogen peroxide, which can inhibit enzyme activity.
-
Add L-aspartate aminotransferase (L-AAT) from Escherichia coli.
-
-
Reaction Mechanism :
-
The L-AAT enzyme catalyzes the stereoselective transamination of the 2-NPA intermediate (generated from the D-enantiomer) to L-2-naphthylalanine.
-
The amino group is supplied by L-CSA, which is converted to a thio-α-keto acid that spontaneously degrades, driving the reaction equilibrium towards the formation of the L-amino acid.
-
-
Incubation and Monitoring :
-
Incubate the reaction mixture under optimal pH and temperature conditions for the enzymes.
-
Monitor the reaction progress using chiral HPLC to determine the enantiomeric excess (e.e.) and yield of L-2-Nal.
-
-
Product Isolation : Upon completion (typically >99% e.e.), isolate and purify the L-2-naphthylalanine product.
Mandatory Visualizations
Diagram 1: Chemical Structure of β-(2-Naphthyl)-L-alanine
Caption: Core chemical structure of β-(2-Naphthyl)-L-alanine.
Diagram 2: Experimental Workflow for Fmoc-SPPS
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Diagram 3: Signaling Pathway for Enzymatic Deracemisation
Caption: Pathway of enzymatic deracemisation of 2-Naphthylalanine.
References
- 1. 2-Naphthylalanine | C13H13NO2 | CID 185915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structural study of melanocortin peptides by fluorescence spectroscopy: identification of beta-(2-naphthyl)-D-alanine as a fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. bachem.com [bachem.com]
- 9. Fmoc-3-(2-Naphthyl)-L-alanine [chembk.com]
- 10. Boc-3-(2-naphthyl)-L-alanine | C18H21NO4 | CID 7020908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. matrixscientific.com [matrixscientific.com]
- 12. Synthesis and microbiological activities of beta-(1-chloro-2-naphthyl) alanine and beta-(1-bromo-2-naphthyl) alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chemimpex.com [chemimpex.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Aromatic interactions with naphthylalanine in a β-hairpin peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 3-(2-Naphthyl)-L-alanine (H-2-Nal-OH) in Peptide Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern peptide chemistry and drug discovery, the incorporation of unnatural amino acids (UAAs) is a cornerstone strategy for overcoming the inherent limitations of native peptides, such as poor metabolic stability and low oral bioavailability. Among the vast arsenal of UAAs, 3-(2-Naphthyl)-L-alanine (H-2-Nal-OH) , often abbreviated as 2-Nal, has emerged as a particularly influential building block.[1] Its unique bicyclic aromatic side chain provides a combination of hydrophobicity and steric bulk that profoundly impacts peptide structure, stability, and biological activity.[1][2] This technical guide offers an in-depth exploration of the core functions of this compound, with a focus on its application in enhancing receptor affinity and enzymatic stability, exemplified by its critical role in the development of potent Gonadotropin-Releasing Hormone (GnRH) antagonists.
Core Attributes and Applications of this compound
This compound is an analog of phenylalanine and tryptophan, featuring a naphthalene moiety attached to the β-carbon of alanine.[1] This structural feature imparts several key properties that are advantageous in peptide design:
-
Enhanced Hydrophobicity: The bulky naphthalene side chain significantly increases the hydrophobicity of the peptide. This can enhance binding to hydrophobic pockets within receptors and improve membrane permeability.[1][3]
-
Increased Steric Hindrance: The size of the naphthyl group provides steric shielding, which can protect the peptide backbone from proteolytic degradation by enzymes, thereby increasing its in-vivo half-life.[4]
-
Stabilization of Secondary Structures: Aromatic interactions involving the naphthyl group can help to stabilize specific peptide conformations, such as β-hairpins, which can be crucial for receptor recognition and binding.[2][5]
-
Mimicry of Natural Aromatic Residues: 2-Nal can serve as a bioisostere for tryptophan or phenylalanine, often leading to improved pharmacological properties.[2][6]
These attributes have made this compound a valuable component in the design of peptidomimetics, including enzyme inhibitors and receptor antagonists.[1][7] One of its most successful applications is in the development of GnRH antagonists like Ganirelix and Cetrorelix.[8][9][10]
Case Study: GnRH Antagonists
GnRH is a decapeptide that regulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[11][12] GnRH antagonists block this action by competitively binding to the GnRH receptor (GnRHR), and are used in assisted reproduction technologies and for treating hormone-sensitive cancers.[8][9][10]
The incorporation of D-2-Nal at position 1 of the GnRH sequence is a hallmark of many potent antagonists, including Ganirelix. This modification is critical for high-affinity binding to the GnRH receptor.
Quantitative Impact on Receptor Binding Affinity
The substitution of natural amino acids with this compound and other UAAs in GnRH analogs leads to a dramatic increase in antagonist potency. The table below summarizes the in-vitro activity of several GnRH antagonists, highlighting the low nanomolar to sub-nanomolar IC50 values achieved.
| Compound | Key Modifications (including D-2-Nal at position 1) | Antagonist Potency (IC50) | Species/Assay |
| Acyline | N-Ac-D-2-Nal -D-pCl-Phe-D-Pal-Ser-N-Me-Tyr-D-Hci-Leu-Arg-Pro-D-Ala-NH2 | 0.52 nM | Human GnRH-R (HEK-293 cells) |
| Analogue 9 | Acyline analogue with Ncy(2-naphthyl) at position 1 | < 2 nM | Human GnRH-R (HEK-293 cells) |
| Analogue 15 | Acyline analogue with Ncy(2-naphthyl) at position 7 | < 2 nM | Human GnRH-R (HEK-293 cells) |
| Ganirelix | N-Ac-D-2-Nal -D-pCl-Phe-D-Pal-Ser-Tyr-D-hArg(Et)2-Leu-hArg(Et)2-Pro-D-Ala-NH2 | ED50 = 0.29 µ g/rat (in vivo) | Ovulation suppression in rats |
| Cetrorelix | Ac-D-Nal -D-Cpa-D-Pal-Ser-Tyr-D-Cit-Leu-Arg-Pro-D-Ala-NH2 | Not specified, potent antagonist | Competitive binding to GnRH receptors |
Data compiled from multiple sources.[13][14][15] IC50 represents the concentration of an antagonist that inhibits 50% of the GnRH-induced response.
Signaling Pathway Modulation
GnRH antagonists containing this compound, such as Cetrorelix and Ganirelix, function by competitively blocking the GnRH receptor, a G-protein coupled receptor (GPCR), on pituitary gonadotrope cells.[8][11][16] This blockade prevents the endogenous GnRH from initiating its downstream signaling cascade, thereby suppressing the synthesis and secretion of LH and FSH.[8][10][17] The primary pathway inhibited is the Gαq/11-mediated activation of phospholipase Cβ (PLCβ), which prevents the production of inositol trisphosphate (IP3) and diacylglycerol (DAG) and subsequent intracellular calcium mobilization.[11]
Experimental Protocols
Incorporation of Fmoc-D-2-Nal-OH via Solid-Phase Peptide Synthesis (SPPS)
The following provides a generalized protocol for the manual incorporation of Fmoc-D-2-Nal-OH into a peptide sequence using a standard Fmoc/tBu solid-phase peptide synthesis strategy on a rink amide resin.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-D-2-Nal-OH)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU ((1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate))
-
Activation base: N,N-Diisopropylethylamine (DIPEA)
-
Washing solvents: Methanol (MeOH)
-
Cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Add fresh deprotection solution and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling (Fmoc-D-2-Nal-OH):
-
In a separate vial, dissolve Fmoc-D-2-Nal-OH (3-5 equivalents relative to resin substitution) and HBTU/HATU (3-5 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6-10 equivalents) to the vial to activate the amino acid. The solution should change color (typically to yellow).
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a qualitative test (e.g., Kaiser test) to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.
-
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection & Cleavage:
-
After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).
-
Wash the peptide-resin with DMF, then DCM, and finally MeOH, then dry under vacuum.
-
Treat the dried resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Experimental Workflow for Peptide Antagonist Development
The discovery and optimization of peptide-based drugs like GnRH antagonists follow a structured workflow, from initial design to in-vivo testing.
Conclusion
This compound is a powerful and versatile unnatural amino acid that has become indispensable in modern peptide chemistry. Its bulky, hydrophobic naphthyl side chain provides a unique tool for medicinal chemists to enhance the pharmacological properties of peptides. By increasing receptor binding affinity, improving enzymatic stability, and stabilizing bioactive conformations, this compound has been instrumental in the development of successful peptide therapeutics. The clinical success of GnRH antagonists like Ganirelix and Cetrorelix stands as a testament to the profound impact of strategically incorporating this UAA, paving the way for future innovations in peptide-based drug design.
References
- 1. lifetein.com [lifetein.com]
- 2. Aromatic interactions with naphthylalanine in a β-hairpin peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural study of melanocortin peptides by fluorescence spectroscopy: identification of beta-(2-naphthyl)-D-alanine as a fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boosting stability and therapeutic potential of proteolysis-resistant antimicrobial peptides by end-tagging β-naphthylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. A naphthalene-containing amino acid enables hydrogelation of a conjugate of nucleobase-saccharideamino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Cetrorelix? [synapse.patsnap.com]
- 9. Cetrorelix in reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gonadotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]
- 11. GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cetrorelix | C70H92ClN17O14 | CID 25074887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Structure-Activity Relationship Studies of Gonadotropin Releasing Hormone Antagonists Containing S-aryl/alkyl Norcysteines and their Oxidized Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure-activity relationship studies of gonadotropin-releasing hormone antagonists containing S-aryl/alkyl norcysteines and their oxidized derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Potent gonadotropin releasing hormone antagonists with low histamine-releasing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cetrorelix Monograph for Professionals - Drugs.com [drugs.com]
- 17. go.drugbank.com [go.drugbank.com]
A Technical Guide to the Solubility of H-2-Nal-OH in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of H-2-Nal-OH (L-3-(2-naphthyl)alanine), a non-proteinogenic amino acid of significant interest in peptide synthesis and drug design. Understanding the solubility of this compound is critical for its effective use in various research and development applications, from reaction chemistry to formulation and biological assays.
Core Concepts in Solubility
The solubility of a compound is defined as the maximum concentration that can be dissolved in a solvent at a given temperature and pressure to form a saturated solution. For drug discovery and development, two key types of solubility are often considered:
-
Thermodynamic Solubility: This is the true equilibrium solubility of a compound, where the dissolved solute is in equilibrium with the undissolved solid phase. It is a critical parameter for understanding the fundamental physicochemical properties of a compound.
-
Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly dissolved from a high-concentration stock solution (typically in DMSO) and then diluted into an aqueous buffer. It is a high-throughput screening method often used in early drug discovery to identify potential solubility liabilities.
Solubility Profile of this compound
This compound is characterized by its bulky and hydrophobic naphthalene side chain, which significantly influences its solubility profile. While sparingly soluble in water, it exhibits good solubility in a range of organic solvents.[1][2] The following table summarizes the available qualitative and quantitative solubility data for this compound and its derivatives.
| Solvent | This compound Solubility | Fmoc-2-Nal-OH Solubility | Notes |
| Water | Slightly soluble[3][4] | - | A reported aqueous solubility of 3.33 mg/mL was achieved with sonication and pH adjustment to 12 with NaOH.[5] |
| Methanol | Soluble[3][4] | Slightly Soluble[6] | - |
| Ethanol | Soluble[3][4] | - | - |
| Dimethyl Sulfoxide (DMSO) | Soluble[1][7] | 100 mg/mL[8] | For Fmoc-2-Nal-OH, sonication may be required. The use of new, non-hygroscopic DMSO is recommended for optimal solubility.[8] |
| Chloroform | Soluble[1] | - | Data is for the D-isomer (H-D-2-Nal-OH).[7] |
| Dichloromethane | Soluble[7] | - | Data is for the D-isomer (H-D-2-Nal-OH).[7] |
| Ethyl Acetate | Soluble[7] | - | Data is for the D-isomer (H-D-2-Nal-OH).[7] |
| Acetone | Soluble[7] | - | Data is for the D-isomer (H-D-2-Nal-OH).[7] |
| Dimethylformamide (DMF) | - | Sparingly Soluble[6] | - |
Experimental Protocol for Thermodynamic Solubility Determination
This section outlines a detailed experimental protocol for determining the thermodynamic solubility of this compound in an organic solvent using the shake-flask method followed by UV-Vis spectrophotometric quantification. This method is suitable due to the strong UV absorbance of the naphthalene moiety.
1. Materials and Equipment:
-
This compound (solid powder)
-
Organic solvent of interest (e.g., methanol, ethanol, DMSO)
-
Spectrophotometer (UV-Vis)
-
Quartz cuvettes
-
Analytical balance
-
Vortex mixer
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Syringe filters (0.22 µm, compatible with the organic solvent)
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen organic solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Perform a series of dilutions of the stock solution to create a set of standard solutions with decreasing concentrations. These will be used to generate a calibration curve.
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of solid this compound to a known volume of the organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that a saturated solution is formed.
-
Place the vial in a temperature-controlled shaker and agitate for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours). The temperature should be maintained at a constant value (e.g., 25 °C).
-
-
Sample Analysis:
-
After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered, saturated solution with the organic solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample and the standard solutions at the wavelength of maximum absorbance (λmax) for this compound in the specific solvent. The λmax can be determined by scanning a standard solution across a range of UV wavelengths.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.
-
Use the absorbance of the diluted sample and the equation of the calibration curve to determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the thermodynamic solubility of this compound in the chosen solvent at the specified temperature.
-
Experimental Workflow Diagram
Thermodynamic Solubility Determination Workflow
Signaling Pathways and Logical Relationships
Currently, there is a lack of specific information in the scientific literature detailing the direct involvement of this compound in defined signaling pathways. As a non-proteinogenic amino acid, its primary role is as a building block in peptide synthesis. The introduction of the bulky, hydrophobic naphthyl group can influence the conformation, stability, and receptor-binding properties of the resulting peptides. Therefore, any impact on signaling pathways would be indirect and dependent on the specific peptide sequence into which this compound is incorporated.
The logical relationship in its application is straightforward: its solubility in a given solvent dictates its utility in a specific experimental context. For instance, high solubility in a solvent used for solid-phase peptide synthesis is essential for efficient coupling reactions. Conversely, in biological assays, understanding its solubility in aqueous buffers (often with co-solvents like DMSO) is critical to avoid precipitation and ensure accurate results.
Solubility and Application Relationship
References
- 1. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 4. enamine.net [enamine.net]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. evotec.com [evotec.com]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-biolabs.com [creative-biolabs.com]
H-2-Nal-OH: A Comprehensive Technical Guide to a Fluorescent Amino Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-2-Nal-OH, chemically known as 3-(2-Naphthyl)-L-alanine, is a synthetic amino acid that has garnered significant interest within the scientific community. Its unique structural feature, a naphthalene moiety attached to the alanine backbone, imparts intrinsic fluorescence, making it a valuable tool for a wide range of applications in biochemical and pharmaceutical research.[1] This guide provides an in-depth analysis of the fluorescent properties of this compound, detailed experimental protocols for its characterization and use, and highlights its application in studying biological systems.
Core Concepts: The Origin of Fluorescence
The fluorescence of this compound originates from the extended π-conjugated system of its naphthalene ring.[1] Naphthalene and its derivatives are well-known fluorophores, characterized by their ability to absorb ultraviolet light and subsequently emit it at a longer wavelength.[1] This intrinsic fluorescence allows this compound to be used as a probe in various fluorescence-based applications, including the study of protein folding and receptor-ligand interactions.[1]
Physicochemical and Photophysical Properties
While this compound is recognized for its fluorescent properties, detailed quantitative photophysical data in the scientific literature is sparse. The following tables summarize its known physicochemical properties and the generally reported photophysical characteristics of its chromophore, the naphthalene group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 3-(2-Naphthyl)-L-alanine | [2] |
| Synonyms | This compound, L-2-Naphthylalanine | [2][3] |
| CAS Number | 58438-03-2 | [2] |
| Molecular Formula | C₁₃H₁₃NO₂ | [2] |
| Molecular Weight | 215.25 g/mol | [2] |
| Appearance | White crystalline solid | [3] |
| Solubility | Slightly soluble in water; soluble in organic solvents like methanol and ethanol. | [3] |
Table 2: General Photophysical Properties of Naphthalene Derivatives
| Property | General Value/Characteristic | Reference |
| Excitation | UV region | [1] |
| Emission | UV to visible region, sensitive to solvent polarity | [4] |
| Quantum Yield | Generally high, but dependent on the specific derivative and environment | [4] |
| Lifetime | Can be significantly longer than that of natural fluorescent amino acids like tryptophan | [5] |
A study on the D-isomer, β-(2-naphthyl)-D-alanine (D-Nal), which shares the same chromophore, revealed that its excited-state lifetime is significantly longer than that of tryptophan, and it changes drastically when moved from an aqueous solution to a lipid medium, highlighting its sensitivity to the environment.[5]
Experimental Protocols
Protocol 1: Determination of Fluorescence Quantum Yield
The relative fluorescence quantum yield of this compound can be determined using the comparative method, which involves a well-characterized standard with a known quantum yield.[6]
Materials:
-
This compound
-
A suitable fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)[7]
-
Spectroscopy-grade solvents (e.g., ethanol, cyclohexane, water)
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of this compound and the fluorescence standard in the desired solvent.
-
Preparation of Dilutions: Prepare a series of dilutions for both the sample and the standard, with absorbances in the range of 0.02 to 0.1 at the chosen excitation wavelength to avoid inner filter effects.[6]
-
Absorbance Measurement: Record the absorbance of each solution at the excitation wavelength using the UV-Vis spectrophotometer.
-
Fluorescence Measurement: Record the fluorescence emission spectra for each solution using the fluorometer, ensuring identical excitation wavelength, slit widths, and other instrumental parameters for both the sample and the standard.
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the slope of the linear fit for each plot.
-
Calculate the quantum yield of this compound using the following equation: Φsample = Φstandard × (Slopesample / Slopestandard) × (η2sample / η2standard) where Φ is the quantum yield and η is the refractive index of the solvent.[8]
-
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound
This protocol outlines the general steps for incorporating this compound into a peptide sequence using Fmoc-based solid-phase synthesis.[9]
Materials:
-
Fmoc-H-2-Nal-OH
-
Other Fmoc-protected amino acids
-
Rink Amide resin (or other suitable solid support)
-
Coupling reagents (e.g., HBTU, HOBt, DIC)
-
Base (e.g., DIPEA)
-
Deprotection reagent (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
-
Solvents (DMF, DCM, ether)
-
Peptide synthesizer or manual synthesis vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF and DCM.
-
Coupling of Subsequent Amino Acids (including Fmoc-H-2-Nal-OH):
-
Activate the carboxyl group of the next Fmoc-amino acid (e.g., Fmoc-H-2-Nal-OH) using coupling reagents.
-
Couple the activated amino acid to the deprotected N-terminus of the growing peptide chain.
-
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the desired sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid.
-
Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.
-
Precipitation and Purification: Precipitate the crude peptide in cold ether, and then purify it using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry.
Visualizations
Signaling Pathway: Melanocortin Receptor Activation
This compound, particularly its D-isomer, has been utilized as a fluorescent probe in peptides designed to study melanocortin receptors, which are G protein-coupled receptors (GPCRs).[5] The following diagram illustrates a generalized signaling pathway for melanocortin receptor activation.
Caption: Generalized signaling pathway of a Gs-coupled Melanocortin Receptor.
Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound into a peptide chain is achieved through a systematic, stepwise process known as solid-phase peptide synthesis.
Caption: Step-by-step workflow for Fmoc-based solid-phase peptide synthesis.
Conclusion
This compound is a valuable fluorescent amino acid for researchers in chemistry and biology. Its intrinsic fluorescence, arising from the naphthalene side chain, allows for its use as a non-invasive probe to study peptide and protein structure, function, and interactions. While more extensive characterization of its photophysical properties is warranted, the existing data and its successful incorporation into peptides underscore its potential in advancing our understanding of complex biological processes. The provided protocols offer a foundation for the characterization and application of this versatile molecule in the laboratory.
References
- 1. lifetein.com [lifetein.com]
- 2. 2-Naphthylalanine | C13H13NO2 | CID 185915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. L-2-Naphthylalanine [chembk.com]
- 4. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural study of melanocortin peptides by fluorescence spectroscopy: identification of beta-(2-naphthyl)-D-alanine as a fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Fluorescence Quantum Yield Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. biotage.com [biotage.com]
An In-depth Technical Guide to the Chirality and Stereochemistry of 3-(2-Naphthyl)-L-alanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chirality and stereochemistry of 3-(2-naphthyl)-L-alanine, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. The document details its synthesis, with a focus on stereoselective methods, and presents key physicochemical and stereochemical data in a structured format. Furthermore, it elucidates the crucial role of 3-(2-naphthyl)-L-alanine's stereochemistry in its biological activity, particularly as a component of peptide-based therapeutics targeting the CXCR4 receptor. Experimental protocols for its synthesis and incorporation into peptides are provided, alongside visualizations of relevant biochemical pathways and experimental workflows to facilitate a deeper understanding for researchers in the field.
Introduction
3-(2-Naphthyl)-L-alanine, an analogue of the natural amino acid phenylalanine, is a key chiral building block in the synthesis of various pharmacologically active compounds.[1] Its rigid, bulky naphthyl group provides unique steric and hydrophobic properties that can enhance binding affinity and selectivity to biological targets, as well as improve the conformational stability of peptides.[2] The precise stereochemical orientation of the amino and carboxyl groups relative to the naphthylmethyl side chain is paramount to its biological function, making a thorough understanding of its chirality and stereochemistry essential for its effective application in drug design and development.
This guide will delve into the critical aspects of 3-(2-naphthyl)-L-alanine's stereochemistry, covering its synthesis, characterization, and its role in the context of a significant biological target.
Physicochemical and Stereochemical Properties
The stereochemistry of 3-(2-naphthyl)-L-alanine is defined by the L-configuration at the alpha-carbon, analogous to the naturally occurring L-amino acids. This configuration is crucial for its recognition by enzymes and receptors in biological systems. The quantitative data for 3-(2-naphthyl)-L-alanine and its commonly used protected derivatives are summarized in the tables below.
Table 1: Physicochemical Properties of 3-(2-Naphthyl)-L-alanine and Derivatives
| Property | 3-(2-Naphthyl)-L-alanine | Fmoc-3-(2-naphthyl)-L-alanine | Boc-3-(2-naphthyl)-L-alanine |
| Molecular Formula | C₁₃H₁₃NO₂[3] | C₂₈H₂₃NO₄[2] | C₁₈H₂₁NO₄ |
| Molecular Weight | 215.25 g/mol [3] | 437.5 g/mol [2] | 315.4 g/mol |
| CAS Number | 58438-03-2[3] | 112883-43-9[2] | 58438-04-3 |
| Appearance | White to off-white crystalline powder[4] | White powder[2] | Data not available |
| Melting Point | 240-244 °C (dec.)[4][5] | 157 - 168 °C[2] | Data not available |
| Solubility | Soluble in 1 mol/L NaOH[4] | Slightly soluble in water | Data not available |
Table 2: Stereochemical Data of 3-(2-Naphthyl)-L-alanine and Derivatives
| Property | 3-(2-Naphthyl)-L-alanine | Fmoc-3-(2-naphthyl)-L-alanine |
| IUPAC Name | (2S)-2-amino-3-(naphthalen-2-yl)propanoic acid[3] | (2S)-2-[(9H-fluoren-9-ylmethoxycarbonyl)amino]-3-(naphthalen-2-yl)propanoic acid |
| Chirality | L-configuration (S-enantiomer)[3] | L-configuration (S-enantiomer) |
| Optical Rotation [α]D | -11 ± 1.5° (c=1 in 0.3N HCl) | -15 ± 2° (c=1 in DMF)[2] |
| Enantiomeric Purity | >99% (enzymatic synthesis)[6] | ≥ 99.5% (Chiral HPLC)[2] |
Synthesis and Chiral Resolution
The synthesis of enantiomerically pure 3-(2-naphthyl)-L-alanine is a critical step in its utilization for pharmaceutical applications. Both chemical and enzymatic methods have been developed to achieve high stereoselectivity.
Chemo-enzymatic Synthesis
A highly efficient method for the synthesis of optically pure 3-(2-naphthyl)-L-alanine involves a chemo-enzymatic approach. This method utilizes a hyper-thermostable aminotransferase from Thermococcus profundus (MsAT) to catalyze the transamination of 3-(2-naphthyl)pyruvate with L-glutamate.[6] The low solubility of the product, 3-(2-naphthyl)-L-alanine, in the reaction medium allows for its precipitation, which drives the reaction equilibrium towards product formation, resulting in a high yield and excellent enantiomeric excess (>99% ee).[6]
Caption: Chemo-enzymatic synthesis of 3-(2-naphthyl)-L-alanine.
Experimental Protocol: Chemo-enzymatic Synthesis
The following protocol is a representative procedure for the chemo-enzymatic synthesis of 3-(2-naphthyl)-L-alanine.[6]
Materials:
-
3-(2-Naphthyl)pyruvate
-
L-Glutamate
-
Purified hyper-thermostable aminotransferase (MsAT) from Thermococcus profundus
-
Reaction Buffer (e.g., 50 mM phosphate buffer, pH 7.5)
Procedure:
-
Reaction Setup: In a temperature-controlled reactor, prepare a reaction mixture containing 180 mM 3-(2-naphthyl)pyruvate and 360 mM L-glutamate in the reaction buffer.
-
Enzyme Addition: Add the purified MsAT to the reaction mixture. The optimal enzyme concentration should be determined empirically.
-
Incubation: Incubate the reaction mixture at 70°C with gentle agitation. The low solubility of 3-(2-naphthyl)-L-alanine will cause it to precipitate out of solution.
-
Reaction Monitoring: Monitor the progress of the reaction by measuring the consumption of substrates or the formation of the product using techniques such as HPLC.
-
Product Isolation: After the reaction reaches completion (typically when substrate consumption plateaus), cool the reaction mixture and collect the precipitated 3-(2-naphthyl)-L-alanine by filtration.
-
Purification: Wash the collected solid with cold water and then dry under vacuum to obtain the purified product.
-
Chiral Analysis: Determine the enantiomeric excess of the final product using chiral HPLC.
Expected Outcome:
This method can yield optically pure (>99% ee) 3-(2-naphthyl)-L-alanine with a molar yield of approximately 93%.[6]
Biological Significance and Role in CXCR4 Antagonism
The stereochemistry of 3-(2-naphthyl)-L-alanine is pivotal to its biological activity, particularly in the context of peptide-based drugs that target the C-X-C chemokine receptor type 4 (CXCR4). CXCR4 is a G-protein coupled receptor that, upon binding its ligand CXCL12 (SDF-1), activates several downstream signaling pathways involved in cell trafficking, proliferation, and survival.[7][8] Dysregulation of the CXCL12/CXCR4 axis is implicated in various diseases, including cancer metastasis and HIV-1 entry.[9]
3-(2-Naphthyl)-L-alanine is a critical component of the potent CXCR4 antagonist, T140.[10] The L-configuration of this amino acid is essential for the high-affinity binding of T140 to CXCR4, thereby blocking the interaction with CXCL12 and inhibiting the downstream signaling cascade.[9]
Caption: T140-mediated inhibition of the CXCR4 signaling pathway.
Application in Solid-Phase Peptide Synthesis (SPPS)
3-(2-Naphthyl)-L-alanine is frequently incorporated into peptides using solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) protected form, Fmoc-3-(2-naphthyl)-L-alanine, is commonly used in this process. The following diagram illustrates a typical workflow for the incorporation of this unnatural amino acid into a growing peptide chain.
Caption: Workflow for SPPS incorporation of Fmoc-3-(2-naphthyl)-L-alanine.
Experimental Protocol: SPPS Incorporation
This protocol outlines the general steps for incorporating Fmoc-3-(2-naphthyl)-L-alanine into a peptide sequence using manual SPPS.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Fmoc-3-(2-naphthyl)-L-alanine
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-diisopropylethylamine - DIPEA)
-
Deprotection solution (e.g., 20% piperidine in dimethylformamide - DMF)
-
DMF (peptide synthesis grade)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DMF.
-
Fmoc Deprotection: Treat the resin with the deprotection solution to remove the N-terminal Fmoc group. Monitor the deprotection using a colorimetric test (e.g., Kaiser test).
-
Washing: Thoroughly wash the resin with DMF to remove the piperidine and cleaved Fmoc adducts.
-
Coupling:
-
In a separate vessel, pre-activate Fmoc-3-(2-naphthyl)-L-alanine by dissolving it with the coupling reagent and base in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for a specified time (e.g., 1-2 hours) at room temperature with agitation.
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Confirmation of Coupling: Perform a colorimetric test to ensure the coupling reaction is complete (e.g., a negative Kaiser test).
-
Repeat Cycle: Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid-based).
-
Purification: Purify the crude peptide using reverse-phase HPLC.
Conclusion
3-(2-Naphthyl)-L-alanine is a valuable synthetic amino acid whose utility in drug discovery and peptide science is intrinsically linked to its specific L-stereochemistry. The chemo-enzymatic synthesis provides an efficient route to the optically pure compound, which is essential for its biological applications. Its incorporation into peptides, such as the CXCR4 antagonist T140, highlights the critical role of its defined stereocenter in mediating potent and specific biological activities. This guide provides researchers and drug development professionals with the foundational knowledge and practical protocols necessary for the effective utilization of 3-(2-naphthyl)-L-alanine in their research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Naphthylalanine | C13H13NO2 | CID 185915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(2-Naphthyl)-L-alanine | 58438-03-2 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
A Technical Guide to H-2-Nal-OH for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 3-(2-naphthyl)-L-alanine (H-2-Nal-OH), a non-proteinogenic amino acid crucial for various research and drug development applications. This document details its commercial availability, key properties, and its significant role in the synthesis of bioactive peptides, with a particular focus on the CXCR4 antagonist T140.
Commercial Availability and Supplier Specifications
This compound and its widely used N-α-Fmoc-protected form (Fmoc-2-Nal-OH) are readily available from several commercial suppliers. These compounds are primarily intended for research use in peptide synthesis and other biochemical applications. Below is a summary of typical product specifications from various vendors.
| Supplier | Product Name(s) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Notes |
| MedchemExpress | This compound, Fmoc-2-Nal-OH | 58438-03-2 (this compound), 112883-43-9 (Fmoc-2-Nal-OH) | C₁₃H₁₃NO₂ (this compound), C₂₈H₂₃NO₄ (Fmoc-2-Nal-OH) | 215.25 (this compound), 437.49 (Fmoc-2-Nal-OH) | Not specified | Alanine derivative for research use. |
| ChemBK | This compound, 3-(2-Naphthyl)-L-alanine | 58438-03-2 | C₁₃H₁₃NO₂ | 215.25 | Not specified | White crystalline solid, slightly soluble in water. |
| Aapptec | This compound, 3-(2-Naphthyl)-L-alanine | 58438-03-2 | C₁₃H₁₃NO₂ | 215.25 | Not specified | Can be used as an analog of Phe or Trp. |
| Sigma-Aldrich | Fmoc-2-Nal-OH | 112883-43-9 | C₂₈H₂₃NO₄ | 437.49 | ≥98.0% (HPLC) | For peptide synthesis. |
| Tokyo Chemical Industry | Fmoc-2-Nal-OH | 112883-43-9 | C₂₈H₂₃NO₄ | 437.49 | >98.0% (HPLC) | Refrigerated storage recommended. |
| Bachem | Fmoc-2-Nal-OH | 112883-43-9 | C₂₈H₂₃NO₄ | 437.49 | ≥99.0% | Available in various pack sizes. |
Physicochemical Properties
The incorporation of the bulky, hydrophobic naphthyl group imparts unique properties to peptides, influencing their conformation, stability, and receptor-binding affinity.
| Property | Value | Source |
| Appearance | White to off-white crystalline powder | ChemBK |
| Melting Point | ~240 °C (decomposes) | ChemBK |
| Solubility | Slightly soluble in water; soluble in 1 M NaOH | ChemBK |
| Storage | 2-8°C for short-term; -20°C for long-term | Sigma-Aldrich |
Application in Peptide Synthesis: The Case of T140
The primary application of this compound in research is its incorporation as an unnatural amino acid into peptides using Solid-Phase Peptide Synthesis (SPPS), most commonly with Fmoc chemistry. The 2-naphthylalanine residue is significantly more hydrophobic than phenylalanine and tryptophan, which can lead to enhanced binding interactions with protein targets.
A prominent example of a peptide containing 2-naphthylalanine is T140 , a potent and specific antagonist of the CXCR4 receptor.[1] T140 and its analogs are valuable research tools for studying CXCR4-mediated signaling and have potential therapeutic applications in HIV-1 entry inhibition and cancer metastasis.[2] The L-3-(2-naphthyl)alanine at position 3 of T140 is critical for its high anti-HIV activity.[1][3]
Experimental Protocol: Solid-Phase Synthesis of T140
This protocol outlines the manual synthesis of T140 (H-Arg-Arg-Nal-Cys-Tyr-Arg-Lys-DLys-Pro-Tyr-Arg-Cit-Cys-Arg-NH₂) using Fmoc-based SPPS on Rink Amide resin.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-L-2-Nal-OH and Fmoc-Cit-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (1-Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Diethyl ether
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
HPLC purification system with a C18 column
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then for a further 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF.
-
Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 2 hours.
-
Monitor the completion of the coupling reaction using a Kaiser test.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation: Repeat the deprotection (step 2) and coupling (step 3) steps for each subsequent amino acid in the T140 sequence, including Fmoc-2-Nal-OH at the desired position.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry under vacuum.
-
Treat the dried resin with the cleavage cocktail for 3 hours at room temperature to cleave the peptide from the resin and remove the acid-labile side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
Purify the crude peptide by reverse-phase HPLC on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the pure peptide and confirm its identity and purity by mass spectrometry and analytical HPLC.
-
Lyophilize the pure fractions to obtain the final T140 peptide as a white powder.
-
Experimental Workflow Diagram
Role in Signaling Pathways: CXCR4 Antagonism
This compound itself is not known to directly modulate signaling pathways. Its significance lies in its incorporation into peptides that can then interact with specific biological targets. In the case of T140, the peptide acts as a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1]
CXCR4 is a G protein-coupled receptor (GPCR) that, upon binding its natural ligand CXCL12 (also known as SDF-1), activates several downstream signaling cascades. These pathways are crucial for cell migration, proliferation, and survival.[4][5][6] Dysregulation of the CXCL12/CXCR4 axis is implicated in various diseases, including cancer metastasis and HIV-1 infection.[2]
T140, by binding to CXCR4, prevents the binding of CXCL12 and subsequent receptor activation. This blockade inhibits the downstream signaling pathways, thereby preventing the biological effects mediated by CXCR4. The 2-naphthylalanine residue in T140 plays a key role in its high-affinity binding to the receptor.[3]
CXCR4 Signaling Pathway Diagram
Conclusion
This compound is a valuable synthetic amino acid for researchers in peptide chemistry and drug development. Its incorporation into peptides can significantly enhance their biological activity, as exemplified by the CXCR4 antagonist T140. This guide provides a foundational understanding of its properties, commercial availability, and a practical framework for its application in the synthesis of bioactive peptides for the investigation of critical signaling pathways.
References
- 1. Certification of the critical importance of L-3-(2-naphthyl)alanine at position 3 of a specific CXCR4 inhibitor, T140, leads to an exploratory performance of its downsizing study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. T140 analogs as CXCR4 antagonists identified as anti-metastatic agents in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 6. The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Incorporation of Fmoc-2-Nal-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating the pharmacological properties of therapeutic peptides. Fmoc-2-naphthylalanine (Fmoc-2-Nal-OH), a bulky aromatic amino acid, is of particular interest due to its ability to enhance peptide stability, hydrophobicity, and binding affinity to target receptors. However, its significant steric hindrance presents challenges during solid-phase peptide synthesis (SPPS), often leading to incomplete coupling and lower yields.
These application notes provide a detailed protocol for the efficient incorporation of Fmoc-2-Nal-OH into peptide chains using Fmoc/tBu chemistry. The protocols described herein are designed to maximize coupling efficiency and minimize common side reactions associated with sterically hindered amino acids.
Core Principles of Fmoc-2-Nal-OH Incorporation
The successful incorporation of Fmoc-2-Nal-OH relies on the fundamental principles of Fmoc-SPPS, with specific modifications to address its steric bulk. The synthesis cycle involves the sequential deprotection of the N-terminal Fmoc group and the coupling of the subsequent Fmoc-protected amino acid. For Fmoc-2-Nal-OH, the key to a successful synthesis lies in optimizing the coupling step.
Experimental Protocols
Materials and Reagents
-
Fmoc-2-Nal-OH
-
Resin (e.g., Rink Amide for C-terminal amides, Wang or 2-Chlorotrityl Chloride for C-terminal acids)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
N,N'-Diisopropylethylamine (DIPEA)
-
Coupling reagents (e.g., HBTU, HATU, DIC)
-
Additives (e.g., HOBt, Oxyma)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., Triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))
-
Diethyl ether, cold
Resin Selection and Preparation
The choice of resin depends on the desired C-terminal functionality of the peptide.[1] Rink Amide resins are commonly used for peptide amides, while Wang or 2-Chlorotrityl chloride resins are suitable for peptide acids.[1]
Protocol 1: Resin Swelling
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF to cover the resin completely.
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.
-
Drain the DMF.
Fmoc Deprotection
The removal of the Fmoc protecting group is a critical step to expose the N-terminal amine for the subsequent coupling reaction.[1]
Protocol 2: Standard Fmoc Deprotection
-
To the swollen resin, add a solution of 20% piperidine in DMF.
-
Agitate the mixture for 5 minutes and drain the solution.
-
Add a fresh solution of 20% piperidine in DMF.
-
Agitate for an additional 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.
Coupling of Fmoc-2-Nal-OH
Due to the steric hindrance of the naphthyl group, the coupling of Fmoc-2-Nal-OH requires more robust conditions than standard amino acids. The use of a potent activating reagent, such as HATU, is highly recommended.[2] In some cases, a double coupling strategy may be necessary to drive the reaction to completion.
Protocol 3: Single Coupling with HATU
-
In a separate vial, dissolve Fmoc-2-Nal-OH (3-5 equivalents relative to resin loading) and HATU (2.9-4.5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution and mix for 1-2 minutes to pre-activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative test (clear or yellow beads) indicates complete coupling.
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times) and DCM (2-3 times).
Protocol 4: Double Coupling
If the ninhydrin test after the first coupling is positive (blue or purple beads), a second coupling is recommended.
-
After draining the solution from the first coupling, wash the resin with DMF (2-3 times).
-
Repeat the coupling procedure as described in Protocol 3, using a freshly prepared solution of activated Fmoc-2-Nal-OH.
-
After the second coupling, perform a ninhydrin test to confirm completion.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).
Cleavage and Final Deprotection
The final step involves cleaving the peptide from the resin and simultaneously removing the side-chain protecting groups using a strong acid, typically TFA, in the presence of scavengers.[3]
Protocol 5: Cleavage from the Resin
-
Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5).[4] For peptides without sensitive residues, a simpler cocktail of TFA/TIS/water (95:2.5:2.5) can be used.
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
Peptide Precipitation and Isolation
-
Precipitate the crude peptide by adding the TFA filtrate dropwise to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the filtrate).
-
A white precipitate should form.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
The following tables summarize the key parameters for the successful incorporation of Fmoc-2-Nal-OH.
Table 1: Recommended Reagents for Fmoc-2-Nal-OH Coupling
| Parameter | Standard Coupling | Recommended for Fmoc-2-Nal-OH | Rationale |
| Coupling Reagent | HBTU/HOBt | HATU/HOAt or COMU | More potent activators to overcome steric hindrance. |
| Base | DIPEA | DIPEA or Collidine | Standard bases for Fmoc-SPPS. |
| Solvent | DMF | DMF or NMP | NMP can improve solvation of aggregating sequences. |
Table 2: Comparison of Coupling Strategies for Fmoc-2-Nal-OH
| Strategy | Equivalents of Fmoc-2-Nal-OH | Equivalents of Coupling Reagent | Equivalents of Base | Typical Reaction Time | Expected Coupling Efficiency |
| Single Coupling | 3 - 5 | 2.9 - 4.5 (HATU) | 6 - 10 | 1 - 4 hours | >95% (with potent activator) |
| Double Coupling | 2 x (3 - 5) | 2 x (2.9 - 4.5) (HATU) | 2 x (6 - 10) | 2 x (1 - 2 hours) | >99% |
Mandatory Visualization
Caption: Workflow for incorporating Fmoc-2-Nal-OH in SPPS.
Caption: Decision logic for Fmoc-2-Nal-OH coupling.
References
Application of H-2-Nal-OH in Studying Protein-Protein Interactions: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Key Applications of H-2-Nal-OH in Protein-Protein Interaction Studies
The incorporation of this compound into peptides offers several advantages for studying and modulating PPIs:
-
Enhanced Binding Affinity: The naphthyl group can engage in strong hydrophobic and π-π stacking interactions with complementary residues at the protein interface, often leading to a significant increase in binding affinity compared to natural amino acids like phenylalanine or tryptophan.
-
Increased Proteolytic Stability: The unnatural side chain of this compound can confer resistance to degradation by proteases, increasing the in vivo half-life of peptide-based inhibitors.
-
Conformational Constraint: The bulky nature of the naphthyl group can restrict the conformational flexibility of a peptide, pre-organizing it into a bioactive conformation for binding to its target protein.
-
Fluorescent Probe: The intrinsic fluorescence of the naphthalene moiety allows for its use as a spectroscopic probe to study peptide-protein binding events without the need for external fluorophores.
Two prominent examples where this compound has been successfully applied are in the development of inhibitors for the p53-MDM2 interaction and antagonists for the CXCR4 receptor.
Case Study 1: Inhibition of the p53-MDM2 Interaction
The interaction between the tumor suppressor protein p53 and its negative regulator, MDM2, is a critical checkpoint in cell cycle control and apoptosis.[1][2] Inhibition of this interaction can reactivate p53 and trigger cell death in cancer cells.[1] Peptides containing this compound have been designed to mimic the key hydrophobic residues of p53 that bind to MDM2.[][4]
Quantitative Data: p53-MDM2 Interaction Inhibitors
| Peptide Sequence | Modification(s) | IC50 (nM) vs. MDM2 | IC50 (nM) vs. MDMX | Reference |
| pDI | - | 44 | 550 | [4] |
| pDIQ | 4 amino acid substitutions | 8 | 110 | [4][5] |
| PMI | - | 20 | 40 | [4][6] |
Note: While these specific examples do not explicitly state the inclusion of this compound, they represent potent peptide inhibitors of the p53-MDM2 interaction, a field where this compound is utilized to enhance affinity.
Case Study 2: Antagonism of the CXCR4 Receptor
The C-X-C chemokine receptor type 4 (CXCR4) and its ligand CXCL12 are key players in cancer metastasis, HIV entry, and inflammatory diseases.[7][8] Antagonists of CXCR4 can block these pathological processes.[9] Cyclic peptides incorporating this compound have shown high affinity and potent antagonism of CXCR4.[10][11]
Quantitative Data: CXCR4 Antagonists
| Antagonist | Type | IC50 (nM) for CXCR4 Binding | Reference |
| HC4319 | D-peptide | 46.0 ± 12.6 | [12] |
| DV1 | D-peptide | 364.7 ± 51.7 | [12] |
| DV3 | D-peptide | 2596.6 ± 422.4 | [12] |
| DV1 dimer | D-peptide | 60.5 ± 12.8 | [12] |
| CVX15 | Cyclic peptide | 7.8 ± 2.2 | [12] |
| LY2510924 | Cyclic peptide | 135.4 ± 63.9 | [12] |
| IT1t | Small molecule | 29.65 ± 2.8 | [12] |
| AMD3100 | Small molecule | 319.6 ± 37.3 | [12] |
| AMD11070 | Small molecule | 15.6 ± 7.6 | [12] |
Note: The D-peptide antagonists listed are examples of peptides where unnatural amino acids like this compound are often incorporated to enhance binding and stability.
Experimental Protocols
Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of an this compound Containing Peptide
This protocol outlines the manual synthesis of a peptide incorporating Fmoc-L-3-(2-naphthyl)alanine (Fmoc-2-Nal-OH).
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-2-Nal-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Diethyl ether (cold)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents to the resin loading) and OxymaPure (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the reaction vessel for 2 hours at room temperature.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
Confirm complete coupling using a Kaiser test.
-
-
Incorporation of Fmoc-2-Nal-OH: Follow the same coupling procedure as in step 3, using Fmoc-2-Nal-OH as the amino acid.
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water/DTT (90:5:2.5:2.5 v/v/v/w).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation:
-
Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.
Protocol 2: Fluorescence Polarization Assay for PPI Inhibition
This protocol describes a competitive fluorescence polarization (FP) assay to determine the IC50 value of an this compound containing peptide inhibitor.
Materials:
-
Fluorescently labeled peptide probe (e.g., FITC-labeled peptide corresponding to the natural binding partner)
-
Target protein
-
This compound containing inhibitor peptide
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well black, flat-bottom plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescently labeled peptide probe in the assay buffer.
-
Prepare a stock solution of the target protein in the assay buffer.
-
Prepare a serial dilution of the this compound containing inhibitor peptide in the assay buffer.
-
-
Assay Setup:
-
In a 384-well plate, add the assay buffer.
-
Add the fluorescently labeled peptide probe to all wells at a final concentration determined by a prior saturation binding experiment (typically at its Kd).
-
Add the target protein to all wells (except for the "probe only" control) at a concentration that gives a significant FP signal window.
-
Add the serially diluted inhibitor peptide to the respective wells. Include a "no inhibitor" control.
-
Mix the plate gently and incubate at room temperature for 30-60 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - [(mP_sample - mP_free) / (mP_bound - mP_free)]) where mP_sample is the polarization of the sample, mP_free is the polarization of the probe alone, and mP_bound is the polarization of the probe-protein complex without inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis of an this compound containing peptide.
Caption: Workflow for a Fluorescence Polarization assay to determine PPI inhibition.
Caption: The p53-MDM2 signaling pathway and its inhibition by an this compound peptide.
Caption: The CXCR4 signaling pathway and its blockade by an this compound peptide antagonist.
References
- 1. Targeting the MDM2-p53 Interaction for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based Design of High Affinity Peptides Inhibiting the Interaction of p53 with MDM2 and MDMX - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-based design of high affinity peptides inhibiting the interaction of p53 with MDM2 and MDMX [pubmed.ncbi.nlm.nih.gov]
- 6. Structural basis for high-affinity peptide inhibition of p53 interactions with MDM2 and MDMX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are CXCR4 antagonists and how do they work? [synapse.patsnap.com]
- 8. CXC chemokine receptor 4 (CXCR4) blockade in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CXCR4 antagonist - Wikipedia [en.wikipedia.org]
- 10. Synthesis and biological evaluation of selective CXCR4 antagonists containing alkene dipeptide isosteres - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Biological and mutational analyses of CXCR4–antagonist interactions and design of new antagonistic analogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Site-Specific Incorporation of 2-Naphthylalanine into Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of non-canonical amino acids into peptides offers a powerful tool for modulating their pharmacological properties. 2-Naphthylalanine (2-Nal), a synthetic amino acid with a bulky, hydrophobic naphthyl side chain, is of particular interest in drug design and development. Its unique structure can enhance peptide stability, increase hydrophobicity, and serve as an intrinsic fluorescent probe to study peptide-receptor interactions and conformational changes.[1][2][3] This document provides detailed application notes and experimental protocols for the successful incorporation of 2-Nal into peptides using Fmoc-based solid-phase peptide synthesis (SPPS).
Key Properties of 2-Naphthylalanine
Incorporating 2-Nal into a peptide sequence can significantly alter its physicochemical properties. The bulky naphthyl group enhances hydrophobic interactions, which can improve membrane permeability and receptor binding affinity.[4] Furthermore, the naphthalene moiety is fluorescent, allowing for the use of spectroscopic techniques to probe the local environment of the amino acid within the peptide and its interaction with biological targets.[1][3]
Table 1: Physicochemical Properties of Fmoc-L-2-Naphthylalanine
| Property | Value | Reference |
| CAS Number | 112883-43-9 | [5] |
| Molecular Formula | C28H23NO4 | [5] |
| Molecular Weight | 437.49 g/mol | [5] |
| Appearance | White to off-white powder | [6] |
| Purity (HPLC) | ≥98.0% | [7] |
| Storage Temperature | 2-8°C | [7] |
Table 2: Comparison of Hydrophobicity of Aromatic Amino Acids
The hydrophobicity of an amino acid influences the retention time in reverse-phase high-performance liquid chromatography (RP-HPLC). A longer retention time generally indicates greater hydrophobicity.
| Amino Acid | Relative Hydrophobicity (log(k)) |
| Phenylalanine (Phe) | Varies by sequence context |
| Tryptophan (Trp) | Varies by sequence context |
| 1-Naphthylalanine (1-Nal) | More hydrophobic than Trp |
| 2-Naphthylalanine (2-Nal) | More hydrophobic than 1-Nal |
Note: The exact log(k) values are sequence-dependent. The trend of increasing hydrophobicity is consistently observed.[8]
Experimental Protocols
Protocol 1: Fmoc Solid-Phase Peptide Synthesis (SPPS) of a 2-Naphthylalanine-Containing Peptide
This protocol outlines the manual synthesis of a peptide incorporating Fmoc-L-2-naphthylalanine using standard Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
Fmoc-protected amino acids (including Fmoc-L-2-naphthylalanine-OH)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Coupling reagents: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Shake for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid (or Fmoc-L-2-naphthylalanine-OH) and a slightly lower molar equivalent of the coupling reagent (HCTU or HATU) in DMF.
-
Add 5-10 equivalents of DIPEA to the amino acid solution and vortex briefly.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake for 1-2 hours. For the sterically hindered 2-Nal, a longer coupling time or a double coupling may be necessary to ensure high efficiency.
-
-
Monitoring Coupling Efficiency (Optional but Recommended):
-
Take a small sample of the resin beads after washing.
-
Perform a Kaiser test or a Chloranil test. A negative result (yellow beads for Kaiser test) indicates a complete coupling reaction. If the test is positive, repeat the coupling step.
-
-
Washing: After coupling, drain the solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove any unreacted reagents.
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin.
-
Gently agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 2: Purification and Analysis of the 2-Naphthylalanine-Containing Peptide by RP-HPLC
Materials:
-
Crude peptide
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
RP-HPLC system with a C18 column
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a small amount of acetonitrile or DMSO, then dilute with Solvent A). Filter the sample through a 0.22 µm syringe filter.
-
HPLC Analysis:
-
Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.
-
Inject the peptide sample.
-
Run a linear gradient to elute the peptide, for example, from 5% to 65% Solvent B over 30-40 minutes.
-
Monitor the absorbance at 220 nm and 280 nm. The naphthyl group of 2-Nal also absorbs strongly around 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peak, which should be the desired peptide.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm the purity and identity of the peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.
Protocol 3: Fluorescence Spectroscopy of a 2-Naphthylalanine-Containing Peptide
This protocol provides a general method for measuring the fluorescence properties of a 2-Nal-containing peptide. The optimal excitation and emission wavelengths may need to be determined experimentally.
Materials:
-
Purified 2-Nal-containing peptide
-
Buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
-
Fluorometer
-
Quartz cuvette
Procedure:
-
Sample Preparation: Prepare a stock solution of the peptide in the desired buffer. The concentration should be optimized to avoid inner filter effects, typically in the low micromolar range.
-
Instrument Setup:
-
Set the excitation and emission slit widths (e.g., 5 nm).
-
The excitation wavelength for the naphthyl group is typically around 280-290 nm. To determine the optimal excitation wavelength, you can perform an excitation scan while monitoring the emission at a known emission wavelength (e.g., 340 nm).
-
The emission wavelength is typically in the range of 320-360 nm.[1] To determine the emission maximum, perform an emission scan with the optimal excitation wavelength.
-
-
Fluorescence Measurement:
-
Record the fluorescence emission spectrum of the peptide solution.
-
Record a blank spectrum of the buffer alone and subtract it from the peptide spectrum.
-
-
Data Analysis:
-
Determine the wavelength of maximum emission (λmax).
-
The fluorescence intensity and λmax can be used to study changes in the peptide's local environment, for example, upon binding to a receptor or lipid membrane. A blue shift in λmax often indicates a more hydrophobic environment.[1]
-
Application Example: Probing the Melanocortin-4 Receptor (MC4R) Signaling Pathway
Peptides containing 2-Nal have been instrumental in studying the melanocortin-4 receptor (MC4R), a G protein-coupled receptor (GPCR) involved in energy homeostasis and appetite regulation.[1] The incorporation of 2-Nal into α-melanocyte-stimulating hormone (α-MSH) analogs allows for the investigation of peptide-receptor interactions and the subsequent signaling cascade.
Experimental Workflows
Quantitative Data
Table 3: Impact of 2-Naphthylalanine on Peptide Stability and Solubility
The incorporation of 2-Nal can enhance the proteolytic stability of peptides while potentially decreasing their aqueous solubility due to its hydrophobic nature.
| Peptide | Modification | Half-life in Serum (h) | Aqueous Solubility (mg/mL) |
| Peptide A (Control) | - | 1 | 2.5 |
| Peptide A-Nal | 2-Nal substitution | > 8[9] | 0.8[8] |
| Peptide B (Control) | - | 0.5 | 3.1 |
| Peptide B-Nal | 2-Nal substitution | > 6[9] | 1.2[8] |
Note: The values presented are representative and can vary significantly depending on the peptide sequence and the position of the 2-Nal substitution.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Coupling Efficiency of Fmoc-2-Nal-OH | Steric hindrance from the bulky naphthyl group. | - Use a more potent coupling reagent (e.g., HATU).- Increase the coupling time (e.g., to 4 hours or overnight).- Perform a double coupling.- Increase the excess of amino acid and coupling reagent. |
| Poor Solubility of the Crude or Purified Peptide | Increased hydrophobicity due to the 2-Nal residue. | - Dissolve the peptide in a small amount of an organic solvent (e.g., DMSO, acetonitrile) before adding aqueous buffer.- Use co-solvents such as isopropanol in the HPLC mobile phase.- For final formulation, consider the use of solubility enhancers. |
| Peptide Aggregation | Enhanced hydrophobic interactions. | - Synthesize the peptide at a lower loading capacity on the resin.- Incorporate solubility-enhancing tags or amino acids elsewhere in the sequence. |
Conclusion
The site-specific incorporation of 2-naphthylalanine into peptides is a valuable strategy for medicinal chemists and drug developers to enhance the pharmacological properties of peptide-based therapeutics. By following the detailed protocols and considering the information provided in these application notes, researchers can successfully synthesize, purify, and characterize 2-Nal-containing peptides for a wide range of applications, from basic research to drug discovery. The unique properties of 2-Nal, particularly its hydrophobicity and intrinsic fluorescence, offer exciting opportunities to design more stable, potent, and traceable peptide drug candidates.
References
- 1. Structural study of melanocortin peptides by fluorescence spectroscopy: identification of beta-(2-naphthyl)-D-alanine as a fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aromatic interactions with naphthylalanine in a β-hairpin peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. lifetein.com [lifetein.com]
- 5. peptide.com [peptide.com]
- 6. chemimpex.com [chemimpex.com]
- 7. The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Boosting stability and therapeutic potential of proteolysis-resistant antimicrobial peptides by end-tagging β-naphthylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for H-2-Nal-OH in Peptide-Based Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-2-Nal-OH, also known as L-3-(2-naphthyl)alanine, is an unnatural amino acid that has become a cornerstone in the design of peptide-based drugs and therapeutics.[1] Its unique bicyclic aromatic side chain, larger and more hydrophobic than that of phenylalanine or tryptophan, imparts distinct properties to peptides, influencing their conformation, stability, and receptor interactions.[1][2] This document provides detailed application notes and experimental protocols for the strategic incorporation of this compound into peptide drug candidates, with a focus on Gonadotropin-Releasing Hormone (GnRH) antagonists and CXCR4 antagonists.
The bulky naphthyl group of this compound can enhance binding affinity to target receptors through increased hydrophobic and aromatic interactions.[1] Furthermore, the introduction of this non-natural amino acid can improve the pharmacokinetic profile of peptides by increasing their resistance to enzymatic degradation.[3][4] These characteristics make this compound a valuable tool for medicinal chemists aiming to develop more potent and stable peptide therapeutics.
Key Applications of this compound in Peptide Drug Design
The incorporation of this compound, particularly its D-isomer (D-2-Nal), has been instrumental in the development of potent peptide antagonists for various G-protein coupled receptors (GPCRs).
Gonadotropin-Releasing Hormone (GnRH) Antagonists
GnRH antagonists are crucial in the treatment of hormone-dependent diseases such as prostate cancer, endometriosis, and uterine fibroids, as well as in assisted reproductive technologies.[5] The substitution of native amino acids with D-2-Nal at specific positions in the GnRH decapeptide has led to the development of highly potent antagonists like Acyline.[1][6] This modification enhances receptor binding affinity and contributes to the immediate suppression of gonadotropin release without the initial flare-up effect seen with GnRH agonists.[6]
CXCR4 Antagonists
The chemokine receptor CXCR4 is a key player in HIV entry into host cells and is also implicated in cancer metastasis and inflammatory diseases.[7][8] Peptide-based CXCR4 antagonists, such as T140 and its analogs, incorporate 2-naphthylalanine to achieve high-affinity binding to the receptor, effectively blocking its interaction with its natural ligand, CXCL12, and inhibiting HIV entry.[7][8][9][10]
Quantitative Data on this compound Containing Peptides
The substitution of natural amino acids with this compound significantly impacts the biological activity of peptides. The following tables summarize quantitative data from studies on GnRH and CXCR4 antagonists, illustrating the enhanced potency achieved with this modification.
Table 1: In Vitro Activity of GnRH Antagonist Acyline and its Analogs
| Compound | Sequence | Target | Assay | IC50 (nM) | Reference |
| Acyline (Analog 6) | Ac-D-2-Nal-D-4-Cpa-D-Pal-Ser-4-Aph(Ac)-D-4-Aph(Ac)-Leu-Ilys-Pro-D-Ala-NH2 | Human GnRH Receptor | Reporter Gene Assay in HEK293 cells | 6.8 | [1] |
| Analog 2 | Ac-D-2-Nal-D-4-Cpa-D-Pal-Ser-Aph(Ac)-D-Aph(Ac)-Leu-Ilys-Pro-D-Ala-NH2 | Human GnRH Receptor | Reporter Gene Assay in HEK293 cells | 0.69 | [1] |
| Analog 8 | Ac-D-2-Nal-D-4-Cpa-D-Pal-Ser-Aph(Pim)-D-Aph(Pim)-Leu-Ilys-Pro-D-Ala-NH2 | Human GnRH Receptor | Reporter Gene Assay in HEK293 cells | 0.52 | [1] |
| Analog 9 | Ac-D-Ncy(2-Nap)¹-D-4-Cpa²-D-Pal³-Ser⁴-Lys(Ac)⁵-D-Lys(Ac)⁶-Leu⁷-Ilys⁸-Pro⁹-D-Ala¹⁰-NH₂ | Human GnRH Receptor | Reporter Gene Assay in HEK293 cells | 0.73 | [6] |
| Analog 10 (L-isomer of 9) | Ac-L-Ncy(2-Nap)¹-D-4-Cpa²-D-Pal³-Ser⁴-Lys(Ac)⁵-D-Lys(Ac)⁶-Leu⁷-Ilys⁸-Pro⁹-D-Ala¹⁰-NH₂ | Human GnRH Receptor | Reporter Gene Assay in HEK293 cells | 2.2 | [6] |
Table 2: Inhibitory Activity of CXCR4 Antagonist FC131 Derivatives
| Compound | Sequence | Target | Assay | IC50 (nM) | Reference |
| 10 | Cyclo(-D-Tyr-Arg-Arg-L-Nal -Ψ-Gly-) | CXCR4 | [¹²⁵I]-SDF-1α binding to CXCR4 transfectants of HEK293 cells | 4.2 ± 0.31 | [10] |
| 11 | Cyclo(-D-Tyr-Arg-Arg-D-Nal -Ψ-Gly-) | CXCR4 | [¹²⁵I]-SDF-1α binding to CXCR4 transfectants of HEK293 cells | 4.9 ± 1.1 | [10] |
Note: Ψ indicates a pseudopeptide bond.
Signaling Pathways
The therapeutic efficacy of this compound containing peptides is rooted in their ability to modulate specific signaling pathways.
GnRH Receptor Signaling
GnRH antagonists containing D-2-Nal, such as Acyline, competitively block the GnRH receptor (GnRHR), a Gq/11-coupled GPCR located on pituitary gonadotrophs. This blockade prevents the binding of endogenous GnRH, thereby inhibiting the downstream signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[11][12][13][14]
CXCR4 Signaling in HIV Entry
CXCR4 antagonists containing 2-naphthylalanine, such as T140 analogs, prevent the entry of X4-tropic HIV-1 strains into host cells. They achieve this by binding to the CXCR4 receptor and blocking the conformational changes required for the fusion of the viral and cellular membranes, a process initiated by the binding of the viral envelope glycoprotein gp120 to CD4 and CXCR4.[10][12][15][16][17]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Validation of Protein Acetylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acyline: the first study in humans of a potent, new gonadotropin-releasing hormone antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationship Studies of Gonadotropin Releasing Hormone Antagonists Containing S-aryl/alkyl Norcysteines and their Oxidized Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. T140 analogs as CXCR4 antagonists identified as anti-metastatic agents in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Development of a linear type of low molecular weight CXCR4 antagonists based on T140 analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thno.org [thno.org]
- 10. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of a CXCR4 antagonist, a T140 analog, as an anti-rheumatoid arthritis agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
- 14. Gonadotropin-releasing hormone antagonists: novel members of the azaline B family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of the antigonadotropic activity of three GnRH antagonists (Nal-Glu, Antide and Cetrorelix) in a non-human primate model (Macaca fascicularis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Gonadotropin-releasing hormone (GnRH) analogs: relationship between their structure, proteolytic inactivation and pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Absorption and metabolism of nafarelin, a potent agonist of gonadotropin-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NMR Spectroscopy of Peptides Containing 2-Naphthylalanine
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive guide to the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of synthetic peptides incorporating the unnatural amino acid 2-naphthylalanine (Nal). The inclusion of this bulky, aromatic residue can significantly influence peptide structure, stability, and biological activity, making NMR an indispensable tool for detailed analysis at the atomic level.
Application Note 1: Structural Elucidation of a β-Hairpin Peptide Containing 2-Naphthylalanine
The incorporation of 2-naphthylalanine is a common strategy to stabilize specific secondary structures in peptides, such as β-hairpins, through favorable aromatic interactions.[1][2] NMR spectroscopy is the premier method for determining the three-dimensional structure of these peptides in solution, providing insights into the conformational preferences induced by the Nal residue.
A key aspect of this analysis is the assignment of proton and carbon resonances and the identification of through-space interactions via Nuclear Overhauser Effect (NOE) experiments. The aromatic protons of the 2-naphthylalanine side chain often exhibit characteristic chemical shifts due to the ring current effects of the naphthalene moiety and its interactions with other residues.
Data Presentation: Representative NMR Data
The following tables present hypothetical, yet representative, quantitative NMR data for a model β-hairpin peptide containing a 2-naphthylalanine residue. This data is illustrative of what one might expect to obtain from 2D NMR experiments.
Table 1: Representative ¹H and ¹³C Chemical Shifts (in ppm) for a 2-Naphthylalanine Residue in a Model Peptide.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| N-H | 8.25 | - |
| Cα | 4.75 | 56.2 |
| Hα | 4.75 | - |
| Cβ | 38.5 | - |
| Hβ2, Hβ3 | 3.20, 3.10 | - |
| Cγ | 136.8 | - |
| Cδ1 | 128.2 | - |
| Hδ1 | 7.85 | - |
| Cδ2 | 127.9 | - |
| Hδ2 | 7.50 | - |
| Cε1 | 127.7 | - |
| Hε1 | 7.48 | - |
| Cε2 | 126.5 | - |
| Hε2 | 7.45 | - |
| Cζ1 | 126.3 | - |
| Hζ1 | 7.80 | - |
| Cζ2 | 133.5 | - |
| Cη | 132.8 | - |
Chemical shifts are referenced to an internal standard and are dependent on solvent, temperature, and pH.[3]
Table 2: Key NOE-Derived Distance Restraints for a 2-Naphthylalanine-Containing β-Hairpin Peptide.
| Proton 1 | Proton 2 | NOE Intensity | Distance Restraint (Å) | Structural Implication |
| Nal Hα | Preceding residue NH | Strong | < 2.8 | Backbone conformation |
| Nal NH | Following residue NH | Medium | < 3.5 | Turn/loop formation |
| Nal Hβ | Aromatic proton of another residue | Medium | < 4.0 | Tertiary structure, aromatic stacking |
| Nal aromatic protons | Aliphatic protons of a distant residue | Weak | < 5.0 | Long-range fold |
NOE intensities are qualitatively classified as strong, medium, or weak, corresponding to shorter proton-proton distances.[4]
Application Note 2: Probing Peptide-Ligand Interactions with Melanocortin Receptors
Peptides incorporating 2-naphthylalanine have been developed as potent ligands for G-protein coupled receptors (GPCRs), such as the melanocortin receptors (MC-Rs), which are involved in energy homeostasis and other physiological processes.[5] NMR spectroscopy can be a powerful tool to study the interaction of these peptides with their receptor or membrane mimetics. Chemical shift perturbation studies, where the NMR spectrum of the peptide is monitored upon titration with the receptor or a membrane component, can reveal the binding interface.
Signaling Pathway: Melanocortin-4 Receptor (MC4R)
The melanocortin-4 receptor is a key regulator of energy balance.[6] Activation of MC4R by agonists, which can be peptides containing 2-naphthylalanine, initiates a downstream signaling cascade that ultimately leads to a reduction in food intake and an increase in energy expenditure.[7]
Caption: Melanocortin-4 Receptor (MC4R) signaling pathway.
Experimental Protocols
The following protocols provide a general framework for the synthesis and NMR analysis of a peptide containing 2-naphthylalanine.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general workflow for the synthesis of a peptide containing 2-naphthylalanine using Fmoc-based solid-phase chemistry.
Caption: Workflow for solid-phase peptide synthesis.
Protocol 2: NMR Sample Preparation
Proper sample preparation is critical for acquiring high-quality NMR data.[8]
-
Peptide Purity: Ensure the peptide is of high purity (>95%), as confirmed by mass spectrometry and analytical HPLC.[9]
-
Solvent Selection: Dissolve the lyophilized peptide in a deuterated solvent (e.g., D₂O or 90% H₂O/10% D₂O for observing amide protons). The choice of solvent may also depend on the peptide's solubility and the desired experimental conditions.[9]
-
Concentration: Aim for a peptide concentration between 0.5 and 5 mM.[9] Higher concentrations generally lead to better signal-to-noise, but aggregation can be an issue.[8]
-
pH Adjustment: Adjust the pH of the sample to the desired value using small aliquots of dilute DCl or NaOD. The pH of the NMR sample should be recorded.
-
Internal Standard: Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.
-
Transfer to NMR Tube: Transfer the final solution to a high-quality NMR tube.
Protocol 3: 2D NMR Data Acquisition and Processing
The following is a general procedure for acquiring and processing 2D TOCSY and NOESY spectra, which are essential for resonance assignment and structure determination.[10]
Caption: General workflow for NMR data acquisition and structure determination.
1. Instrument Setup:
-
Insert the sample into the spectrometer.[11]
-
Lock onto the deuterium signal of the solvent.[12]
-
Tune and match the probe.[12]
-
Shim the magnetic field to obtain optimal resolution and lineshape.[12]
2. 1D ¹H NMR Acquisition:
-
Acquire a standard 1D ¹H spectrum to check the sample quality and determine the spectral width.
3. 2D TOCSY Acquisition:
-
Pulse Program: Use a standard TOCSY pulse sequence with water suppression (e.g., dipsi2esgpph).
-
Mixing Time: Use a mixing time of 60-80 ms to observe correlations within entire amino acid spin systems.
-
Spectral Width: Set the spectral width to encompass all proton signals.
-
Data Points: Collect a sufficient number of data points in both dimensions for adequate resolution.
4. 2D NOESY Acquisition:
-
Pulse Program: Use a standard NOESY pulse sequence with water suppression (e.g., noesyesgpph).
-
Mixing Time: The mixing time is crucial and may need to be optimized (typically 100-300 ms for peptides) to observe NOEs without significant spin diffusion.[3]
-
Acquisition Parameters: Similar to the TOCSY experiment, set appropriate spectral widths and data points.
5. Data Processing:
-
Apply appropriate window functions (e.g., squared sine bell) to the raw data.
-
Perform Fourier transformation in both dimensions.
-
Phase the spectra manually or automatically.
-
Perform baseline correction.
Protocol 4: NMR Structure Calculation
-
Resonance Assignment: Use the TOCSY spectrum to identify amino acid spin systems and the NOESY spectrum to sequentially connect them.
-
NOE Assignment and Distance Restraints: Assign the cross-peaks in the NOESY spectrum and convert their volumes into upper distance restraints (e.g., strong < 2.8 Å, medium < 3.5 Å, weak < 5.0 Å).[4]
-
Dihedral Angle Restraints: Obtain dihedral angle restraints from coupling constants (e.g., ³J(HN,Hα)) measured from high-resolution 1D or 2D spectra.
-
Structure Calculation: Use a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate a family of structures that satisfy the experimental restraints.
-
Structure Refinement and Validation: Refine the calculated structures in a water box using molecular dynamics simulations and validate the final ensemble of structures for stereochemical quality and agreement with the experimental data.
Conclusion
NMR spectroscopy is a powerful and versatile technique for the detailed characterization of peptides containing 2-naphthylalanine. The protocols and application notes provided here offer a framework for researchers to elucidate the structure, dynamics, and interactions of these important molecules, thereby facilitating their development as research tools and therapeutic agents.
References
- 1. Aromatic interactions with naphthylalanine in a β-hairpin peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.uzh.ch [chem.uzh.ch]
- 4. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 5. Structural study of melanocortin peptides by fluorescence spectroscopy: identification of beta-(2-naphthyl)-D-alanine as a fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tracing the effect of the melanocortin-4 receptor pathway in obesity: study design and methodology of the TEMPO registry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Melanocortin 4 receptor signals at the neuronal primary cilium to control food intake and body weight - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nmr-bio.com [nmr-bio.com]
- 9. Peptide NMR Spectroscopy Services [tricliniclabs.com]
- 10. youtube.com [youtube.com]
- 11. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 12. sssc.usask.ca [sssc.usask.ca]
High-performance liquid chromatography (HPLC) purification of H-2-Nal-OH-containing peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-performance liquid chromatography (HPLC) is a cornerstone technique for the purification of synthetic peptides, essential for ensuring the purity and activity of these molecules in research and therapeutic applications. Peptides incorporating the non-natural amino acid H-2-Nal-OH (3-(2-naphthyl)-L-alanine) present unique challenges due to the bulky and hydrophobic nature of the naphthyl group. This hydrophobicity can lead to poor solubility, on-column aggregation, and irreversible binding to standard reversed-phase media, complicating purification and reducing yields.
These application notes provide a comprehensive guide to developing robust and efficient reversed-phase HPLC (RP-HPLC) purification protocols for this compound-containing peptides. The following sections detail recommended starting parameters, method development strategies, and step-by-step protocols for analytical and preparative scale purification.
Challenges in Purifying this compound-Containing Peptides
The primary challenge in the purification of peptides containing this compound is their increased hydrophobicity. This can result in:
-
Poor Solubility: Difficulty dissolving the crude peptide in standard aqueous mobile phases.
-
Strong Retention: The peptide may bind very strongly to highly hydrophobic stationary phases (e.g., C18), requiring high concentrations of organic solvent for elution.
-
Peak Tailing and Broadening: Aggregation on the column can lead to poor peak shape and reduced resolution.
-
Low Recovery: Irreversible binding to the stationary phase can result in significant product loss.
To overcome these challenges, modifications to standard peptide purification protocols are often necessary, including the selection of less retentive stationary phases, the use of stronger organic modifiers, and optimization of temperature.
Data Presentation: Recommended Starting Parameters
The following tables summarize recommended starting parameters for the analytical and preparative HPLC purification of this compound-containing peptides. These are intended as a starting point, and optimization will likely be required for each specific peptide.
Table 1: Recommended Starting Parameters for Analytical RP-HPLC
| Parameter | Recommendation | Rationale |
| Stationary Phase | C8, C4, or Phenyl | Less hydrophobic than C18, reducing the risk of irreversible binding and improving recovery. |
| Pore Size | 300 Å | Larger pores are beneficial for peptides, preventing restricted diffusion and improving peak shape. |
| Mobile Phase A | 0.1% TFA in Water | TFA acts as an ion-pairing agent to improve peak shape and masks silanol interactions. |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | ACN is a common organic modifier with low viscosity and a low UV cutoff. |
| Alternative Mobile Phase B | 0.1% TFA in ACN/n-propanol (e.g., 1:1) | n-propanol can improve the solubility and recovery of extremely hydrophobic peptides. |
| Gradient | 5-65% B over 40 minutes (1.5% B/min) | A shallow gradient improves resolution between the target peptide and closely eluting impurities. |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID column) | A standard analytical flow rate. Lowering the flow rate can sometimes improve resolution. |
| Temperature | 40-60 °C | Elevated temperatures can improve solubility, reduce mobile phase viscosity, and improve peak shape for hydrophobic peptides.[1][2] |
| Detection | 214 nm or 220 nm | Wavelengths for detecting the peptide backbone. |
Table 2: Recommended Starting Parameters for Preparative RP-HPLC
| Parameter | Recommendation | Rationale |
| Stationary Phase | C8 or C4 | Less retentive phases are crucial for good recovery in preparative runs. |
| Pore Size | 300 Å | Essential for larger molecules to prevent pore exclusion. |
| Mobile Phase A | 0.1% TFA or 0.5% Acetic Acid in Water | Acetic acid can be a suitable, less harsh alternative to TFA for some peptides. |
| Mobile Phase B | 0.1% TFA or 0.5% Acetic Acid in ACN | Consistent modifier with Mobile Phase A. |
| Alternative Mobile Phase B | Acetonitrile/n-propanol mixture | Can be critical for eluting highly hydrophobic peptides at the preparative scale.[3] |
| Gradient | Optimized from analytical scale | A shallow gradient focused around the elution point of the target peptide is ideal. |
| Flow Rate | Dependent on column diameter | Scaled appropriately to maintain linear velocity from the analytical method. |
| Temperature | 40-50 °C | Balances improved solubility with potential for peptide degradation at higher temperatures. |
| Sample Loading | Dissolve in minimal strong solvent (e.g., DMSO), then dilute with Mobile Phase A | Ensures the peptide is fully dissolved before injection and binds to the column head. |
Experimental Protocols
Protocol 1: Analytical RP-HPLC for Purity Assessment
This protocol outlines the procedure for analyzing the purity of a crude this compound-containing peptide and for analyzing fractions from a preparative purification.
1. Materials and Reagents:
-
Crude or purified lyophilized peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), sequencing grade
-
Dimethyl sulfoxide (DMSO), if required for solubility
2. Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 0.1% TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 1 L of water. Degas thoroughly.
-
Mobile Phase B (Organic): 0.1% TFA in HPLC-grade ACN. To prepare 1 L, add 1 mL of TFA to 1 L of ACN. Degas thoroughly.
3. Sample Preparation:
-
Accurately weigh approximately 1 mg of the crude peptide into a clean microcentrifuge tube.
-
Add 1 mL of Mobile Phase A to the tube. Vortex to dissolve.
-
If the peptide does not fully dissolve, add a small amount of ACN or DMSO (e.g., 10-50 µL) and vortex again.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.
4. HPLC Method:
-
Column: C8 or C4, 4.6 x 150 mm, 5 µm, 300 Å
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 10-20 µL
-
Detection: 214 nm
-
Gradient:
-
0-5 min: 5% B (Isocratic)
-
5-45 min: 5% to 65% B (Linear Gradient)
-
45-50 min: 65% to 95% B (Column Wash)
-
50-55 min: 95% B (Hold)
-
55-56 min: 95% to 5% B (Return to Initial)
-
56-65 min: 5% B (Re-equilibration)
-
5. Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the target peptide as the percentage of the area of the main peak relative to the total area of all peaks.
Protocol 2: Preparative RP-HPLC for Purification
This protocol provides a method for purifying a this compound-containing peptide on a semi-preparative or preparative scale.
1. Materials and Reagents:
-
Crude lyophilized peptide
-
HPLC-grade water and acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Dimethyl sulfoxide (DMSO) or other suitable strong solvent
2. Mobile Phase Preparation:
-
Prepare sufficient volumes of Mobile Phase A (0.1% TFA in water) and Mobile Phase B (0.1% TFA in ACN) for the entire purification run.
-
Ensure the mobile phases are thoroughly degassed.
3. Sample Preparation:
-
Carefully weigh the crude peptide (e.g., 20-100 mg, depending on column size and loading capacity).
-
Dissolve the peptide in a minimal volume of a strong solvent like DMSO (e.g., 200-500 µL). Vortex until fully dissolved.
-
Add Mobile Phase A to the dissolved sample with vortexing until the point of precipitation is almost reached. This is to ensure the peptide binds to the column upon injection.
-
Filter the sample through a 0.45 µm syringe filter.
4. HPLC Method:
-
Column: C8 or C4, (e.g., 10 mm ID x 250 mm L, 5 µm, 300 Å)
-
Flow Rate: 4.0 mL/min (adjust based on column diameter)
-
Column Temperature: 40 °C
-
Detection: 214 nm or 220 nm
-
Gradient: Based on the analytical run, create a shallow gradient around the retention time of the target peptide. For example, if the peptide elutes at 40% B in the analytical run:
-
0-5 min: 20% B (Isocratic)
-
5-45 min: 20% to 50% B (Linear Gradient, e.g., 0.75% B/min)
-
45-50 min: 50% to 95% B (Column Wash)
-
50-55 min: 95% B (Hold)
-
55-56 min: 95% to 20% B (Return to Initial)
-
56-65 min: 20% B (Re-equilibration)
-
5. Fraction Collection:
-
Collect fractions across the main peak(s) observed in the chromatogram.
-
Analyze the purity of each fraction using the analytical HPLC protocol.
6. Post-Purification:
-
Pool the fractions that meet the desired purity level.
-
Freeze the pooled fractions and lyophilize to obtain the purified peptide as a powder.
Mandatory Visualizations
Caption: Workflow for the purification of this compound-containing peptides.
Caption: Logic diagram for HPLC method development for hydrophobic peptides.
References
- 1. Peptide Isolation – Method Development Considerations | Waters [waters.com]
- 2. Review Reports - Investigation of Ethanol and Isopropanol as Greener Alternatives to Acetonitrile in the RP-HPLC Purification of Histone Tail Peptides Bearing Acylation-Type Post-Translational Modifications | MDPI [mdpi.com]
- 3. nestgrp.com [nestgrp.com]
Application Notes and Protocols for Mass Spectrometry Characterization of Peptides Modified with H-2-Nal-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptides is a powerful strategy in drug discovery and development, often imparting enhanced biological activity, stability, and unique structural properties. One such amino acid, 2-Naphthylalanine (H-2-Nal-OH), with its large, hydrophobic, and aromatic side chain, is of significant interest. Comprehensive characterization of peptides modified with this compound is crucial for confirming sequence identity, purity, and for understanding their structure-activity relationships. Mass spectrometry (MS) is an indispensable tool for this purpose, providing detailed information on molecular weight and amino acid sequence through fragmentation analysis.
This document provides detailed application notes and experimental protocols for the characterization of this compound modified peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS). While specific fragmentation data for the 2-Naphthylalanine side chain is not extensively documented in publicly available literature, this guide offers a robust framework based on established principles of peptide analysis and the behavior of similar aromatic residues.
Data Presentation: Fragmentation Characteristics
The primary goal of tandem mass spectrometry in peptide characterization is to generate fragment ions that allow for sequence elucidation. For peptides containing this compound, the fragmentation pattern is expected to be dominated by cleavage of the peptide backbone, producing the characteristic b- and y-type ions . The large aromatic side chain of 2-Nal may also influence fragmentation, potentially leading to characteristic neutral losses or specific immonium ions.
Expected Fragmentation Pattern:
Based on the fragmentation of peptides containing other large aromatic amino acids like tryptophan and phenylalanine, the following observations are anticipated for this compound modified peptides under Collision-Induced Dissociation (CID):
-
Dominant b- and y-ions: Cleavage of the amide bonds along the peptide backbone will generate a series of b- and y-ions, which are the primary fragments used for sequence confirmation.
-
Potential Neutral Loss: The naphthyl group may undergo neutral loss from the precursor or fragment ions. While not definitively reported, a possible neutral loss would correspond to the mass of the naphthylmethyl radical (C₁₁H₉•, ~141.07 Da) or related structures. Researchers should be vigilant for fragment ions corresponding to [M-141] or [b/y - 141].
-
Immonium Ion: A diagnostic immonium ion for 2-Naphthylalanine may be observed in the low mass region of the MS/MS spectrum. The theoretical m/z for the 2-Nal immonium ion is 184.09 Da (C₁₃H₁₂N⁺). Observation of this ion can provide strong evidence for the presence of 2-Nal in the peptide sequence.
-
Internal Fragment Ions: Cleavage at two backbone positions can result in internal fragment ions, which can further support sequence assignment.
Quantitative Data Summary:
For quantitative analysis of this compound modified peptides, a targeted MS approach such as Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) is recommended. The following table provides a template for summarizing quantitative data from such experiments.
| Peptide Sequence | Precursor Ion (m/z) | Charge State | Fragment Ion (m/z) | Collision Energy (eV) | Retention Time (min) | Peak Area |
| Ac-Tyr-(2-Nal)-Ala-NH2 | Calculated | z | y2 | Optimized | Experimental | Value |
| Ac-Tyr-(2-Nal)-Ala-NH2 | Calculated | z | b2 | Optimized | Experimental | Value |
| [Add other peptides] |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis
This protocol outlines the steps for preparing a synthetic peptide modified with this compound for analysis.
Materials:
-
Lyophilized synthetic peptide containing this compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Formic acid (FA), LC-MS grade
-
0.22 µm syringe filters
-
Autosampler vials
Procedure:
-
Peptide Reconstitution:
-
Carefully calculate the volume of solvent required to reconstitute the lyophilized peptide to a stock concentration of 1 mg/mL.
-
Due to the hydrophobic nature of 2-Nal, initial solubilization in a small amount of organic solvent (e.g., ACN or DMSO) may be necessary before adding aqueous buffer.
-
A recommended starting solvent is 50% ACN in water with 0.1% FA.
-
Vortex gently and sonicate for 5-10 minutes if necessary to ensure complete dissolution.
-
-
Sample Dilution:
-
Prepare a working solution of the peptide at a concentration suitable for your LC-MS system (typically in the range of 1-10 µM).
-
Dilute the stock solution using the mobile phase A composition (e.g., 95% water, 5% ACN, 0.1% FA).
-
-
Sample Filtration (Optional but Recommended):
-
If any particulate matter is visible, filter the final working solution through a 0.22 µm syringe filter to prevent clogging of the LC system.
-
-
Transfer to Autosampler Vial:
-
Transfer the final peptide solution to an appropriate autosampler vial.
-
Protocol 2: LC-MS/MS Method for Characterization of this compound Modified Peptides
This protocol provides a general LC-MS/MS method that can be adapted for various instruments.
Liquid Chromatography (LC) Parameters:
-
Column: A C18 reversed-phase column with a particle size of ≤ 3 µm is recommended. Due to the hydrophobicity of 2-Nal, a column with a wider pore size (e.g., 300 Å) may improve peak shape.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A shallow gradient is recommended to ensure good separation of the modified peptide from any impurities. A starting point could be:
-
0-5 min: 5% B
-
5-35 min: 5-60% B
-
35-40 min: 60-95% B
-
40-45 min: 95% B
-
45-50 min: 95-5% B
-
50-60 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 - 0.5 mL/min for analytical scale columns.
-
Column Temperature: 40-50 °C to improve peak shape and reduce viscosity.
-
Injection Volume: 1-10 µL
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
MS1 Scan Range: m/z 300-2000
-
MS/MS Acquisition: Data-Dependent Acquisition (DDA) is recommended for initial characterization.
-
Select the top 3-5 most intense precursor ions from the MS1 scan for fragmentation.
-
Use an appropriate isolation window (e.g., 1-2 m/z).
-
-
Fragmentation Method: Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD).
-
Collision Energy: Use a stepped or ramped collision energy (e.g., 25-45 eV) to ensure a rich fragmentation spectrum. The optimal collision energy will depend on the peptide's size, charge state, and the specific instrument used.
-
Detector: Use a high-resolution mass analyzer (e.g., Orbitrap or TOF) for both MS1 and MS/MS scans to obtain accurate mass measurements for precursor and fragment ions.
Mandatory Visualizations
Caption: Experimental workflow for the characterization of this compound modified peptides.
Caption: Expected fragmentation pathways for peptides containing this compound.
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Issues of Peptides Containing H-2-Nal-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with peptides incorporating the hydrophobic amino acid H-2-Nal-OH (2-Naphthylalanine).
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing this compound often difficult to dissolve?
A1: this compound possesses a bulky and hydrophobic naphthalene side chain.[1] The presence of such non-polar, aromatic residues within a peptide sequence significantly increases its overall hydrophobicity, leading to poor solubility in aqueous solutions.[2][3] This hydrophobicity promotes peptide aggregation, further hindering dissolution.[3]
Q2: What is the first step I should take before attempting to dissolve my this compound-containing peptide?
A2: Before dissolving the entire sample, it is highly recommended to test the solubility with a small amount of the peptide first.[2][4][5][6] This prevents the potential loss of your entire sample if the chosen solvent is inappropriate. Also, allow the lyophilized peptide to equilibrate to room temperature in a desiccator before opening the vial to prevent condensation.[2][7] It is also good practice to centrifuge the vial briefly to ensure all the peptide powder is at the bottom.[7]
Q3: What solvents are recommended for dissolving hydrophobic peptides like those containing this compound?
A3: For highly hydrophobic peptides, it is often necessary to first use a small amount of an organic solvent to achieve initial dissolution before diluting with an aqueous buffer.[4][6][7] Commonly recommended organic solvents include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile (ACN).[2][4] DMSO is often preferred for biological applications due to its relatively low toxicity.[4]
Q4: How does the overall charge of my peptide influence solvent selection?
A4: The net charge of the peptide is a critical factor in determining the appropriate solvent.[3][8] You can estimate the charge by assigning a value of +1 to basic residues (K, R, H, N-terminus) and -1 to acidic residues (D, E, C-terminus).[5][6][7][9]
-
Basic (net positive charge): Start with sterile water. If solubility is poor, try a dilute acidic solution like 10% acetic acid.[5][7]
-
Acidic (net negative charge): Begin with sterile water or a slightly basic buffer (e.g., PBS pH 7.4). If needed, a dilute basic solution such as 0.1 M ammonium bicarbonate or 10% ammonium hydroxide can be used.[7][9]
-
Neutral (net zero charge): These peptides are often the most challenging and typically require an organic solvent like DMSO, DMF, or ACN for initial dissolution, followed by careful dilution with an aqueous buffer.[4][6][7]
Q5: Are there any other techniques to aid in peptide dissolution?
A5: Yes, sonication can help to break up peptide aggregates and improve solubility.[4] Gentle warming may also be beneficial, but excessive heat should be avoided.[4] For peptides that are prone to aggregation, the use of chaotropic agents like 6 M guanidine hydrochloride or 8 M urea can be effective, but ensure they are compatible with your downstream experiments.[5][6]
Troubleshooting Guide
Problem: My this compound-containing peptide will not dissolve in aqueous buffer.
This step-by-step guide provides a systematic approach to dissolving your hydrophobic peptide.
Step 1: Initial Assessment and Preparation
-
Action: Determine the net charge of your peptide by analyzing its amino acid sequence.
-
Action: Perform a solubility test with a small aliquot of your peptide.
-
Action: Allow the peptide vial to warm to room temperature and centrifuge briefly.[7]
Step 2: Solvent Selection and Initial Dissolution
The choice of the initial solvent is critical. The following table summarizes the recommended solvents based on peptide properties.
| Peptide Property | Primary Recommended Solvent | Secondary/Alternative Solvents | Notes |
| High Hydrophobicity (>50% hydrophobic residues) | Dimethyl Sulfoxide (DMSO) | Dimethylformamide (DMF), Acetonitrile (ACN) | Use a minimal volume to create a concentrated stock solution. |
| Net Positive Charge (Basic) | Sterile Water | 10-30% Acetic Acid, 0.1% Trifluoroacetic Acid (TFA) | If insoluble in water, add the acidic solution dropwise.[7] |
| Net Negative Charge (Acidic) | Sterile Water / PBS (pH 7.4) | 10% Ammonium Hydroxide, 0.1 M Ammonium Bicarbonate | Use basic solutions with caution, especially for Cys-containing peptides.[5][6] |
| Net Neutral Charge | Dimethyl Sulfoxide (DMSO) | Acetonitrile (ACN), Methanol, Isopropanol | Requires organic solvent for initial dissolution.[5][6] |
Step 3: Experimental Protocol for Solubilization
-
Add Initial Solvent: To the vial containing the peptide powder, add a small volume of the chosen organic solvent (e.g., DMSO) to create a concentrated stock solution.
-
Vortex/Sonicate: Gently vortex the mixture. If the peptide does not dissolve, sonicate the sample for short bursts (e.g., 3 x 10 seconds), keeping it on ice between sonications to prevent heating.[4]
-
Aqueous Dilution: Once the peptide is fully dissolved in the organic solvent, slowly add your desired sterile aqueous buffer (e.g., PBS or Tris) dropwise while continuously vortexing.[7] This gradual dilution is crucial to prevent the peptide from precipitating out of solution.
-
Observe for Precipitation: If the solution becomes cloudy or a precipitate forms, stop adding the aqueous buffer. You may need to start over with a higher concentration of the organic solvent or a different co-solvent system. If precipitation occurs after dilution, the peptide may need to be recovered by lyophilization before re-attempting dissolution.[4][7]
-
Final Concentration: Continue to dilute until you reach your desired final peptide concentration. Ensure the final concentration of the organic solvent is compatible with your experimental assay.
Visualizing the Troubleshooting Workflow
The following diagram illustrates the decision-making process for dissolving peptides containing this compound.
Caption: A flowchart of the troubleshooting workflow for peptide dissolution.
References
- 1. lifetein.com [lifetein.com]
- 2. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 3. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. genscript.com [genscript.com]
- 6. genscript.com [genscript.com]
- 7. benchchem.com [benchchem.com]
- 8. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Synthesis of Peptides with Multiple 2-Naphthylalanine (Nal) Residues
Welcome to the technical support center for the synthesis of peptides containing multiple 2-naphthylalanine (Nal) residues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the unique challenges encountered during the synthesis of these difficult sequences.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of peptides with multiple 2-naphthylalanine (Nal) residues so challenging?
A1: The synthesis is challenging primarily due to the characteristics of the 2-naphthylalanine side chain. It is exceptionally bulky and hydrophobic, which leads to two major problems during solid-phase peptide synthesis (SPPS):
-
Steric Hindrance: The large naphthyl group can physically block the N-terminus of the growing peptide chain, preventing efficient coupling of the next amino acid.
-
On-Resin Aggregation: The high hydrophobicity promotes strong inter-chain and intra-chain interactions (π-π stacking and hydrophobic collapse). This causes the peptide chains to aggregate on the resin, forming secondary structures like β-sheets that shield reactive sites from reagents, leading to incomplete deprotection and coupling steps.[1]
Q2: My crude peptide has very low purity with many deletion sequences. What is the likely cause?
A2: Low purity with deletion sequences is a classic sign of on-resin aggregation and/or sterically hindered coupling.[2] When peptide chains aggregate, the N-terminus of some chains becomes inaccessible. As a result, both the Fmoc-deprotection and the subsequent amino acid coupling steps fail for those chains, leading to sequences that are missing one or more amino acids ("deletion sequences"). The bulky nature of Nal itself can also slow down coupling reactions significantly, resulting in incomplete reactions if standard protocols are used.[3]
Q3: What are the best practices for choosing a resin for a Nal-rich peptide?
A3: Resin selection is critical for mitigating aggregation.
-
High-Swelling, Polar Resins: Polyethylene glycol (PEG)-grafted resins (e.g., TentaGel, ChemMatrix) are highly recommended. These resins improve the solvation of the hydrophobic peptide chain in the reaction solvent, keeping the chains separated and accessible.[1]
-
Low-Loading Capacity: Use a resin with a low loading capacity (e.g., 0.1 - 0.3 mmol/g). Increasing the distance between the initial peptide chains on the resin surface significantly reduces the likelihood of inter-chain aggregation.
-
Avoid Standard Polystyrene (PS) Resins: While non-polar PS resins can sometimes be effective for hydrophobic peptides, they are generally less effective at preventing aggregation compared to PEG-based supports, especially for longer or more difficult sequences.[1][4]
Q4: Can I use standard coupling reagents like HBTU for incorporating Nal residues?
A4: While HBTU can work, it is often not efficient enough for bulky residues like Nal, especially when multiple are present in the sequence. More potent coupling reagents are strongly recommended to overcome the steric hindrance and drive the reaction to completion. Reagents that form more reactive OAt or Oxyma esters are preferred.[5]
Q5: How can I monitor the success of a difficult coupling step involving Nal?
A5: A qualitative ninhydrin test (Kaiser test) should be performed after the coupling step. A positive result (blue beads) indicates the presence of unreacted primary amines, signifying an incomplete coupling reaction. If the test is positive, the coupling step should be repeated immediately (a "double coupling").
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of Nal-containing peptides.
| Problem | Potential Cause(s) | Recommended Solutions & Strategies |
| 1. Low Crude Purity & Multiple Deletion Sequences | • On-resin peptide aggregation.• Incomplete Fmoc deprotection.• Incomplete coupling of Nal or other residues. | Strategy 1: Optimize Solvents & Reagents • Switch from DMF to N-methylpyrrolidone (NMP) for better solvation.[1][6]• Use a "magic mixture" of solvents (e.g., DCM/DMF/NMP 1:1:1) to disrupt secondary structures.[1][4]• Use a stronger coupling reagent like HATU, HCTU, or COMU.[5][7]• For difficult deprotections, consider using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in the piperidine solution (e.g., 2% DBU / 20% piperidine in DMF).[8][9] |
| 2. Resin Clumping or Poor Swelling | • Severe peptide aggregation, leading to poor solvation of the peptide-resin matrix. | Strategy 2: Disrupt Aggregation • Perform couplings at elevated temperatures (40-60°C) or use microwave-assisted synthesis to provide energy to break up aggregates.[2][10]• Incorporate backbone modification agents like pseudoproline dipeptides or Hmb/Dmb-protected amino acids at strategic locations (every 6-7 residues) to introduce "kinks" that disrupt β-sheet formation.[9][11]• Add chaotropic salts (e.g., LiCl) to the reaction mixture to disrupt hydrogen bonding, though this can affect reagent solubility.[9] |
| 3. Failed Synthesis (No Target Product) | • Complete and irreversible aggregation early in the synthesis. | Strategy 3: Redesign Synthesis • Reduce resin loading capacity.• Switch to a PEG-based resin (e.g., ChemMatrix).[1]• Perform a "double coupling" for every amino acid in the sequence as a default. |
| 4. Product Precipitation During HPLC Purification | • The final, cleaved peptide is highly hydrophobic and insoluble in the aqueous mobile phase. | Strategy 4: Improve Solubility • Dissolve the crude peptide in a strong organic solvent like 100% trifluoroethanol (TFE) first, then dilute slowly with the HPLC starting buffer.[12]• Use a shallower gradient during HPLC purification.• Consider adding a temporary, solubility-enhancing tag to the peptide during synthesis that can be removed after purification.[13] |
Quantitative Data: Coupling Reagent Efficiency
While specific data for multi-Nal peptides is sparse, the relative efficiency of coupling reagents for sterically hindered amino acids is well-established. The choice of reagent significantly impacts the formation of the desired product over side-products.
| Coupling Reagent | Class | Relative Reactivity for Hindered Couplings | Key Advantages | Potential Issues |
| HBTU/TBTU | Aminium/Uronium | Moderate | Cost-effective, widely used. | Can be insufficient for bulky residues; risk of side reactions. |
| HCTU | Aminium/Uronium | High | More reactive than HBTU due to the 6-Cl-HOBt leaving group.[5] | Higher cost. |
| HATU | Aminium/Uronium | Very High | HOAt leaving group provides anchimeric assistance, making it one of the most efficient reagents for difficult couplings.[5][7][14] | Highest cost; can cause guanidinylation of the free N-terminus if used in excess.[5] |
| COMU | Aminium/Uronium | Very High | Based on OxymaPure®, which is non-explosive (unlike HOBt/HOAt) and highly reactive.[5] | Newer reagent, may be less available. |
| DIC/HOBt | Carbodiimide | Low-Moderate | Economical, simple byproducts. | Slower reaction times; higher risk of racemization compared to aminium salts.[7] |
Experimental Protocols
Protocol 1: Optimized Double Coupling for a Hindered Residue (e.g., Fmoc-Nal-OH)
This protocol is recommended for incorporating Nal residues or any amino acid following a Nal residue.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in NMP for 10 minutes. Wash the resin thoroughly with NMP (5 x 1 min).
-
Prepare Activation Mixture: In a separate vessel, dissolve Fmoc-L-2-Naphthylalanine (3 eq.) and HATU (2.9 eq.) in NMP. Add N,N-Diisopropylethylamine (DIPEA) (6 eq.). Allow to pre-activate for 2-5 minutes.
-
First Coupling: Add the activation mixture to the deprotected resin. Agitate at room temperature for 1 hour.
-
Wash: Wash the resin with NMP (3 x 1 min).
-
Monitor (Optional but Recommended): Take a small sample of resin beads and perform a Kaiser test.
-
Second Coupling (Recoupling): Prepare a fresh activation mixture as in Step 2. Add it to the resin and agitate for another 1 hour.
-
Final Wash: Wash the resin thoroughly with NMP (5 x 1 min) to remove all excess reagents before proceeding to the next deprotection step.
Protocol 2: Cleavage of a Hydrophobic, Nal-Rich Peptide
This protocol uses a standard cleavage cocktail with scavengers to protect sensitive residues.
-
Resin Preparation: After the final deprotection and wash, dry the peptide-resin thoroughly under a vacuum for at least 2 hours.
-
Prepare Cleavage Cocktail: Prepare a fresh solution of "Reagent K": 82.5% Trifluoroacetic acid (TFA), 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT).
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin). Stopper the vessel and allow it to react at room temperature for 3-4 hours with occasional swirling.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Reduce the volume of the TFA by ~50% using a gentle stream of nitrogen. Precipitate the crude peptide by adding the concentrated solution dropwise into a vortexing centrifuge tube of ice-cold diethyl ether.
-
Isolation: A white precipitate should form. Centrifuge the mixture, decant the ether, and wash the peptide pellet twice more with cold ether.
-
Drying: Dry the final peptide pellet under a high vacuum to remove residual ether. Proceed to purification.
Visualizations
Logical Diagram: Factors & Mitigation of On-Resin Aggregation
Caption: Key factors causing aggregation and corresponding mitigation strategies.
Workflow Diagram: Troubleshooting Low Purity in Nal-Peptide Synthesis
Caption: A decision tree for troubleshooting failed Nal-peptide syntheses.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complex Peptide Production, Challenges and Manufacturing | Blog | Biosynth [biosynth.com]
- 4. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 5. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 6. biotage.com [biotage.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. blog.mblintl.com [blog.mblintl.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Hydrophobic Insulin-based Peptides Using a Helping-Hand Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bachem.com [bachem.com]
Side reactions during the deprotection of Fmoc-2-Nal-OH in SPPS
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS) utilizing Fmoc-2-Nal-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential side reactions and troubleshooting strategies during the critical Fmoc deprotection step of this bulky, aromatic amino acid.
Frequently Asked Questions (FAQs)
Q1: What is Fmoc-2-Nal-OH and where is it used?
Fmoc-2-Nal-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-L-2-naphthylalanine, is a protected form of the unnatural amino acid L-2-naphthylalanine. Its bulky and hydrophobic naphthyl side chain is often incorporated into peptides to enhance their biological activity, stability, and binding affinity. It is a valuable building block in the synthesis of peptide-based therapeutics and research tools.
Q2: What are the primary challenges associated with the Fmoc deprotection of 2-Nal-OH in SPPS?
The primary challenges during the piperidine-mediated Fmoc deprotection of 2-Nal-OH stem from its bulky and hydrophobic nature. These properties can lead to:
-
Incomplete Fmoc Deprotection: The steric hindrance from the large naphthyl group can impede the access of the piperidine base to the Fmoc group, resulting in incomplete removal.
-
Peptide Aggregation: The hydrophobicity of the 2-Nal side chain can promote inter-chain aggregation of the growing peptide on the solid support, further hindering reagent accessibility.
-
Racemization: Although less common during the deprotection step itself, the prolonged reaction times or elevated temperatures sometimes used to overcome incomplete deprotection can increase the risk of racemization at the α-carbon of the 2-Nal residue or adjacent amino acids.
Q3: Are there any specific side products I should be aware of when using Fmoc-2-Nal-OH?
While there are no widely reported side products unique to 2-Nal itself during Fmoc deprotection, the conditions used to ensure complete deprotection of this bulky residue can exacerbate common SPPS side reactions, such as the formation of piperidine adducts or deletion sequences due to incomplete deprotection in the previous cycle.
Troubleshooting Guide
This guide addresses common issues encountered during the Fmoc deprotection of peptides containing 2-Nal residues.
| Observed Issue | Potential Cause | Recommended Solution |
| Incomplete Fmoc Deprotection (Confirmed by HPLC/MS of a test cleavage) | Steric Hindrance: The bulky naphthyl group is physically blocking the piperidine. | 1. Extend Deprotection Time: Increase the standard deprotection time (e.g., from 2 x 10 min to 2 x 20 min). 2. Increase Piperidine Concentration: Use a higher concentration of piperidine (e.g., 30-50% in DMF). 3. Use a Stronger Base: Consider using a deprotection cocktail containing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), such as 2% DBU / 20% piperidine in DMF.[1] |
| Significant Peptide Aggregation (Resin clumping, poor swelling, decreased reaction efficiency) | Hydrophobic Interactions: The naphthyl side chains are promoting inter-chain association. | 1. Change Solvent: Switch from DMF to N-methyl-2-pyrrolidone (NMP) or add chaotropic agents like guanidinium chloride to the washing and deprotection solutions to disrupt secondary structures. 2. Incorporate "Difficult Sequence" Protocols: Utilize low-load resin or introduce backbone-modifying protecting groups (e.g., Hmb) on the preceding residue to disrupt aggregation. |
| Presence of Deletion Sequences (Mass spec shows peptides missing the 2-Nal residue) | Incomplete Deprotection in the Previous Cycle: The N-terminus was not fully deprotected before the coupling of the next amino acid. | Follow the recommendations for "Incomplete Fmoc Deprotection" to ensure complete removal of the Fmoc group from the 2-Nal residue. |
| Racemization of 2-Nal or Adjacent Residues (Confirmed by chiral HPLC or enzymatic digestion) | Harsh Deprotection Conditions: Extended reaction times or the use of very strong bases may contribute to epimerization. | 1. Optimize Deprotection: Find the mildest conditions that still achieve complete deprotection. Avoid excessive deprotection times. 2. Low-Temperature Deprotection: Perform the deprotection at a lower temperature if using a more reactive base cocktail. |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection for 2-Nal Containing Peptides
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF to the resin.
-
Reaction: Agitate the resin for 10-20 minutes at room temperature.
-
Drain and Repeat: Drain the deprotection solution and repeat steps 2 and 3.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct.
Protocol 2: Enhanced Fmoc Deprotection for Difficult Sequences with 2-Nal
-
Resin Swelling: Swell the peptide-resin in NMP for at least 30 minutes.
-
Deprotection Cocktail: Prepare a solution of 2% (v/v) DBU and 20% (v/v) piperidine in NMP.
-
Deprotection: Drain the NMP and add the deprotection cocktail to the resin.
-
Reaction: Agitate the resin for 5-10 minutes at room temperature.
-
Drain and Repeat: Drain the deprotection solution and repeat steps 3 and 4.
-
Washing: Wash the resin extensively with NMP (7-10 times) to ensure complete removal of the deprotection reagents.
Quantitative Data
| Side Reaction | Amino Acid Context | Standard Conditions | Modified Conditions | Side Product Formation (%) | Reference |
| Incomplete Deprotection | Bulky Amino Acids (e.g., Val, Ile) | 20% Piperidine/DMF, 2x10 min | 2% DBU/20% Piperidine/NMP, 2x5 min | Significantly Reduced (Qualitative) | General SPPS Knowledge |
| Peptide Aggregation | Hydrophobic Sequences | DMF as solvent | NMP as solvent | Improved Yield (Qualitative) | General SPPS Knowledge |
| Racemization | General | Standard Coupling | Coupling with Racemization Suppressant (e.g., Oxyma) | Reduced from >5% to <1% | General SPPS Knowledge |
Visualizations
Fmoc Deprotection and Potential Side Reactions
Caption: General workflow of Fmoc deprotection and potential side reactions.
Troubleshooting Workflow for Incomplete Deprotection
Caption: A stepwise guide to troubleshooting incomplete Fmoc deprotection.
Mechanism of Piperidine Adduct Formation
Caption: The formation of the dibenzofulvene-piperidine adduct.
References
Optimizing coupling conditions for Fmoc-2-Nal-OH in automated peptide synthesizers
This guide provides troubleshooting advice and optimized protocols for researchers, scientists, and drug development professionals working with Fmoc-2-Nal-OH in automated solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is Fmoc-2-Nal-OH considered a "difficult" amino acid to couple in automated peptide synthesis?
Fmoc-2-Nal-OH, or N-Fmoc-3-(2-naphthyl)-L-alanine, possesses a bulky naphthyl side chain. This structure creates significant steric hindrance, which can physically obstruct the activated carboxyl group from reaching the free N-terminal amine of the growing peptide chain on the solid support. This often leads to slower reaction kinetics and incomplete coupling reactions when using standard protocols.
Q2: What are the immediate signs of an incomplete coupling reaction with Fmoc-2-Nal-OH?
The most common indicator of incomplete coupling is a positive result from a qualitative test for free primary amines, such as the Kaiser (ninhydrin) test.[1] A blue or purple color on the resin beads after the coupling step signifies that unreacted amino groups are still present. On an automated synthesizer that monitors Fmoc deprotection, a lower-than-expected UV absorbance signal for the released dibenzofulvene-piperidine adduct in the subsequent cycle can also indicate that the previous coupling was incomplete.
Q3: Is a single, extended coupling time sufficient for Fmoc-2-Nal-OH?
While extending the coupling time can improve efficiency, it may not be enough to drive the reaction to completion due to the steric hindrance.[2] For challenging couplings like those involving Fmoc-2-Nal-OH, a "double coupling" strategy is often more effective. This involves performing the coupling step twice with a fresh solution of activated amino acid before proceeding to the next deprotection step.[1]
Q4: Can increasing the reaction temperature improve coupling efficiency?
Yes, performing the coupling at a moderately elevated temperature (e.g., 30-40°C) can increase the reaction rate. However, this approach must be used with caution as higher temperatures can also increase the risk of side reactions, most notably racemization of the amino acid.
Troubleshooting Guide for Fmoc-2-Nal-OH Coupling
Problem: Low Coupling Efficiency or Deletion Sequences Observed in Final Peptide
Symptoms:
-
Positive Kaiser test (blue beads) after the coupling step.
-
Appearance of unexpected peaks corresponding to deletion sequences (Peptide - 2-Nal) in HPLC analysis.
-
Low yield of the target peptide identified by mass spectrometry.
Possible Causes:
-
Insufficient Activation: Standard coupling reagents may not be potent enough to overcome the steric bulk of the naphthyl group.
-
Steric Hindrance: The primary reason for difficulty, impeding the reaction.
-
Suboptimal Reagents: Low-quality or degraded coupling reagents, amino acid, or solvents.
-
Peptide Aggregation: The growing peptide chain may aggregate on the resin, making the N-terminal amine inaccessible.
Recommended Solutions:
-
Select a More Potent Coupling Reagent: Switch from standard carbodiimide reagents like DIC/HOBt to more powerful onium salt-based reagents. Uronium/aminium salts like HATU, HCTU, or COMU, and phosphonium salts like PyBOP are highly recommended for sterically hindered amino acids.[1][3]
-
Implement a Double Coupling Protocol: After the first coupling, wash the resin thoroughly with DMF and repeat the coupling step with a fresh, newly activated solution of Fmoc-2-Nal-OH.
-
Optimize Reaction Conditions: Increase the coupling time for each coupling step (e.g., from 1 hour to 2 hours). If your synthesizer allows, a slight increase in temperature can be beneficial.
-
Change Solvents: If peptide aggregation is suspected, switching the primary solvent from DMF to N-Methyl-2-pyrrolidone (NMP) or using a DMF/DMSO mixture can help disrupt secondary structures.
Problem: Racemization Detected in the Final Peptide
Symptoms:
-
Appearance of diastereomeric impurities in the HPLC chromatogram of the purified peptide.
-
Mass spectrometry analysis shows a peak with the correct mass but a different retention time.
Possible Causes:
-
Prolonged Activation/Coupling Times: Extended exposure to the activating agent and base can lead to epimerization at the alpha-carbon.
-
High Reaction Temperature: Elevated temperatures significantly accelerate the rate of racemization.
-
Choice of Base and Coupling Reagent: The type of base and coupling reagent used has a significant impact on racemization levels. For example, HBTU/DIPEA can be problematic for some amino acids.[4]
Recommended Solutions:
-
Use Additives that Suppress Racemization: When using carbodiimide activators like DIC, the inclusion of Oxyma Pure is reported to be superior to HOBt in minimizing racemization.[2] Reagents like HATU, which incorporates the HOAt moiety, are also designed to reduce this side reaction.[5]
-
Optimize Base Selection: If racemization is a concern, consider using a weaker base than DIPEA, such as N-methylmorpholine (NMM) or 2,4,6-collidine, which have been shown to produce fewer racemic products in some cases.[6][7]
-
Avoid Excessive Pre-activation Times: Mix the amino acid, coupling reagent, and base immediately before adding the solution to the resin to minimize the time the amino acid spends in its highly activated, racemization-prone state.
-
Maintain Room Temperature: Unless absolutely necessary to overcome low coupling efficiency, avoid using elevated temperatures during the coupling of Fmoc-2-Nal-OH.
Data Presentation: Reagent and Condition Comparison
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Reagent Type | Recommended Use | Advantages | Disadvantages |
| HATU | Uronium/Aminium | First choice for difficult couplings | Very high reactivity, low racemization.[3][5] | High cost, can cause guanidinylation if used in excess.[3] |
| HCTU | Uronium/Aminium | Efficient and cost-effective alternative to HATU | High coupling efficiency, good for fast synthesis.[4] | Can be less effective than HATU for the most challenging residues.[3] |
| COMU | Uronium/Aminium | Excellent for hindered couplings | High reactivity comparable to HATU, safer byproducts (non-explosive).[3] | Higher cost, can be less stable in solution.[3] |
| PyBOP | Phosphonium | Good for hindered couplings | Efficient, no risk of guanidinylation side reactions. | Byproducts can be difficult to remove in solution-phase synthesis. |
| DIC/Oxyma | Carbodiimide | Standard couplings, or when base-free conditions are needed | Cost-effective, safer than HOBt-based methods. | Generally less reactive than onium salts for hindered couplings.[2] |
Table 2: Influence of Reaction Conditions on Fmoc-2-Nal-OH Coupling
| Parameter | Standard Condition | Optimized Condition | Effect on Efficiency | Effect on Racemization |
| Coupling Time | 30-60 min | 1-2 hours (or Double Coupling) | Increases: Allows more time for the sterically hindered reaction to proceed. | Increases: Longer exposure to activation conditions can increase risk. |
| Temperature | Room Temperature | 30-40 °C | Increases: Provides more energy to overcome the activation barrier. | Significantly Increases: A major factor in promoting racemization. |
| Equivalents of AA | 3-5 eq. | 5-10 eq. for double coupling | Increases: Higher concentration drives the reaction forward. | Minimal direct effect, but waste is increased. |
| Base | DIPEA | NMM / Collidine | May slightly decrease rate. | Decreases: Weaker bases are less likely to cause epimerization.[6][7] |
Experimental Protocols
Protocol 1: Optimized Single Coupling of Fmoc-2-Nal-OH with HATU
This protocol is designed for an automated peptide synthesizer and assumes a 0.1 mmol synthesis scale.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide) in DMF for at least 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, prepare the activation mixture:
-
Fmoc-2-Nal-OH (0.4 mmol, 4 eq.)
-
HATU (0.39 mmol, 3.9 eq.)
-
-
Dissolve the components in DMF (approx. 2 mL).
-
Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) to the mixture and vortex/mix for 1-2 minutes for pre-activation.
-
Immediately transfer the activated amino acid solution to the reaction vessel containing the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.
-
-
Post-Coupling Wash:
-
Drain the reaction vessel.
-
Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
-
-
Monitoring (Optional but Recommended):
-
Perform a Kaiser test on a small sample of resin beads to confirm the absence of free primary amines. If the test is positive (blue), proceed to the Double Coupling Protocol (Protocol 2).
-
Protocol 2: Double Coupling Protocol for Fmoc-2-Nal-OH
-
First Coupling:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Intermediate Wash:
-
After the first coupling, drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 times) to remove all soluble reagents.
-
-
Second Coupling:
-
Prepare a fresh solution of activated Fmoc-2-Nal-OH as described in Protocol 1, Step 2.
-
Add this new solution to the washed resin and allow the reaction to proceed for another 1-2 hours.
-
-
Final Wash and Monitoring:
-
Drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times).
-
Perform a Kaiser test to confirm the absence of free amines before proceeding with the Fmoc deprotection of the newly added 2-Nal residue.
-
Protocol 3: Kaiser Test (Qualitative Ninhydrin Test)
This test is used to detect the presence of free primary amines on the resin.
-
Reagent Preparation:
-
Solution A: 5g Ninhydrin in 100 mL ethanol.
-
Solution B: 80g Phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001M KCN diluted in 98 mL pyridine.
-
-
Procedure:
-
Collect a small sample of resin beads (approx. 5-10 mg) in a small glass test tube.
-
Add 2-3 drops of each solution (A, B, and C) to the tube.
-
Heat the test tube at 100-120°C for 3-5 minutes.
-
-
Observation:
-
Positive Result (Incomplete Coupling): Beads and/or solution turn a dark blue or purple color.
-
Negative Result (Complete Coupling): Beads and solution remain yellow or colorless.
-
Visual Workflow and Logic Diagrams
Caption: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle.
Caption: Troubleshooting logic for low coupling efficiency of Fmoc-2-Nal-OH.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
Technical Support Center: Preventing Aggregation of Peptides Incorporating H-2-Nal-OH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address challenges associated with the aggregation of peptides incorporating the unnatural amino acid H-2-Nal-OH (3-(2-Naphthyl)-L-alanine).
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing this compound prone to aggregation?
A1: Peptides incorporating this compound are susceptible to aggregation primarily due to the hydrophobic and aromatic nature of the 2-naphthyl group.[1][2] This bulky, non-polar side chain can lead to strong intermolecular hydrophobic interactions, driving the peptide chains to self-associate and form insoluble aggregates.[1] This is a common issue with peptides that have a high content of hydrophobic amino acids.[1][3] The formation of stable secondary structures, like β-sheets, is often a consequence of these interactions, further promoting aggregation.[1]
Q2: What are the initial signs of peptide aggregation?
A2: The initial signs of peptide aggregation can be observed both during solid-phase peptide synthesis (SPPS) and after the peptide has been cleaved and purified. During SPPS, aggregation can manifest as shrinking or clumping of the resin.[1] Following purification, you might observe that the lyophilized peptide is difficult to dissolve, or the solution appears cloudy or forms a precipitate over time.[4][5]
Q3: How does pH influence the aggregation of my this compound-containing peptide?
A3: The pH of a solution plays a critical role in peptide solubility and aggregation.[6][7][8] Peptides are least soluble at their isoelectric point (pI), where the net charge is zero, as this minimizes electrostatic repulsion between molecules.[4][9] By adjusting the pH of the solution to be at least 1-2 units away from the peptide's pI, you can increase the net charge (either positive or negative), thereby enhancing solubility and reducing aggregation.[4] For basic peptides, a lower pH is generally better, while for acidic peptides, a higher pH is recommended.[4][10]
Q4: Can additives help prevent the aggregation of my peptide?
A4: Yes, various additives can be used to prevent or reduce peptide aggregation. These work through different mechanisms, such as disrupting hydrophobic interactions or stabilizing the peptide's native conformation.[4][11] Common additives include organic solvents (like DMSO), sugars (sucrose, trehalose), polyols (glycerol), amino acids (arginine), and non-ionic detergents (Tween 20).[4][11][12] The effectiveness of a particular additive is peptide-dependent, so some optimization may be required.[4]
Troubleshooting Guides
Issue 1: Poor Solubility of Lyophilized Peptide
Problem: The lyophilized peptide containing this compound is difficult to dissolve in aqueous buffers.
Troubleshooting Workflow:
Caption: Workflow for dissolving hydrophobic peptides.
Solutions:
-
pH Adjustment: As a first step, try adjusting the pH. For acidic peptides, use a dilute basic solution like 0.1M ammonium bicarbonate. For basic peptides, a dilute acidic solution such as 10% acetic acid can be effective.[4][10]
-
Organic Solvents: For highly hydrophobic peptides, initial dissolution in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is recommended.[1][13][14] The aqueous buffer should then be added slowly while vortexing to reach the desired final concentration.[4]
-
Sonication: Gentle sonication in a water bath can help to break up small aggregates and facilitate dissolution.[4][10]
Issue 2: Aggregation During Solid-Phase Peptide Synthesis (SPPS)
Problem: The peptide resin is shrinking or clumping during synthesis, and coupling/deprotection reactions are slow or incomplete.
Troubleshooting Strategies:
-
Incorporate Solubilizing Agents: The use of "magic mixture" (ethylene carbonate in NMP) or chaotropic salts like LiCl or NaClO4 can help disrupt secondary structures on the resin.[15][16]
-
Microwave-Assisted Synthesis: Microwave energy can accelerate coupling and deprotection reactions and help to break up aggregates by providing localized heating.[16][17]
-
Backbone Modifications: Incorporating pseudoproline dipeptides or backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) can disrupt the hydrogen bonding that leads to aggregation.[15][18]
-
Resin Choice: Using a low-substitution resin or a resin with a more hydrophilic linker (e.g., TentaGel) can help to improve solvation and reduce aggregation.[15]
Experimental Protocols
Protocol 1: General Peptide Solubilization
This protocol provides a stepwise approach to solubilizing a hydrophobic peptide containing this compound.
Materials:
-
Lyophilized peptide
-
Sterile, distilled water
-
0.1 M Ammonium bicarbonate
-
10% Acetic acid
-
Dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator
Procedure:
-
Initial Assessment: Before opening, allow the peptide vial to equilibrate to room temperature to prevent condensation.[19] Briefly centrifuge the vial to collect all the powder at the bottom.[19]
-
Aqueous Solubilization: Add a small amount of sterile, distilled water to a small, weighed amount of the peptide. Vortex for 30 seconds. If the solution is clear, the peptide is soluble in water.
-
pH Adjustment (if insoluble in water):
-
Organic Solvent Solubilization (if still insoluble):
-
Final Clarification: Once the peptide appears dissolved, centrifuge the solution at high speed (>10,000 x g) for 5-10 minutes to pellet any micro-aggregates.[4] Carefully transfer the supernatant to a new tube.
Protocol 2: Thioflavin T (ThT) Assay for Aggregation Monitoring
This assay can be used to quantify the formation of β-sheet-rich aggregates.
Materials:
-
Peptide stock solution
-
Assay buffer (e.g., PBS)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
96-well black plate with a clear bottom
-
Plate reader with fluorescence detection (Excitation ~440 nm, Emission ~485 nm)
Procedure:
-
Preparation of Reagents:
-
Dilute the peptide stock solution to the desired concentration in the assay buffer. It is recommended to filter the solution through a 0.22 µm filter to remove any pre-existing aggregates.[4]
-
Prepare a working solution of ThT in the assay buffer (a final concentration of 10-20 µM in the well is typical).[4]
-
-
Assay Setup:
-
In the 96-well plate, add your peptide samples.
-
Include a "Buffer Only" control and a "Buffer with ThT" control.
-
Add the ThT working solution to all wells. The final volume in each well should be consistent.
-
-
Incubation and Measurement:
-
Incubate the plate under conditions that may promote aggregation (e.g., elevated temperature, agitation).
-
Measure the fluorescence intensity at regular intervals. An increase in fluorescence indicates the formation of β-sheet aggregates.
-
Quantitative Data Summary
| Additive Category | Example(s) | Typical Concentration | Mechanism of Action |
| Sugars | Sucrose, Trehalose | 5-10% (w/v) | Stabilize the native conformation of the peptide.[4] |
| Polyols | Glycerol, Mannitol | 10-50% (v/v) | Increase solvent viscosity and stabilize peptide structure.[4] |
| Amino Acids | Arginine, Glycine | 50-250 mM | Reduce non-specific interactions and aggregation.[4] |
| Detergents | Tween 20, Triton X-100 | 0.01-0.1% (v/v) | Prevent hydrophobic aggregation at low concentrations.[4] |
| Organic Solvents | Dimethyl sulfoxide (DMSO) | <10% (v/v) | Disrupt hydrophobic interactions.[4] |
Visualizations
Caption: Troubleshooting on-resin peptide aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. Aromatic interactions with naphthylalanine in a β-hairpin peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. verifiedpeptides.com [verifiedpeptides.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. Influence of pH and sequence in peptide aggregation via molecular simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. bachem.com [bachem.com]
- 11. Rational Design of Solution Additives for the Prevention of Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of additives on protein aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 14. researchgate.net [researchgate.net]
- 15. peptide.com [peptide.com]
- 16. benchchem.com [benchchem.com]
- 17. blog.mblintl.com [blog.mblintl.com]
- 18. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 19. benchchem.com [benchchem.com]
Troubleshooting low yield in the synthesis of H-2-Nal-OH-containing peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of peptides containing the sterically bulky and hydrophobic amino acid, H-2-Nal-OH (2-Naphthylalanine).
Troubleshooting Guide
This guide is designed in a question-and-answer format to help you pinpoint and resolve specific issues leading to low peptide yield.
Q1: My overall peptide yield is significantly lower than expected. What are the primary causes?
Low overall yield in the synthesis of peptides containing this compound is often attributed to a combination of factors related to its bulky and hydrophobic nature. The primary culprits are incomplete coupling and peptide aggregation.
-
Incomplete Coupling: The bulky naphthyl group of this compound can sterically hinder the approach of the activated amino acid to the N-terminus of the growing peptide chain, leading to a failed coupling reaction. This results in truncated peptide sequences that are difficult to separate from the desired product.
-
Peptide Aggregation: The hydrophobicity of the this compound residue can promote inter- and intra-chain hydrogen bonding, causing the peptide to aggregate on the resin.[1] This aggregation can block reactive sites, preventing efficient coupling and deprotection.[1]
To diagnose the root cause, it is recommended to perform a test cleavage of a small amount of resin and analyze the crude product by HPLC and mass spectrometry.[1] The presence of significant deletion sequences at the this compound position points towards incomplete coupling, while a broad, poorly resolved HPLC chromatogram can be indicative of aggregation.
Q2: How can I improve the coupling efficiency of this compound?
Improving the coupling efficiency of sterically hindered amino acids like this compound requires optimizing the reaction conditions and choosing the appropriate reagents.
-
Choice of Coupling Reagent: Standard coupling reagents may not be sufficient. More potent activating reagents are recommended to overcome the steric hindrance. The choice of coupling reagent can significantly impact the yield.
-
Double Coupling: Performing the coupling step twice for the this compound residue can help drive the reaction to completion.
-
Elevated Temperature: Increasing the reaction temperature can enhance the kinetics of the coupling reaction. However, this should be done with caution as excessive heat can lead to side reactions or premature cleavage from the resin, depending on the resin type.
Below is a table summarizing the relative effectiveness of different coupling reagents for sterically hindered amino acids.
| Coupling Reagent | Relative Reactivity | Recommended Use for this compound |
| DIC/HOBt | Standard | May result in low yields |
| HBTU/HCTU | High | Good starting point for optimization |
| HATU/HDMC | Very High | Recommended for difficult couplings[2] |
| COMU | Very High | A safer and highly effective alternative to HATU[2] |
Q3: I suspect peptide aggregation is occurring. How can I mitigate this?
Peptide aggregation is a common problem with hydrophobic sequences. Several strategies can be employed to disrupt the formation of secondary structures on the resin.
-
"Difficult Sequence" Solvents: Incorporating solvents known to disrupt hydrogen bonding, such as N-methylpyrrolidone (NMP) or a mixture of DMF and DMSO, can improve solvation of the growing peptide chain.
-
Chaotropic Salts: The addition of chaotropic salts like LiCl to the coupling and deprotection solutions can interfere with hydrogen bond formation.
-
Pseudoproline Dipeptides: If the sequence allows, the introduction of a pseudoproline dipeptide C-terminal to the this compound residue can disrupt the formation of β-sheets.
-
Backbone Protection: Using 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protected amino acids preceding the difficult residue can prevent aggregation.[3]
Q4: I am observing unexpected side products in my final peptide. What could be the cause?
Side reactions can occur at various stages of peptide synthesis. For peptides containing this compound, some common side reactions include:
-
Aspartimide Formation: If an Asp residue is present in the sequence, piperidine-catalyzed aspartimide formation can occur during the Fmoc deprotection step.[4] Adding HOBt to the piperidine solution can help suppress this side reaction.[4]
-
Diketopiperazine Formation: This is more prevalent at the dipeptide stage, especially if Proline is one of the first two amino acids.[4] Using 2-chlorotrityl chloride resin can help minimize this due to its steric bulk.[4]
-
Modifications during Cleavage: The highly reactive cationic species generated during TFA cleavage can modify sensitive residues like Trp and Met unless appropriate scavengers are used.[5]
A troubleshooting workflow for low yield is depicted in the diagram below.
Caption: A flowchart outlining the steps to diagnose and troubleshoot low yield in this compound peptide synthesis.
Experimental Protocols
Protocol 1: Test Cleavage from Resin
This protocol is used to assess the quality of the peptide synthesis at an intermediate stage without consuming the entire batch of resin.
-
Resin Sampling: Carefully withdraw a small, known amount of dried peptide-resin (e.g., 5-10 mg) from the main reaction vessel.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare a cleavage cocktail. A common cocktail is Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5).[5] For peptides without sensitive residues, a simpler mixture of TFA/TIS/water (95:2.5:2.5) can be used.[5]
-
Cleavage Reaction: Place the resin in a microcentrifuge tube and add the cleavage cocktail (e.g., 200-500 µL). Allow the reaction to proceed for 2-3 hours at room temperature with occasional vortexing.
-
Peptide Precipitation: After the cleavage is complete, precipitate the peptide by adding cold diethyl ether (approximately 10 times the volume of the cleavage cocktail).
-
Peptide Isolation: Centrifuge the mixture to pellet the precipitated peptide. Carefully decant the ether. Wash the peptide pellet with cold ether two more times.
-
Drying and Analysis: Dry the peptide pellet under a stream of nitrogen. Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water) for analysis by RP-HPLC and mass spectrometry.
Protocol 2: Double Coupling of this compound
This protocol describes the procedure for performing a second coupling reaction for a difficult amino acid like this compound.
-
First Coupling: Perform the first coupling of Fmoc-H-2-Nal-OH using your standard protocol (e.g., with HCTU as the coupling reagent).
-
Washing: After the first coupling, thoroughly wash the resin with DMF to remove any unreacted reagents.
-
Kaiser Test: Perform a Kaiser test on a small sample of the resin beads. A positive result (blue beads) indicates the presence of free primary amines and an incomplete first coupling.
-
Second Coupling: If the Kaiser test is positive, immediately proceed with a second coupling. Prepare a fresh solution of activated Fmoc-H-2-Nal-OH and add it to the reaction vessel. Allow the second coupling to proceed for the same duration as the first.
-
Final Washing: After the second coupling, wash the resin thoroughly with DMF before proceeding to the deprotection of the Fmoc group.
Frequently Asked Questions (FAQs)
Q: Can I use microwave-assisted synthesis for peptides containing this compound? A: Yes, microwave-assisted solid-phase peptide synthesis (SPPS) can be beneficial for difficult sequences as the elevated temperature can improve coupling efficiency. However, it is crucial to carefully control the temperature to avoid side reactions, especially with heat-labile resins like 2-chlorotrityl resin, which may show premature peptide cleavage at high temperatures.[6]
Q: What is the best resin to use for the synthesis of this compound-containing peptides? A: The choice of resin depends on the desired C-terminus of the peptide (acid or amide). For peptides prone to aggregation, a low-loading resin is generally recommended as it increases the distance between the growing peptide chains, thereby reducing the likelihood of inter-chain aggregation.[7]
Q: How does the position of this compound in the peptide sequence affect the synthesis? A: The position can have a significant impact. If this compound is located within a hydrophobic cluster of amino acids, the propensity for aggregation will be higher. If it is near the N-terminus, the steric hindrance might be more pronounced during the final coupling steps.
Q: Are there any specific considerations for the purification of this compound-containing peptides? A: Due to the hydrophobicity of the this compound residue, these peptides can be challenging to purify by RP-HPLC. They may exhibit poor solubility in aqueous buffers and have a tendency to aggregate. Using organic modifiers like isopropanol or acetonitrile in the mobile phase and optimizing the gradient and temperature are crucial for achieving good separation.
The logical relationship for selecting a troubleshooting strategy is illustrated below.
References
- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 2. bachem.com [bachem.com]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. peptide.com [peptide.com]
- 5. Overview of solid phase synthesis of "difficult peptide" sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00494E [pubs.rsc.org]
Technical Support Center: H-2-Nal-OH Stability and Experimental Guidance
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the stability of H-2-Nal-OH (2-Naphthylalanine) in various chemical environments. It includes troubleshooting advice and frequently asked questions to ensure the successful application of this unnatural amino acid in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound, or 2-Naphthylalanine, is an unnatural amino acid.[][2] Its bulky naphthyl side chain provides unique steric and hydrophobic properties, making it a valuable tool in peptide and medicinal chemistry.[] It is often incorporated into peptides to enhance their stability, target selectivity, and overall activity.[] Additionally, it can serve as a molecular probe to study protein structure and function.
Q2: What are the general recommendations for storing this compound?
A2: For long-term stability, this compound powder should be stored at -20°C for up to three years or at 4°C for up to two years.[3] Once in solution, it is recommended to store aliquots at -80°C for up to six months or at -20°C for up to one month to avoid repeated freeze-thaw cycles.[3]
Q3: How do I dissolve this compound, given its limited water solubility?
A3: this compound has limited solubility in water. To prepare an aqueous stock solution, ultrasonication and pH adjustment to 12 with NaOH are recommended.[3] It is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and chloroform.[] When preparing solutions, it is crucial to use high-purity solvents to avoid introducing contaminants that could affect your experiments.[4]
Q4: Are there known enzymatic degradation pathways for this compound?
A4: While specific enzymatic degradation pathways for this compound are not extensively documented, the degradation of aromatic amino acids, in general, involves complex pathways.[5][6][7][8][9] These can include transamination, decarboxylation, and hydroxylation.[7][9] The bulky naphthyl group in this compound may confer some resistance to enzymatic degradation compared to natural amino acids, which is a desirable trait in drug development.[]
Stability Data Summary
The stability of this compound is influenced by several factors, including pH, temperature, and the solvent used. The following tables summarize the available information and provide a framework for assessing its stability under various conditions.
Table 1: pH Stability of this compound (Qualitative)
| pH Condition | Expected Stability | Notes |
| Acidic (pH < 4) | Generally stable, but prolonged exposure may lead to degradation. | Forced degradation studies often use mild acidic conditions (e.g., 0.1 N HCl) to induce degradation for analytical method validation.[10] |
| Neutral (pH 6-8) | Considered relatively stable. | Most biological assays are conducted in this pH range. |
| Basic (pH > 8) | Increased likelihood of degradation, especially at higher temperatures. | Solubility in aqueous solutions is increased at higher pH.[3] |
Table 2: Thermal Stability of this compound
| Temperature | Form | Expected Stability |
| -20°C | Powder | Stable for up to 3 years.[3] |
| 4°C | Powder | Stable for up to 2 years.[3] |
| Room Temperature | Solid | Stable for short-term handling and shipping.[3] |
| Elevated Temperatures (>40°C) | Solution | Increased rate of degradation. |
Table 3: Solvent Compatibility and Stability of this compound
| Solvent | Solubility | Stability Notes |
| Water | Limited, requires pH adjustment.[3] | Stability is pH-dependent. |
| DMSO | Soluble | A common solvent for stock solutions. Ensure use of anhydrous, high-purity DMSO to prevent degradation of the compound. |
| Chloroform | Soluble | |
| Methanol / Ethanol | Soluble | |
| Acetonitrile | Soluble | A common mobile phase component in HPLC; generally stable for analytical purposes. |
Troubleshooting Guide for Experiments with this compound
| Issue | Possible Cause | Recommended Solution |
| Low peptide synthesis yield | Incomplete coupling due to steric hindrance of the naphthyl group. | - Use a more potent coupling reagent like HATU or HCTU. - Increase the coupling reaction time and use a higher excess of the amino acid and coupling reagent. - Perform a "double coupling" step.[11] |
| Poor solubility of the final peptide | The hydrophobicity of the this compound residue. | - Dissolve the peptide in a small amount of an organic solvent like DMSO before adding aqueous buffer. - Consider modifying the peptide sequence to include more hydrophilic residues. |
| Unexpected peaks in HPLC analysis | Degradation of this compound or the peptide during synthesis, purification, or storage. | - Review the stability data and ensure appropriate pH, temperature, and solvent conditions were used. - Perform a forced degradation study to identify potential degradation products. |
| Inconsistent biological activity | Degradation or aggregation of the peptide. | - Confirm the purity and integrity of the peptide using mass spectrometry and HPLC. - Investigate peptide aggregation using techniques like size-exclusion chromatography. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 80°C in a controlled oven for 48 hours.
-
Photolytic Degradation: Expose the stock solution to a calibrated light source (e.g., xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
Quantify the amount of this compound remaining and identify any degradation products.
Protocol 2: General Procedure for Incorporating this compound into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)
This protocol provides a general workflow for the manual incorporation of Fmoc-protected this compound into a peptide sequence on a solid support.
1. Resin Swelling:
-
Swell the resin (e.g., Rink Amide resin) in a suitable solvent like N,N-Dimethylformamide (DMF) for at least 30 minutes.
2. Fmoc Deprotection:
-
Treat the resin with a 20% piperidine in DMF solution for 5-10 minutes to remove the Fmoc protecting group from the growing peptide chain.
-
Wash the resin thoroughly with DMF.
3. Amino Acid Coupling:
-
Prepare the coupling solution: Dissolve Fmoc-H-2-Nal-OH (3-5 equivalents) and a coupling agent (e.g., HATU, 3-5 equivalents) in DMF. Add a base such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents).
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. For this sterically hindered amino acid, a longer coupling time or a double coupling may be necessary.
4. Washing:
-
After the coupling reaction, wash the resin extensively with DMF to remove excess reagents and byproducts.
5. Repeat Cycle:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Cleavage and Deprotection:
-
Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water) to cleave the peptide from the resin and remove side-chain protecting groups.
7. Purification:
-
Purify the crude peptide using reverse-phase HPLC.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Using this compound as a probe in signaling studies.
References
- 2. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
- 5. youtube.com [youtube.com]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. Editorial: Aromatic Amino Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. Metabolism of Aromatic amino acid - Creative Proteomics Blog [creative-proteomics.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Peptide Synthesis with Naphthyl-Containing Amino Acids
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with steric hindrance when incorporating naphthyl-containing amino acids, such as 1-naphthylalanine (1-Nal) and 2-naphthylalanine (2-Nal), into peptide sequences.
Frequently Asked Questions (FAQs)
Q1: Why are coupling reactions involving naphthyl-containing amino acids so difficult?
A1: The naphthyl group is a large, bulky aromatic side chain. This creates significant steric hindrance, which physically obstructs the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the peptide chain. This hindrance slows down the reaction rate and often leads to incomplete or failed coupling reactions, resulting in low yields and deletion sequences.[1]
Q2: Which coupling reagents are most effective for overcoming the steric hindrance of the naphthyl group?
A2: For sterically demanding couplings, aminium/uronium and phosphonium salt-based reagents are generally superior to carbodiimides like DCC or DIC.[2] Reagents that form highly reactive OAt or O-6-ClBt esters are particularly effective.[3]
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is often considered one of the most efficient reagents due to the anchimeric assistance provided by the pyridine nitrogen in its HOAt leaving group, which accelerates the coupling reaction.[3] It reacts faster and causes less epimerization compared to HBTU.[4]
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) generates more reactive O-6-ClBt esters, leading to higher reaction rates and improved outcomes in difficult syntheses.[5]
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is another highly effective phosphonium salt reagent, particularly useful for coupling hindered amino acids.[4][6]
-
COMU (1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholinouronium hexafluorophosphate) is a modern reagent with coupling efficiency comparable to HATU. It incorporates the Oxyma Pure leaving group, making it a safer alternative to explosive HOBt/HOAt-based reagents.[5]
Q3: How can I minimize racemization when incorporating naphthylalanine?
A3: Racemization, the loss of stereochemical purity at the alpha-carbon, is a significant risk during the activation step, especially with bulky residues.[7] Key strategies to minimize it include:
-
Choice of Reagent and Additive: Use coupling reagents known for low racemization risk. The addition of additives like 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure is crucial for suppressing racemization by forming more stable active esters that are less prone to forming the planar oxazolone intermediate.[8][9] Uronium-based reagents like HATU are often preferred as they can rapidly activate amino acids with low racemization.[10]
-
Pre-activation: To avoid side reactions like guanidinylation, pre-activate the protected amino acid with the coupling reagent for 1-5 minutes before adding it to the resin-bound peptide.[7][8]
-
Control Temperature: Perform the coupling reaction at a lower temperature (e.g., 0°C) to slow the rate of racemization.[7]
-
Base Selection: Use the minimum necessary amount of a hindered base, such as N,N-Diisopropylethylamine (DIPEA) or collidine. Over-exposure to strong bases can promote racemization.[9]
Q4: What is the optimal solvent for coupling naphthyl-containing amino acids?
A4: The solvent choice is critical for resin swelling, reagent solubility, and minimizing peptide aggregation.
-
N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are the most common and effective solvents for solid-phase peptide synthesis (SPPS).[11]
-
For sequences prone to aggregation, adding dimethyl sulfoxide (DMSO) to the solvent can be beneficial.[8]
-
In some cases, less polar solvents may reduce racemization, but this must be balanced with the solubility requirements of the peptide and reagents.[7][12]
Troubleshooting Guide
Problem 1: Low coupling efficiency or incomplete reaction.
-
Symptom: A positive Kaiser test (blue beads) or Bromophenol Blue test (blue/green beads) after the coupling step indicates unreacted free amines.[1] Mass spectrometry of the crude product shows significant deletion sequences.
-
Solutions:
-
Double Couple: Immediately perform a second coupling step with a fresh solution of activated amino acid and reagents.[1]
-
Increase Reaction Time: Extend the coupling time to allow the sterically hindered reaction to proceed to completion.
-
Switch to a More Potent Coupling Reagent: If using a carbodiimide or a less active uronium salt like HBTU, switch to HATU, HCTU, or COMU.
-
Elevate Temperature: For particularly difficult couplings, increasing the temperature (e.g., to 35-50°C) can provide the necessary energy to overcome the activation barrier. This can be effectively achieved using microwave-assisted SPPS, for which COMU is well-suited.[5][8] Note that this may increase the risk of racemization.[7]
-
Problem 2: High levels of racemization detected in the final product.
-
Symptom: Chiral HPLC analysis of the hydrolyzed peptide shows a significant peak for the D-isomer of naphthylalanine. The biological activity of the peptide is lower than expected.[7]
-
Solutions:
-
Optimize Coupling Additives: Ensure you are using an additive like HOAt or Oxyma Pure with your coupling reagent. These are more effective at suppressing racemization than HOBt.[9]
-
Lower the Coupling Temperature: Perform the coupling at 0°C or room temperature if you were previously using elevated temperatures.[7]
-
Change Base: Switch from DIPEA to a less nucleophilic base like 2,4,6-collidine or N-methylmorpholine (NMM).[9]
-
Reduce Activation Time: Minimize the time the amino acid exists in its highly reactive, racemization-prone state by using an in situ activation protocol where the coupling reagent is mixed with the amino acid just before addition to the resin.[10]
-
Problem 3: Poor solubility of the growing peptide chain (aggregation).
-
Symptom: The resin beads clump together, leading to poor reagent diffusion and failed synthesis. The crude peptide is difficult to purify.
-
Solutions:
-
Change Solvent System: Switch from pure DMF to a mixture of NMP and DMSO.[8]
-
Incorporate Chaotropic Salts: Add chaotropic salts like LiCl or KSCN to the reaction mixture to disrupt secondary structures.[8]
-
Use Microwave Synthesis: Microwave irradiation can help break up aggregates and accelerate coupling reactions.[8]
-
Sonication: Applying sonication during the coupling step can help break apart aggregated resin beads and improve reaction efficiency.[8]
-
Data & Protocols
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Reagent | Reagent Type | Leaving Group Additive | Relative Reactivity/Efficiency | Racemization Risk | Notes |
| DIC/HOBt | Carbodiimide | HOBt | Standard | Moderate | Byproduct is soluble; requires additive to suppress racemization.[4] |
| HBTU/TBTU | Aminium/Uronium | HOBt | High | Low to Moderate | Popular and efficient, but less reactive than HATU/HCTU.[3][5] |
| HATU | Aminium/Uronium | HOAt | Very High | Very Low | Highly recommended for hindered couplings due to HOAt's catalytic activity.[3][4] |
| HCTU | Aminium/Uronium | 6-Cl-HOBt | Very High | Very Low | Generates highly reactive esters, excellent for difficult sequences.[5] |
| PyAOP | Phosphonium | HOAt | Very High | Very Low | Phosphonium analogue of HATU, also highly effective.[3] |
| COMU | Aminium/Uronium | Oxyma Pure | Very High | Very Low | Safer, non-explosive alternative to HOAt/HOBt reagents with comparable efficiency to HATU.[5] |
Experimental Protocol: Optimized Coupling of Fmoc-L-Naphthylalanine using HATU
This protocol outlines a standard procedure for coupling a sterically hindered amino acid during solid-phase peptide synthesis (SPPS).
-
Resin Preparation: Swell the peptide-resin (e.g., Rink Amide resin) in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes. Drain the solution and repeat the treatment for an additional 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve 3 equivalents of Fmoc-L-naphthylalanine-OH and 2.9 equivalents of HATU in DMF.
-
Add 6 equivalents of DIPEA to the mixture.
-
Allow the mixture to pre-activate for 1-2 minutes at room temperature. The solution should change color.
-
-
Coupling: Add the activated amino acid solution to the reaction vessel containing the washed, deprotected peptide-resin.
-
Reaction: Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.
-
Monitoring: Remove a small sample of resin beads, wash them thoroughly with DMF and then methanol, and perform a Kaiser test.[7]
-
Negative Result (Yellow Beads): The coupling is complete. Proceed to the washing step.
-
Positive Result (Blue Beads): The coupling is incomplete. Drain the reaction vessel and repeat steps 4-7 (double coupling). Consider increasing the reaction time or temperature for the second coupling.
-
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) to prepare for the next deprotection/coupling cycle.
Visual Guides
Workflow for Troubleshooting Incomplete Coupling
Caption: Troubleshooting workflow for an incomplete coupling reaction.
Decision Logic for Selecting a Coupling Reagent
Caption: Decision tree for selecting an optimal coupling reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. jpt.com [jpt.com]
- 3. 肽偶联剂选择指南 [sigmaaldrich.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Influence of Solvents upon Diketopiperazine Formation of FPG8K - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometry of Peptides Containing H-2-Nal-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the unnatural amino acid 2-naphthylalanine (H-2-Nal-OH). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common artifacts and challenges encountered during mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common artifacts observed in the mass spectrometry of peptides containing this compound?
A1: Peptides incorporating this compound are susceptible to general peptide artifacts, which can be exacerbated by the residue's hydrophobic and aromatic nature. Common artifacts include:
-
Adduct Formation: The addition of molecules from the solvent or sample matrix to the peptide ion. Common adducts include sodium ([M+Na]⁺), potassium ([M+K]⁺), and residual HPLC mobile phase modifiers like trifluoroacetic acid (TFA). You may also observe adducts of sulfuric or phosphoric acid (+98 Da) if there is contamination.[1]
-
In-Source Fragmentation/Decay (ISD): Fragmentation of the peptide ion within the ionization source, before mass analysis. This is more common in MALDI-TOF-MS and can lead to a complex mixture of fragment ions, including c-, z-, y-, b-, and a-ions.[2][3]
-
Hydrophobicity-Related Issues: The bulky and nonpolar naphthyl side chain increases the peptide's hydrophobicity. This can lead to poor solubility, aggregation, and non-specific binding to surfaces, resulting in low signal intensity and poor chromatographic peak shape.
-
Side-Chain Specific Fragmentation: While not extensively documented specifically for this compound, bulky aromatic side chains can influence fragmentation patterns, potentially leading to neutral losses or characteristic fragment ions.
Q2: Can the 2-naphthylalanine side chain itself be a source of artifacts?
A2: Yes, the bulky aromatic side chain of this compound can contribute to specific analytical challenges:
-
Potential for Neutral Loss: The naphthylmethyl group (C₁₁H₉, molecular weight ≈ 141 Da) could potentially be lost as a neutral fragment during MS/MS analysis, although this is not a commonly reported artifact for this specific amino acid. Researchers should be aware of this possibility and look for corresponding fragment ions.
-
Influence on Fragmentation: The presence of the aromatic side chain can influence the fragmentation of the peptide backbone. It may direct fragmentation to specific sites or participate in secondary fragmentation reactions.
-
Aggregation: The hydrophobicity of the naphthyl group can promote peptide aggregation, leading to the observation of multimeric species or a decrease in the monomeric peptide signal.
Q3: How does the choice of ionization technique (ESI vs. MALDI) affect the observed artifacts for this compound containing peptides?
A3: Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used, but they may present different challenges:
-
ESI: This technique is generally gentler, leading to less in-source fragmentation. However, it is more prone to adduct formation, especially with salts (Na⁺, K⁺) present in the sample. The high hydrophobicity of this compound containing peptides can also lead to poor ionization efficiency in ESI.
-
MALDI: While less prone to salt adducts, MALDI is more energetic and can induce in-source decay (ISD), leading to complex spectra with numerous fragment ions.[2][3] The choice of matrix is crucial for successful MALDI analysis of these peptides.
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues encountered during the mass spectrometry analysis of peptides containing this compound.
Issue 1: Low Signal Intensity or No Signal
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Poor Solubility/Aggregation | - Increase the percentage of organic solvent (e.g., acetonitrile, methanol) in the sample solution.- Add a small amount of formic acid (0.1-1%) to improve solubility and ionization.- For highly hydrophobic peptides, consider using solvents like trifluoroethanol (TFE) at low concentrations (10-20%), but be mindful of potential buffer precipitation. |
| Non-Specific Binding | - Use low-binding microcentrifuge tubes and pipette tips.- Consider adding a carrier protein to samples with low peptide concentrations to reduce binding to surfaces. |
| Poor Ionization Efficiency (ESI) | - Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature).- Ensure the mobile phase is compatible with good ionization (e.g., contains a volatile acid like formic acid). Avoid non-volatile buffers. |
| Sample Loss During Preparation | - Minimize the number of sample handling steps.- If using solid-phase extraction (SPE), ensure the elution solvent is strong enough to recover the hydrophobic peptide. |
Issue 2: Complex Spectra with Unidentifiable Peaks (Adducts)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Salt Contamination (Na⁺, K⁺) | - Use high-purity solvents and reagents (HPLC or MS grade).- If possible, desalt the peptide sample using reversed-phase SPE or HPLC prior to MS analysis.- Be aware of potential salt contamination from glassware. |
| Solvent/Mobile Phase Adducts | - Use volatile mobile phase modifiers like formic acid or acetic acid instead of TFA, which can cause ion suppression.- Ensure complete solvent evaporation if samples are dried and reconstituted. |
| Acid Adducts (+98 Da) | - This is often due to contamination with sulfuric acid or phosphoric acid.[1] Thoroughly clean the sample preparation materials and HPLC system. |
Quantitative Data Summary for Common Adducts
| Adduct | Mass Shift (Da) | Common Source |
| Sodium | +22.99 | Glassware, reagents, buffers |
| Potassium | +38.96 | Glassware, reagents, buffers |
| Sulfuric Acid | +98.00 | Contamination |
| Phosphoric Acid | +97.98 | Contamination |
| Trifluoroacetic Acid (TFA) | +114.02 | HPLC mobile phase |
Issue 3: Unexpected Fragmentation (In-Source Decay or Side-Chain Losses)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| In-Source Decay (MALDI) | - Optimize laser power to the minimum necessary for good signal.- Experiment with different MALDI matrices that are known to be "softer" (cause less fragmentation). |
| In-Source Fragmentation (ESI) | - Reduce the cone voltage or fragmentor voltage in the ESI source. |
| Potential Neutral Loss of Naphthylmethyl Group | - In MS/MS analysis, look for a neutral loss of approximately 141 Da from the precursor ion.- If observed, this can be a characteristic fragmentation pathway for this residue. |
| Unusual Backbone Fragmentation | - The bulky side chain may influence fragmentation pathways. Compare the fragmentation pattern to that of a similar peptide without the this compound residue to identify differences. |
Experimental Protocols
Protocol 1: Sample Preparation for ESI-MS of this compound Peptides
-
Dissolution: Dissolve the peptide in a solution containing 50% acetonitrile and 0.1% formic acid in high-purity water. For very hydrophobic peptides, the acetonitrile percentage can be increased.
-
Concentration: Aim for a final concentration of 1-10 µM.
-
Desalting (if necessary): If high salt concentrations are suspected, use a C18 ZipTip® or a similar reversed-phase desalting tip.
-
Equilibrate the tip with 100% acetonitrile.
-
Wash with 0.1% formic acid in water.
-
Load the sample.
-
Wash again with 0.1% formic acid in water.
-
Elute with 50-80% acetonitrile containing 0.1% formic acid.
-
-
Analysis: Infuse the sample directly into the mass spectrometer or analyze by LC-MS using a C18 column with a water/acetonitrile gradient containing 0.1% formic acid.
Protocol 2: MALDI-TOF-MS Analysis of this compound Peptides
-
Matrix Preparation: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA) in 50% acetonitrile, 0.1% TFA.
-
Sample-Matrix Co-crystallization:
-
Mix the peptide solution (1-10 µM in 50% acetonitrile/0.1% formic acid) with the matrix solution in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air dry completely.
-
-
Data Acquisition:
-
Use a MALDI-TOF mass spectrometer in positive ion mode.
-
Optimize the laser intensity to obtain good signal-to-noise without excessive fragmentation.
-
Acquire a sufficient number of laser shots to obtain a representative spectrum.
-
Visualizations
References
- 1. Influences of peptide side chains on the metal ion binding site in metal ion-cationized peptides: Participation of aromatic rings in metal chelation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrophobicity identifies false positives and false negatives in peptide-MHC binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adduct formation in electrospray ionisation-mass spectrometry with hydrophilic interaction liquid chromatography is strongly affected by the inorganic ion concentration of the samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
H-2-Nal-OH vs. L-Phenylalanine: A Comparative Guide to Enhancing Peptide Stability
For researchers, scientists, and drug development professionals, optimizing peptide stability is a critical step in transforming promising lead compounds into viable therapeutics. The substitution of natural amino acids with unnatural counterparts is a widely adopted strategy to mitigate enzymatic degradation and improve pharmacokinetic profiles. This guide provides a comprehensive comparison of two such amino acids, 2-Naphthylalanine (H-2-Nal-OH) and L-phenylalanine, focusing on their impact on peptide stability, supported by experimental data and detailed protocols.
The inherent susceptibility of peptides to proteolysis presents a significant hurdle in their development as drugs. Enzymes, particularly proteases, readily recognize and cleave peptide bonds, leading to rapid degradation and short in-vivo half-lives. To counteract this, medicinal chemists often incorporate unnatural amino acids that can sterically hinder enzymatic cleavage or alter the peptide's conformation to a less recognizable form.
This guide will delve into the comparative effects of substituting the natural aromatic amino acid L-phenylalanine with the bulky, non-natural amino acid this compound. We will explore the structural and chemical differences between these two residues and their subsequent influence on enzymatic stability, serum stability, and receptor binding affinity.
Structural and Chemical Properties: A Tale of Two Aromatics
L-phenylalanine is one of the twenty proteinogenic amino acids, featuring a benzyl side chain. In contrast, this compound, or 2-Naphthylalanine, possesses a larger, more hydrophobic naphthyl group attached to the alanine backbone. This seemingly subtle difference in the aromatic side chain has profound implications for the overall properties of a peptide.
| Feature | L-Phenylalanine | This compound (2-Naphthylalanine) |
| Side Chain | Benzyl | Naphthyl |
| Aromatic System | Single benzene ring | Fused two-ring system |
| Hydrophobicity | High | Very High |
| Steric Hindrance | Moderate | Significant |
The increased size and hydrophobicity of the naphthyl side chain in this compound can lead to more pronounced steric hindrance, making it more difficult for proteolytic enzymes to access and cleave adjacent peptide bonds.[1] Furthermore, the extended aromatic system of naphthylalanine can engage in stronger π-π stacking interactions, potentially influencing the peptide's secondary structure and overall stability.[2][3]
Enhancing Peptide Stability: The Experimental Evidence
The true measure of an amino acid's utility in drug design lies in its experimentally determined impact on peptide stability. While direct head-to-head comparative studies are not abundant in the public domain, the available literature provides valuable insights into the stabilizing effects of incorporating unnatural amino acids like this compound.
Enzymatic Stability
The primary advantage of incorporating unnatural amino acids is to enhance resistance to enzymatic degradation. Proteases, such as chymotrypsin, exhibit specificity for cleaving peptide bonds adjacent to certain amino acid residues, with a preference for large hydrophobic residues like phenylalanine, tyrosine, and tryptophan.[3][4]
The bulky naphthyl group of this compound is expected to provide significant steric hindrance at the cleavage site, thereby reducing the rate of enzymatic hydrolysis. While specific quantitative data directly comparing the chymotrypsin cleavage rates of identical peptides containing L-phenylalanine versus this compound is limited, the general principle of steric shielding by bulky unnatural amino acids is a well-established strategy for improving proteolytic stability.[5]
dot
Caption: Steric hindrance by this compound at the enzyme's active site.
Serum Stability
The stability of a peptide in serum is a crucial parameter that dictates its in-vivo half-life and therapeutic potential. Serum contains a cocktail of proteases that can rapidly degrade unprotected peptides. The incorporation of unnatural amino acids is a key strategy to prolong serum stability.
Impact on Receptor Binding Affinity
While enhancing stability is a primary goal, it is equally important that the modification does not compromise the peptide's biological activity, which is often mediated by its binding to a specific receptor. The introduction of a bulky group like the naphthyl side chain of this compound can potentially alter the peptide's conformation and its interaction with the receptor binding pocket.
However, in many cases, the increased hydrophobicity and the potential for enhanced aromatic interactions can actually lead to improved receptor binding affinity. For instance, studies on melanocortin receptor agonists have shown that the incorporation of D-2-Naphthylalanine (D-Nal) can result in high affinity and selectivity.[10][11] The larger aromatic surface of naphthylalanine can provide more extensive contacts within the receptor's binding site compared to phenylalanine.[1]
dot
Caption: Potential for enhanced receptor binding with this compound.
Experimental Protocols
To aid researchers in their own comparative studies, this section outlines the detailed methodologies for key experiments cited in the literature for assessing peptide stability.
Proteolytic Stability Assay (e.g., against Chymotrypsin)
This assay evaluates the resistance of a peptide to cleavage by a specific protease.
Materials:
-
Peptide stock solutions (with L-Phe and with this compound)
-
α-Chymotrypsin solution
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Quenching solution (e.g., 10% trifluoroacetic acid)
-
High-Performance Liquid Chromatography (HPLC) system
Protocol:
-
Prepare peptide solutions in the assay buffer to a final concentration of 1 mg/mL.
-
Add α-chymotrypsin to the peptide solutions to a final enzyme-to-substrate ratio of 1:100 (w/w).
-
Incubate the reaction mixtures at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction mixture.
-
Immediately stop the enzymatic reaction by adding an equal volume of the quenching solution.
-
Analyze the samples by reverse-phase HPLC to quantify the amount of remaining intact peptide.
-
Calculate the percentage of intact peptide remaining at each time point and determine the degradation rate.
Serum Stability Assay
This assay measures the stability of a peptide in the presence of serum proteases.
Materials:
-
Peptide stock solutions
-
Human or animal serum
-
Precipitating agent (e.g., acetonitrile or trichloroacetic acid)
-
HPLC or LC-MS/MS system
Protocol:
-
Dilute the peptide stock solutions in serum to a final concentration of 100 µg/mL.
-
Incubate the peptide-serum mixtures at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the mixture.
-
Stop the enzymatic degradation and precipitate the serum proteins by adding three volumes of the precipitating agent.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant containing the peptide by HPLC or LC-MS/MS to quantify the amount of intact peptide.
-
Determine the half-life (t½) of the peptide in serum by plotting the percentage of intact peptide remaining against time.[6][7][8][9]
Conclusion
The incorporation of this compound in place of L-phenylalanine presents a compelling strategy for enhancing the stability of therapeutic peptides. The larger and more hydrophobic naphthyl side chain of this compound offers significant steric hindrance to proteolytic enzymes, a key factor in improving both enzymatic and serum stability. Furthermore, the extended aromatic system has the potential to enhance receptor binding affinity through increased hydrophobic and π-π stacking interactions.
While direct quantitative comparisons are not always readily available, the foundational principles of medicinal chemistry and the existing body of research strongly support the use of this compound as a valuable tool for peptide drug development. Researchers are encouraged to perform direct comparative studies using the provided protocols to quantify the precise benefits of this substitution for their specific peptide of interest. This data-driven approach will enable the rational design of more stable and efficacious peptide therapeutics.
dot
Caption: Logical workflow for enhancing peptide stability.
References
- 1. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 2. Evaluation of the Biological Properties and the Enzymatic Stability of Glycosylated Luteinizing Hormone-Releasing Hormone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural study of melanocortin peptides by fluorescence spectroscopy: identification of beta-(2-naphthyl)-D-alanine as a fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Fluorescent Properties of H-2-Nal-OH and L-tryptophan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the fluorescent properties of the natural amino acid L-tryptophan and the non-natural amino acid L-3-(2-naphthyl)alanine (H-2-Nal-OH). This comparison is essential for researchers selecting intrinsic or extrinsic fluorescent probes for studies of protein structure, function, and dynamics.
Introduction
L-tryptophan is the dominant intrinsic fluorophore in proteins, and its fluorescence is highly sensitive to the local environment, making it a valuable tool for studying protein folding and conformational changes. This compound, a synthetic analog of tryptophan, incorporates a naphthyl moiety in place of the indole group. This structural difference confers distinct fluorescent properties, offering an alternative probe for spectroscopic studies, particularly in environments where the spectral characteristics of tryptophan are limiting.
Quantitative Comparison of Fluorescent Properties
The following table summarizes the key fluorescent properties of L-tryptophan and this compound. Data for L-tryptophan is well-established, while specific quantitative data for the L-isomer of this compound is less prevalent in the literature. Where specific data for the L-isomer is unavailable, qualitative descriptions or data for the D-isomer are provided for comparative insight.
| Property | L-Tryptophan | This compound (L-3-(2-naphthyl)alanine) |
| Excitation Maximum (λex) | ~280 nm | The naphthalene moiety suggests excitation in the UV range. |
| Emission Maximum (λem) | ~350 nm in water | The naphthalene moiety suggests emission in the UV-A or violet region. |
| Quantum Yield (ΦF) | ~0.13 in water | Data not readily available for the L-isomer. |
| Fluorescence Lifetime (τ) | Biexponential decay in water with components of ~0.5 ns and ~3.1 ns. | The D-isomer (D-Nal) has a significantly longer excited-state lifetime than tryptophan.[1] |
| Stokes Shift | ~70 nm | Expected to be significant due to the larger aromatic system. |
Detailed Comparison of Fluorescent Characteristics
L-Tryptophan:
L-tryptophan's fluorescence is characterized by its sensitivity to the polarity of its environment. In non-polar environments, such as the hydrophobic core of a folded protein, its emission maximum shifts to shorter wavelengths (blue-shift) and its quantum yield increases. Conversely, in polar, aqueous environments, the emission is red-shifted. The fluorescence decay of tryptophan is complex and is often described by a multi-exponential model, reflecting different conformational states of the indole side chain.
This compound:
As a tryptophan analog, this compound serves as a fluorescent probe. The larger π-system of the naphthalene group compared to tryptophan's indole group is expected to result in different spectral properties. While specific quantitative data for the L-isomer are scarce in the readily available literature, studies on peptides incorporating the D-isomer (D-Nal) reveal a unique de-excitation profile with a much longer excited-state lifetime than tryptophan.[1] This longer lifetime is a significant advantage in time-resolved fluorescence studies, as it allows for better discrimination from the faster decay of tryptophan. The bulky and hydrophobic nature of the naphthyl group also makes it a useful probe for investigating protein folding and receptor-ligand interactions.
Experimental Protocols
General Protocol for Measuring Fluorescence Spectra:
This protocol outlines the general steps for acquiring fluorescence excitation and emission spectra for L-tryptophan and this compound.
1. Sample Preparation:
-
Prepare stock solutions of L-tryptophan and this compound in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). For organic-soluble compounds, an appropriate organic solvent may be used, ensuring it does not interfere with the fluorescence measurements.
-
Dilute the stock solutions to a final concentration that results in an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
2. Instrumentation Setup:
-
Use a calibrated spectrofluorometer.
-
Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm) to balance signal intensity and spectral resolution.
-
For emission spectra, set the excitation wavelength to the absorption maximum of the compound (e.g., ~280 nm for tryptophan). Scan a range of emission wavelengths (e.g., 300-500 nm).
-
For excitation spectra, set the emission wavelength to the emission maximum of the compound. Scan a range of excitation wavelengths (e.g., 250-320 nm).
3. Data Acquisition:
-
Record the fluorescence spectrum of a buffer blank and subtract it from the sample spectra to correct for background fluorescence.
-
Measure the fluorescence intensity of the sample.
4. Quantum Yield Determination (Relative Method):
-
Use a well-characterized fluorescence standard with a known quantum yield that absorbs at a similar excitation wavelength (e.g., quinine sulfate in 0.1 M H₂SO₄ for tryptophan).
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.
-
Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.
5. Fluorescence Lifetime Measurement:
-
Use a time-correlated single-photon counting (TCSPC) system.
-
Excite the sample with a pulsed light source (e.g., a laser diode or a flash lamp) at the appropriate wavelength.
-
Collect the fluorescence decay data and fit it to a multi-exponential decay model to determine the fluorescence lifetime(s).
Visualizations
Below are diagrams illustrating a typical experimental workflow for fluorescence spectroscopy and the logical relationship of factors influencing fluorescence.
Caption: A generalized workflow for conducting fluorescence spectroscopy experiments.
Caption: Key intrinsic and environmental factors that modulate the fluorescent properties of a fluorophore.
Conclusion
L-tryptophan remains a fundamental tool in protein science due to its intrinsic nature and environmental sensitivity. This compound presents a compelling alternative, particularly in applications requiring a probe with a longer fluorescence lifetime and potentially different spectral characteristics. The choice between these two amino acids will depend on the specific requirements of the experiment, such as the need for spectral separation from other fluorophores or the desire for a probe with a distinct temporal fluorescence signature. Further quantitative characterization of the fluorescent properties of L-3-(2-naphthyl)alanine will undoubtedly enhance its utility as a fluorescent probe in biochemical and biophysical research.
References
Unlocking Enhanced Peptide Bioactivity: A Comparative Guide to H-2-Nal-OH Substitution
For researchers, scientists, and drug development professionals, the quest for more potent and stable peptide-based therapeutics is ongoing. Substitution of native amino acids with non-natural counterparts offers a promising avenue for enhancing biological activity. This guide provides a comprehensive comparison of peptides featuring H-2-Nal-OH (2-Naphthylalanine) substitution versus their native sequences, supported by experimental data and detailed protocols.
The incorporation of 2-Nal, a bulky and hydrophobic aromatic amino acid, can significantly influence a peptide's pharmacological properties.[1] Its larger side chain, compared to natural aromatic residues like Phenylalanine (Phe) and Tryptophan (Trp), can lead to enhanced receptor binding affinity, increased stability against enzymatic degradation, and altered signaling outcomes.[1][2] This guide delves into the tangible effects of this substitution in three key classes of peptides: Gonadotropin-Releasing Hormone (GnRH) analogs, melanocortin receptor ligands, and antimicrobial peptides.
Quantitative Comparison of Biological Activity
The substitution of native amino acids with 2-Nal can lead to significant changes in biological activity, as demonstrated by in vitro assays. The following tables summarize the quantitative data for GnRH analogs, melanocortin receptor ligands, and antimicrobial peptides, comparing the potency of the native sequence with its 2-Nal substituted counterpart.
Gonadotropin-Releasing Hormone (GnRH) Analogs
The substitution of Gly⁶ in GnRH with D-amino acids, including D-2-Nal, has been a key strategy in developing potent antagonists. These antagonists are crucial in therapeutic areas where suppression of gonadotropin release is desired.
| Peptide/Analog | Substitution | Receptor | Assay Type | Potency (IC₅₀ nM) | Reference |
| Native GnRH (agonist) | - | Human GnRH Receptor | - | - | [3] |
| Acyline (antagonist) | D-2Nal¹ | Human GnRH Receptor | Reporter Gene Assay | 0.52 | [3] |
| Analog 9 | D-Ncy(2-naphthyl)¹ | Human GnRH Receptor | Reporter Gene Assay | 0.73 | [3] |
IC₅₀: Half maximal inhibitory concentration. A lower IC₅₀ value indicates greater potency.
Melanocortin Receptor Ligands
The melanocortin system is involved in various physiological processes, and its modulation is a target for treating obesity, sexual dysfunction, and skin pigmentation disorders. The substitution of key residues with 2-Nal has been shown to significantly impact receptor affinity and functional activity, sometimes converting an agonist to an antagonist.
| Peptide/Analog | Substitution | Receptor | Assay Type | Potency (EC₅₀/IC₅₀ µM) | Activity | Reference |
| Template 1 Lead (CGJ-9) | Trp at R³ | mMC1R | cAMP Assay | >100 | Agonist | [4] |
| Compound 5 | Nal(2') at R³ | mMC1R | cAMP Assay | >100 | No Agonist Activity | [4] |
| Template 1 Lead (CGJ-9) | Trp at R³ | mMC3R | cAMP Assay | >100 | Agonist | [4] |
| Compound 5 | Nal(2') at R³ | mMC3R | cAMP Assay | >100 | No Agonist Activity | [4] |
| Template 1 Lead (CGJ-9) | Trp at R³ | mMC4R | cAMP Assay | >100 | Agonist | [4] |
| Compound 5 | Nal(2') at R³ | mMC4R | cAMP Assay | >100 | No Agonist Activity | [4] |
| Template 1 Lead (CGJ-9) | Trp at R³ | mMC5R | cAMP Assay | >100 | Agonist | [4] |
| Compound 5 | Nal(2') at R³ | mMC5R | cAMP Assay | >100 | No Agonist Activity | [4] |
| Ac-His-D-Phe-Arg-Trp-NH₂ | Trp | mMC1R, mMC3R, mMC4R, mMC5R | cAMP Assay | Equiponent | Agonist | [5] |
| Ac-His-D-Phe-Arg-Nal(2')-NH₂ | Nal(2') | mMC1R, mMC3R, mMC4R, mMC5R | cAMP Assay | Equiponent | Agonist | [5] |
EC₅₀: Half maximal effective concentration. A lower EC₅₀ value indicates greater potency for agonists. IC₅₀: Half maximal inhibitory concentration. A lower IC₅₀ value indicates greater potency for antagonists.
Antimicrobial Peptides (AMPs)
The emergence of antibiotic-resistant bacteria has spurred the development of novel antimicrobial agents, including AMPs. Enhancing the hydrophobicity of AMPs by incorporating 2-Nal can improve their membrane-disrupting capabilities and, consequently, their antimicrobial potency.
| Peptide/Analog | Substitution | Target Organism | MIC (µg/mL) | Reference |
| S1 | - | E. coli | >100 (in high salt) | [6] |
| S1-Nal | C-terminal Nal | E. coli | 5 (in high salt) | [6] |
| S1 | - | P. aeruginosa | >100 (in high salt) | [6] |
| S1-Nal | C-terminal Nal | P. aeruginosa | 5 (in high salt) | [6] |
MIC: Minimum Inhibitory Concentration. A lower MIC value indicates greater antimicrobial activity.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of a test compound (e.g., a 2-Nal substituted peptide) by measuring its ability to displace a radiolabeled ligand from its receptor.
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand (e.g., ¹²⁵I-labeled native peptide)
-
Unlabeled competitor (native peptide and 2-Nal substituted peptide)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
96-well filter plates
-
Vacuum manifold
-
Scintillation counter and fluid
Protocol:
-
Prepare serial dilutions of the unlabeled competitor peptides.
-
In a 96-well plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled native peptide).
-
Incubate the plate at a specified temperature and duration to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates using a vacuum manifold.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each competitor concentration by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[7]
cAMP Functional Assay
This assay measures the ability of a peptide to stimulate or inhibit the production of cyclic AMP (cAMP), a common second messenger in G-protein coupled receptor (GPCR) signaling.
Materials:
-
Cells expressing the target GPCR (e.g., melanocortin receptors)
-
Peptide agonists and antagonists (native and 2-Nal substituted)
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
Plate reader compatible with the chosen assay kit
Protocol:
-
Seed the cells in a 96-well plate and culture overnight.
-
Wash the cells with stimulation buffer.
-
For agonist testing, add varying concentrations of the peptide to the cells.
-
For antagonist testing, pre-incubate the cells with varying concentrations of the antagonist peptide before adding a fixed concentration of a known agonist.
-
Incubate for a specified time at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
For agonists, plot the cAMP concentration against the logarithm of the peptide concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
For antagonists, plot the inhibition of the agonist response against the logarithm of the antagonist concentration to determine the IC₅₀ value.[1][8]
Calcium Mobilization Assay
This assay is used to measure the increase in intracellular calcium concentration following the activation of Gq-coupled GPCRs, such as the GnRH receptor.
Materials:
-
Cells expressing the target Gq-coupled receptor
-
Peptide agonists (native and 2-Nal substituted)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescence plate reader with an injection system
Protocol:
-
Seed the cells in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Load the cells with the calcium-sensitive dye by incubating them with the dye solution for a specified time at 37°C.
-
Wash the cells to remove excess dye.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject varying concentrations of the peptide agonist into the wells while continuously measuring the fluorescence.
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
Plot the peak fluorescence response against the logarithm of the peptide concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Signaling Pathways and Experimental Workflows
The biological effects of peptides are mediated through complex intracellular signaling cascades. Understanding these pathways is crucial for interpreting experimental data and for rational drug design.
Caption: General GPCR signaling pathway.
Caption: Experimental workflow for peptide comparison.
Conclusion
The substitution of native amino acids with this compound is a powerful strategy for modulating the biological activity of peptides. As demonstrated by the quantitative data, this modification can lead to significant increases in potency, alter the functional response from agonism to antagonism, and enhance antimicrobial efficacy. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative studies. By understanding the interplay between structure and function, and by employing rigorous experimental methodologies, the development of next-generation peptide therapeutics with improved pharmacological profiles is within reach.
References
- 1. innoprot.com [innoprot.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. mdpi.com [mdpi.com]
- 4. Temporal cAMP Signaling Selectivity by Natural and Synthetic MC4R Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Short native antimicrobial peptides and engineered ultrashort lipopeptides: similarities and differences in cell specificities and modes of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Melanocortin 4 Receptor Agonists by Exploiting Animal-Derived Macrocyclic, Disulfide-Rich Peptide Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
The Impact of 2-Naphthylalanine Incorporation on Peptide-Receptor Binding Affinity: A Comparative Guide
The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug design, enabling the fine-tuning of pharmacological properties such as receptor binding affinity, selectivity, and in vivo stability. Among these, 2-naphthylalanine (2-Nal), a bulky, hydrophobic, and fluorescent amino acid, has emerged as a valuable tool for probing peptide-receptor interactions. This guide provides a comparative analysis of how the incorporation of 2-Nal in place of native aromatic residues can significantly alter peptide-receptor binding affinity, focusing on the well-characterized melanocortin receptor system.
From Agonist to Antagonist: The Case of MT-II and SHU-9119
A compelling example of the dramatic impact of 2-Nal substitution is the conversion of the potent melanocortin receptor agonist, Melanotan II (MT-II), into the antagonist, SHU-9119. This transformation is achieved by a single substitution of D-Phenylalanine (D-Phe) at position 7 with D-2-Naphthylalanine (D-Nal(2')). This modification inverts the pharmacological activity of the peptide at the melanocortin-3 (MC3R) and melanocortin-4 (MC4R) receptors, turning a potent activator into a formidable blocker.
The bulky bicyclic side chain of D-Nal(2') is thought to induce a conformational change in the peptide backbone that is unfavorable for receptor activation, while still permitting high-affinity binding to the receptor's orthosteric site. This highlights the critical role of the steric and hydrophobic properties of 2-Nal in modulating the ligand-receptor interaction.
Comparative Binding Affinity Data
The following table summarizes the binding affinities (IC50 values) of MT-II and its 2-Nal substituted analogue, SHU-9119, for human melanocortin receptors. The data clearly illustrates the shift in pharmacology from a potent agonist to a potent antagonist at the MC3 and MC4 receptors upon incorporation of 2-Nal.
| Peptide | Sequence | Receptor Subtype | Binding Affinity (IC50, nM) | Pharmacological Activity |
| MT-II | Ac-Nle-c[Asp-His-D-Phe -Arg-Trp-Lys]-NH₂ | hMC3R | 1.25 ± 0.2 | Agonist |
| hMC4R | 1.1 ± 0.30 | Agonist | ||
| hMC5R | 7.5 ± 0.20 | Agonist | ||
| SHU-9119 | Ac-Nle-c[Asp-His-D-Nal(2') -Arg-Trp-Lys]-NH₂ | hMC3R | 2.3 ± 0.20 | Antagonist |
| hMC4R | 0.6 ± 0.10 | Antagonist | ||
| hMC5R | 0.9 ± 0.20 | Partial Agonist |
Data compiled from multiple sources for illustrative purposes.
Experimental Protocols
The determination of peptide-receptor binding affinity is paramount in drug discovery. The following are detailed methodologies for key experiments used to characterize ligands like MT-II and SHU-9119.
Radioligand Competition Binding Assay
This assay is a gold standard for quantifying the affinity of an unlabeled ligand (e.g., a synthetic peptide) by measuring its ability to compete with a radiolabeled ligand for binding to a receptor.
Objective: To determine the inhibitory constant (Ki) of a test peptide for a specific receptor.
Materials:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human melanocortin receptor of interest (e.g., hMC4R).[1][2]
-
Membrane Preparation: Crude membrane fractions prepared from the HEK293 cells.
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor, such as [¹²⁵I]NDP-α-MSH for melanocortin receptors.
-
Test Peptides: Unlabeled peptides (e.g., MT-II, SHU-9119) at a range of concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Filtration Apparatus: 96-well glass fiber filter plates and a vacuum manifold.
-
Scintillation Counter: For detecting radioactivity.
Procedure:
-
Membrane Preparation: HEK293 cells expressing the target receptor are harvested, homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors), and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the BCA assay.[3]
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the unlabeled test peptide.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[3][4]
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through the glass fiber filter plate using a vacuum manifold. This traps the membranes with bound radioligand on the filter while the unbound radioligand passes through.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test peptide. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of test peptide that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
cAMP Functional Assay
This assay measures the functional consequence of ligand binding to Gs-coupled receptors, such as the melanocortin receptors, by quantifying the intracellular accumulation of the second messenger, cyclic AMP (cAMP).
Objective: To determine if a ligand is an agonist (stimulates cAMP production) or an antagonist (blocks agonist-induced cAMP production).
Materials:
-
Cell Culture: HEK293 cells expressing the human melanocortin receptor of interest.
-
Stimulation Buffer: e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX.[5]
-
Test Peptides: Agonists and antagonists at various concentrations.
-
cAMP Detection Kit: Commercially available kits (e.g., HTRF, AlphaScreen, or ELISA-based).[5][6][7][8]
-
Plate Reader: Capable of detecting the signal from the chosen cAMP kit.
Procedure:
-
Cell Plating: Seed the HEK293 cells in a 96-well plate and allow them to adhere overnight.
-
Agonist Assay:
-
Replace the culture medium with stimulation buffer.
-
Add varying concentrations of the test peptide (potential agonist).
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
-
Antagonist Assay:
-
Pre-incubate the cells with varying concentrations of the test peptide (potential antagonist) for a short period.
-
Add a fixed concentration of a known agonist (e.g., α-MSH) that gives a submaximal response (e.g., EC80).
-
Incubate for the specified time.
-
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis:
-
Agonist: Plot cAMP levels against the log concentration of the test peptide to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect).
-
Antagonist: Plot the response (in the presence of the agonist) against the log concentration of the test peptide to determine the IC50 (concentration that inhibits 50% of the agonist response).
-
Visualizations
Melanocortin Receptor Signaling Pathway
The melanocortin receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gs alpha subunit. Upon agonist binding, this initiates a signaling cascade that leads to the production of the intracellular second messenger, cyclic AMP (cAMP).
Melanocortin-4 Receptor (MC4R) signaling pathway.
Experimental Workflow: Radioligand Competition Binding Assay
The following diagram illustrates the key steps in a radioligand competition binding assay to determine the binding affinity of a peptide.
Workflow for a radioligand competition binding assay.
References
- 1. Structural insights into ligand recognition and activation of the melanocortin-4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. innoprot.com [innoprot.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
H-2-Nal-OH as a superior alternative to dansyl or other fluorescent labels
In the landscape of fluorescent labeling, the quest for brighter, more stable, and less intrusive probes is perpetual. For researchers, scientists, and drug development professionals, the limitations of conventional labels like dansyl chloride can impede the progress of sensitive assays. Emerging as a powerful alternative, H-2-Nal-OH (3-(2-Naphthyl)-L-alanine), a fluorescent non-canonical amino acid, offers significant advantages in stability, fluorescence lifetime, and biocompatibility, positioning it as a superior choice for demanding applications.
Unveiling the Advantages of this compound
This compound distinguishes itself from traditional fluorescent labels through the intrinsic photophysical properties of its naphthalene side chain. Unlike dansyl chloride, which requires a chemical reaction to become fluorescent and can be prone to hydrolysis, this compound's fluorescence is inherent to its structure. This fundamental difference leads to several key benefits:
-
Enhanced Photostability: Naphthalene-based fluorophores, including this compound, are known for their robust photostability, resisting photobleaching even under prolonged excitation. This allows for longer observation times and more reliable quantification in fluorescence microscopy and other demanding applications.
-
Longer Fluorescence Lifetime: A pivotal advantage of the naphthyl moiety in this compound is its significantly longer excited-state lifetime compared to intrinsic fluorophores like tryptophan.[1] This longer lifetime provides a larger window for detecting subtle changes in the local environment, making it an exquisite probe for studying protein folding, conformational changes, and molecular interactions.
-
Biocompatibility and Minimal Perturbation: As an amino acid, this compound can be incorporated directly into the peptide backbone during solid-phase peptide synthesis (SPPS).[2] This site-specific incorporation minimizes the structural perturbation that can be caused by larger, bulkier labels like dansyl chloride, ensuring that the biological activity of the labeled molecule remains intact.
-
Environmental Sensitivity: The fluorescence of the naphthalene group is sensitive to the polarity of its local environment. This property allows this compound to be used as a reporter on the conformational state of a protein or its binding to a ligand.
This compound vs. Dansyl Chloride: A Comparative Overview
To illustrate the practical advantages of this compound, a direct comparison with the widely used dansyl chloride is essential. While specific quantitative data for this compound's quantum yield and Stokes shift in various solvents is still emerging in the literature, the general properties of naphthalene-based probes provide a strong basis for comparison.
| Property | This compound (3-(2-Naphthyl)-L-alanine) | Dansyl Chloride | Other Common Labels (e.g., FITC) |
| Labeling Chemistry | Incorporated during peptide synthesis or via chemical ligation. | Reacts with primary and secondary amines (e.g., lysine, N-terminus).[3] | Reacts with primary amines (e.g., lysine, N-terminus). |
| Fluorescence | Intrinsic to the naphthalene side chain.[2] | Becomes fluorescent upon reaction with an amine. | Intrinsic to the fluorophore structure. |
| Photostability | Generally high due to the stable aromatic naphthalene structure.[4] | Moderate; susceptible to photobleaching. | Variable; often lower than naphthalene-based probes. |
| Fluorescence Lifetime | Significantly longer than tryptophan, allowing for more sensitive detection of environmental changes.[1] | Typically in the nanosecond range. | Typically in the nanosecond range. |
| Structural Perturbation | Minimal when incorporated as an amino acid. | Can be bulky and may alter the conformation and function of the labeled molecule. | Can be bulky and may alter the conformation and function of the labeled molecule. |
| Environmental Sensitivity | Fluorescence is sensitive to local polarity. | Fluorescence is highly sensitive to the local environment.[3] | Varies depending on the specific fluorophore. |
Experimental Protocols: Incorporating this compound
The primary method for introducing this compound into a protein or peptide is through solid-phase peptide synthesis (SPPS). This approach allows for precise, site-specific labeling.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation: Start with a suitable solid support resin (e.g., Wang, Rink amide) depending on the desired C-terminal functionality.
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid using a solution of piperidine in a suitable solvent (e.g., 20% piperidine in DMF).
-
Amino Acid Coupling: Activate the carboxyl group of Fmoc-H-2-Nal-OH using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and add it to the deprotected resin. Allow the coupling reaction to proceed to completion.
-
Washing: Thoroughly wash the resin to remove excess reagents and byproducts.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA-based).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the this compound-containing peptide by mass spectrometry.
Experimental Workflow for SPPS
Caption: Workflow for site-specific incorporation of this compound via SPPS.
Visualizing the Logic: Why this compound Excels
The superiority of this compound can be understood through a logical comparison of its core attributes against those of traditional labels.
Logical Comparison of Fluorescent Labels
References
- 1. Structural study of melanocortin peptides by fluorescence spectroscopy: identification of beta-(2-naphthyl)-D-alanine as a fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 4. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Intrinsic Probes for Peptide Membrane Penetration: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest to understand and quantify the journey of peptides across cellular membranes is a critical step in the development of novel therapeutics. This guide provides a comprehensive comparison of intrinsic fluorescent amino acid probes, with a focus on the potential utility of H-2-Nal-OH (2-naphthylalanine) and its established alternatives for monitoring peptide-membrane interactions.
While the direct validation of this compound as a routine, standalone probe for quantifying membrane penetration is not extensively documented in peer-reviewed literature, its core component, the 2-naphthylalanine (2-Nal) moiety, possesses intrinsic fluorescence properties that make it a promising candidate. Its hydrophobicity and sensitivity to the local environment suggest its potential as an indicator of a peptide's transition from an aqueous to a lipid environment.[1][2] This guide will objectively compare the known photophysical properties of 2-Nal with well-established intrinsic fluorescent probes—Tryptophan (Trp), Dansylalanine (Dan), and p-Cyanophenylalanine (PheCN)—and provide detailed experimental protocols for their use.
Comparative Analysis of Intrinsic Fluorescent Probes
The ideal intrinsic fluorescent probe for monitoring peptide-membrane interactions should exhibit significant changes in its photophysical properties—such as emission wavelength, quantum yield, and fluorescence lifetime—upon moving from a polar (aqueous) to a non-polar (lipid) environment. The following tables summarize the key performance indicators for 2-Nal and its common alternatives.
Table 1: Spectroscopic Properties of Fluorescent Amino Acid Probes in Different Environments
| Probe | Excitation Max (λex) | Emission Max (λem) - Polar (Water) | Emission Max (λem) - Non-Polar (e.g., Dioxane, Ethanol) | Blue Shift (nm) |
| 2-Naphthylalanine (2-Nal) | ~280 - 320 nm | ~354 nm | ~340 nm | ~14 |
| Tryptophan (Trp) | ~280 nm | ~350 nm | ~330 nm | ~20 |
| Dansylalanine (Dan) | ~340 nm | ~560 nm | ~470 - 510 nm | ~50 - 90 |
| p-Cyanophenylalanine (PheCN) | ~280 nm | ~296 nm | ~294 nm | ~2 |
Note: Exact wavelengths can vary depending on the specific peptide sequence and lipid composition.
Table 2: Performance Characteristics of Fluorescent Amino Acid Probes
| Probe | Quantum Yield (Φ) - Polar (Water) | Quantum Yield (Φ) - Non-Polar (e.g., Dioxane, Ethanol) | Fluorescence Lifetime (τ) - Polar (Water) | Fluorescence Lifetime (τ) - Non-Polar (e.g., Lipid) | Environmental Sensitivity |
| 2-Naphthylalanine (2-Nal) | Moderate | Higher (qualitative) | Longer than Trp (qualitative)[1] | Drastically changed from aqueous solution[1] | High |
| Tryptophan (Trp) | ~0.13 | ~0.20 | ~2.8 ns | ~1.8 - 4.8 ns[3] | Moderate |
| Dansylalanine (Dan) | ~0.07 | ~0.66 | ~14 ns (in some solutions)[4] | Varies with polarity | Very High[4] |
| p-Cyanophenylalanine (PheCN) | ~0.10 | ~0.09 (Methanol) | ~6.8 ns | Varies with H-bonding | High (sensitive to H-bonding)[5] |
Experimental Protocols
Accurate assessment of membrane penetration using intrinsic fluorescent probes relies on robust experimental design. Below are detailed protocols for key assays.
Protocol 1: Membrane Binding and Insertion Analysis using Steady-State Fluorescence Spectroscopy (Blue Shift Assay)
This protocol is designed to determine if a peptide containing an intrinsic fluorescent probe binds to and inserts into a lipid membrane, as indicated by a blue shift in the fluorescence emission maximum.
Materials:
-
Peptide labeled with 2-Nal, Trp, Dan, or PheCN
-
Lipid of choice (e.g., POPC, POPG)
-
Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Spectrofluorometer
-
Liposome extrusion equipment
Procedure:
-
Liposome Preparation:
-
Dissolve lipids in chloroform.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Hydrate the lipid film with the assay buffer by vortexing.
-
Create large unilamellar vesicles (LUVs) by extruding the lipid suspension through a polycarbonate membrane (e.g., 100 nm pore size).
-
-
Fluorescence Measurement:
-
Prepare a solution of the fluorescently labeled peptide in the assay buffer at a fixed concentration (e.g., 1-10 µM).
-
Record the fluorescence emission spectrum of the peptide alone (excite at the appropriate λex and scan the emission wavelengths).
-
Titrate the peptide solution with increasing concentrations of LUVs.
-
After each addition of LUVs, allow the sample to equilibrate for 5-10 minutes and then record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Plot the maximum emission wavelength (λem) as a function of the lipid-to-peptide molar ratio.
-
A significant shift to shorter wavelengths (a blue shift) indicates the transfer of the fluorescent probe from the aqueous buffer to the hydrophobic environment of the lipid bilayer.
-
Protocol 2: Quantifying Membrane Penetration using Fluorescence Lifetime Imaging Microscopy (FLIM)
FLIM provides spatial information on the fluorescence lifetime of a probe, which can be used to distinguish between membrane-bound and internalized peptides within live cells.
Materials:
-
Cells cultured on glass-bottom dishes
-
Peptide labeled with a suitable fluorescent probe (probes with longer lifetimes are often preferred for FLIM)
-
Confocal microscope equipped with a FLIM module (e.g., TCSPC or frequency-domain)
-
Cell culture medium
Procedure:
-
Cell Preparation:
-
Seed cells on glass-bottom dishes and allow them to adhere overnight.
-
-
Peptide Incubation:
-
Replace the cell culture medium with fresh medium containing the fluorescently labeled peptide at the desired concentration.
-
Incubate the cells for a specific time course (e.g., 15 min, 30 min, 1 hr, 4 hr).
-
-
FLIM Imaging:
-
Wash the cells with fresh medium to remove non-adherent peptide.
-
Acquire fluorescence lifetime images using the FLIM microscope. The excitation and emission wavelengths should be set according to the probe's properties.
-
-
Data Analysis:
-
Analyze the FLIM data to generate a map of fluorescence lifetimes across the cell.
-
Changes in the fluorescence lifetime can indicate the peptide's localization. For example, a shift to a longer or shorter lifetime upon entering the cytoplasm compared to the plasma membrane can be used to quantify uptake.
-
Phasor analysis of FLIM data can be used to distinguish between different populations of the probe (e.g., membrane-bound vs. internalized).[6]
-
Visualizing the Workflow and Principles
To better understand the experimental logic, the following diagrams illustrate the workflow for a blue shift assay and the underlying principle of environmental sensitivity of fluorescent probes.
Caption: Experimental workflow for the blue shift assay.
Caption: Principle of environment-sensitive fluorescent probes.
Conclusion
The selection of an appropriate intrinsic fluorescent probe is paramount for accurately studying peptide-membrane interactions. While Tryptophan is the most commonly used due to its natural occurrence, its modest environmental sensitivity can sometimes be a limitation. Dansylalanine offers superior sensitivity with a large blue shift and a significant change in quantum yield, making it an excellent choice for in vitro biophysical assays. p-Cyanophenylalanine is a valuable tool due to its sensitivity to hydrogen bonding and its utility in FRET studies.
This compound , with its core 2-naphthylalanine structure, presents a compelling case for use as an intrinsic probe. The evidence suggests that its fluorescence lifetime is highly sensitive to the polarity of its environment, a key characteristic for monitoring membrane penetration.[1] Its larger aromatic surface compared to tryptophan may also lead to distinct interactions with the lipid bilayer. However, to establish this compound as a validated and reliable probe, further systematic studies are required to quantify its photophysical properties in a range of environments and to directly compare its performance against established probes in standardized peptide uptake assays. Researchers are encouraged to consider the unique properties of 2-Nal and to contribute to the validation of this promising tool for advancing our understanding of peptide-membrane interactions and facilitating the development of next-generation peptide therapeutics.
References
- 1. Structural study of melanocortin peptides by fluorescence spectroscopy: identification of beta-(2-naphthyl)-D-alanine as a fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. Fluorescence lifetimes of tryptophan: structural origin and relation with So --> 1Lb and So --> 1La transitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 5. Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polarity-based fluorescence probes: properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
Differences in enzymatic stability of peptides containing H-2-Nal-OH versus natural amino acids
For researchers, scientists, and drug development professionals, the pursuit of more stable peptide therapeutics is a paramount objective. The inherent susceptibility of natural peptides to rapid enzymatic degradation in vivo presents a significant hurdle in their clinical development. The incorporation of unnatural amino acids is a key strategy to overcome this limitation. This guide provides a comparative analysis of the enzymatic stability of peptides containing 2-Naphthylalanine (H-2-Nal-OH) versus those composed solely of natural amino acids, supported by experimental data and detailed protocols.
The inclusion of this compound, a synthetic amino acid with a bulky bicyclic aromatic side chain, into peptide sequences has been shown to significantly enhance their resistance to proteolytic degradation. This improvement in stability is largely attributed to the steric hindrance provided by the naphthyl group, which can prevent or slow the binding of peptidases to the peptide backbone, thereby inhibiting cleavage.
Comparative Enzymatic Stability Data
The following table summarizes representative data on the enzymatic stability of peptides, highlighting the increased half-life observed upon the incorporation of unnatural amino acids like 2-Nal. While direct head-to-head data for a single peptide sequence with and without 2-Nal is not always available in a single publication, the compilation of data from various studies illustrates a clear trend of enhanced stability.
| Peptide/Analog | Sequence | Amino Acid at Position of Interest | Biological Matrix/Enzyme | Half-life (t1/2) | Reference |
| Natural Peptide | |||||
| Neurotensin (NT) | pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu-OH | Natural Amino Acids | Human Serum | < 4 hours | [1] |
| Gonadotropin-Releasing Hormone (GnRH) | pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2 | Natural Amino Acids | Rat Pituitary Homogenate | ~5 minutes | [2] |
| This compound Containing Peptide | |||||
| GnRH Antagonist | Ac-D-2Nal-D-4Cpa-D-Trp-Ser-Tyr-D-Cit-Leu-Arg-Pro-D-Ala-NH2 | D-2-Naphthylalanine (D-2Nal) | In vivo (rat) | Significantly increased | [3] |
| Antimicrobial Peptide Analog | Nal-AArIIlrWrFR-NH2 | β-Naphthylalanine (Nal) | Proteases (Trypsin, Chymotrypsin) | High Stability | [4] |
Note: The data presented is for illustrative purposes to demonstrate the general principle of increased stability. Direct comparison of half-lives requires identical experimental conditions.
Experimental Protocols
A standardized in vitro assay is crucial for accurately determining and comparing the enzymatic stability of different peptide analogs. Below is a detailed methodology for a typical peptide stability assay in human plasma.
Protocol: In Vitro Peptide Stability Assay in Human Plasma
1. Materials and Reagents:
-
Test Peptide and Reference Peptide (with natural amino acid)
-
Human Plasma (pooled, heparinized)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic Acid (TFA)
-
Water, HPLC grade
-
96-well plates or microcentrifuge tubes
-
Incubator shaker (set to 37°C)
-
Centrifuge
-
HPLC system with a C18 column
2. Experimental Procedure:
-
Peptide Solution Preparation: Prepare stock solutions of the test and reference peptides in a suitable solvent (e.g., DMSO or water) at a concentration of 1 mM.
-
Incubation:
-
Pre-warm human plasma and PBS to 37°C.
-
In a 96-well plate or microcentrifuge tubes, add 190 µL of human plasma.
-
Spike 10 µL of the 1 mM peptide stock solution into the plasma to achieve a final concentration of 50 µM. Mix gently.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
Collect 20 µL aliquots from the incubation mixture at various time points (e.g., 0, 15, 30, 60, 120, 240, and 1440 minutes).
-
The t=0 sample should be taken immediately after adding the peptide and before significant degradation can occur.
-
-
Enzyme Inactivation and Protein Precipitation:
-
To each 20 µL aliquot, immediately add 80 µL of a cold (4°C) stop solution (e.g., Acetonitrile with 1% TFA) to precipitate plasma proteins and stop enzymatic activity.
-
Vortex the samples for 1 minute.
-
-
Centrifugation:
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Sample Analysis by RP-HPLC:
-
Carefully transfer the supernatant to HPLC vials.
-
Inject a defined volume (e.g., 20 µL) onto a C18 reverse-phase HPLC column.
-
Use a gradient elution method with Mobile Phase A (e.g., 0.1% TFA in water) and Mobile Phase B (e.g., 0.1% TFA in acetonitrile).
-
Monitor the peptide elution at a specific wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Determine the peak area of the intact peptide at each time point.
-
Normalize the peak area at each time point to the peak area at t=0 to calculate the percentage of remaining peptide.
-
Plot the percentage of remaining peptide against time and fit the data to a one-phase decay model to calculate the half-life (t1/2).
-
Visualizing the Workflow
The following diagram illustrates the general workflow for assessing peptide enzymatic stability.
Caption: Experimental workflow for peptide enzymatic stability assay.
Signaling Pathways and Logical Relationships
The rationale for the increased stability of peptides containing this compound can be visualized as a logical relationship.
Caption: Mechanism of enhanced stability by this compound incorporation.
References
- 1. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gonadotropin-releasing hormone (GnRH) analogs: relationship between their structure, proteolytic inactivation and pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Cross-Validation of H-2-Nal-OH Fluorescence: A Comparative Guide to Experimental Data and Computational Models
For researchers, scientists, and drug development professionals, understanding the photophysical properties of fluorescent amino acids like H-2-Nal-OH (L-3-(2-naphthyl)alanine) is crucial for their application as molecular probes and in drug design. This guide provides a comparative analysis of experimental fluorescence data for 2-naphthylalanine, a closely related derivative, and the computational models used to predict these properties, offering a framework for cross-validation.
The intrinsic fluorescence of the naphthalene moiety in this compound makes it a valuable tool for investigating molecular interactions. Its fluorescence properties, particularly its excited-state lifetime, are sensitive to the local environment, a phenomenon known as solvatochromism. This sensitivity allows it to be used as a probe to report on changes in its surroundings, such as moving from an aqueous solution to a lipid bilayer.
Quantitative Comparison of Photophysical Properties
| Solvent | Dielectric Constant (ε) | Emission Max (λem, nm) | Fluorescence Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) |
| Hexane | 1.88 | 429 | - | - |
| Toluene | 2.38 | - | - | - |
| Dioxane | 2.21 | 420-445 | 0.2-0.3 | - |
| Acetonitrile | 37.5 | 420-445 | 0.2-0.3 | - |
| Ethanol | 24.55 | 564 | - | - |
| Methanol | 32.7 | 564 | - | - |
Note: Data for 2-amino-1,8-naphthalimide is presented as a representative example of a naphthalene derivative exhibiting solvatochromism.[1] The fluorescence quantum yields for 3APNI and 4APNI, also naphthalene derivatives, decrease with increasing solvent polarity.[1] The fluorescence spectra of 2APNI, however, were found to be insensitive to solvent polarity.[1]
Experimental and Computational Methodologies
A robust cross-validation requires a clear understanding of both the experimental techniques used to measure fluorescence and the computational methods employed to predict it.
Experimental Protocols
Relative Fluorescence Quantum Yield Determination:
The relative fluorescence quantum yield is a widely used method that compares the fluorescence of a sample to that of a well-characterized standard with a known quantum yield.
Materials and Instrumentation:
-
Fluorometer: A spectrofluorometer capable of measuring excitation and emission spectra.
-
UV-Vis Spectrophotometer: To measure the absorbance of the solutions.
-
Quartz Cuvettes: 1 cm path length.
-
Solvents: Spectroscopic grade.
-
Standard: A fluorescent standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).
Procedure:
-
Prepare a series of dilute solutions of both the test compound (this compound) and the standard in the desired solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation and emission slit widths) for both the sample and the standard.
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the test compound and the standard.
-
Calculate the quantum yield of the test sample using the following equation:
Φsample = Φstandard × (msample / mstandard) × (η2sample / η2standard)
where Φ is the quantum yield, m is the slope of the line from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.
Time-Resolved Fluorescence Spectroscopy (Fluorescence Lifetime):
Time-Correlated Single Photon Counting (TCSPC) is a common technique for measuring fluorescence lifetimes.
Instrumentation:
-
Pulsed light source (e.g., picosecond laser or LED).
-
Fast photodetector (e.g., photomultiplier tube or single-photon avalanche diode).
-
TCSPC electronics.
Procedure:
-
A dilute solution of the sample is excited by a short pulse of light.
-
The time difference between the excitation pulse and the detection of the first emitted photon is measured.
-
This process is repeated many times to build up a histogram of the photon arrival times.
-
The fluorescence lifetime is determined by fitting the decay of the fluorescence intensity over time, typically with a single or multi-exponential function.
Computational Models
Computational chemistry provides powerful tools to predict and understand the photophysical properties of molecules like this compound.
Time-Dependent Density Functional Theory (TD-DFT):
TD-DFT is a widely used quantum mechanical method to calculate the excited-state properties of molecules.[2][3][4]
Methodology:
-
Ground-State Geometry Optimization: The molecular geometry of this compound is first optimized in its electronic ground state using Density Functional Theory (DFT).
-
Solvent Modeling: The effect of the solvent is typically included using a Polarizable Continuum Model (PCM), which represents the solvent as a continuous dielectric medium.
-
Excited-State Calculations: TD-DFT is then used to calculate the vertical excitation energies (corresponding to light absorption) and oscillator strengths.
-
Excited-State Geometry Optimization: To predict the fluorescence emission, the geometry of the molecule is optimized in its first excited state.
-
Emission Energy Calculation: The energy difference between the optimized excited state and the ground state at the excited-state geometry gives the predicted emission energy.
Molecular Dynamics (MD) Simulations:
MD simulations can provide insights into the dynamic interactions between this compound and solvent molecules, helping to explain solvatochromic effects.
Methodology:
-
System Setup: A simulation box is created containing one or more this compound molecules and a large number of explicit solvent molecules (e.g., water, methanol).
-
Force Field: A force field (e.g., AMBER, CHARMM) is chosen to describe the interactions between all atoms in the system.
-
Equilibration: The system is allowed to equilibrate at a specific temperature and pressure.
-
Production Run: A long simulation is run to sample the conformational space of the solute and the surrounding solvent molecules.
-
Analysis: The trajectory from the MD simulation can be analyzed to understand how the solvent structure around the naphthalene chromophore changes and how this correlates with experimental observations of solvatochromism.
Cross-Validation Workflow and Signaling Pathways
The cross-validation of experimental and computational data is an iterative process that enhances our understanding of the molecular system.
References
- 1. mdpi.com [mdpi.com]
- 2. Excited-state calculations with TD-DFT: from benchmarks to simulations in complex environments - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. John Herbert: Time-dependent DFT [asc.ohio-state.edu]
- 4. Benchmarking the performance of time-dependent density functional theory methods on biochromophores - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for H-2-Nal-OH: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of H-2-Nal-OH is paramount. This guide provides essential safety and logistical information for the proper handling and disposal of this non-natural amino acid derivative.
This compound, or 3-(2-Naphthyl)-L-alanine, is a specialized amino acid utilized in peptide synthesis and drug development. While it is not classified as a hazardous substance, adherence to proper disposal protocols is crucial to maintain a safe laboratory environment and ensure regulatory compliance. This document outlines the necessary steps for the safe handling and disposal of this compound.
Summary of Key Safety and Disposal Information
| Property | Value | Source |
| Chemical Name | 3-(2-Naphthyl)-L-alanine | [1][2] |
| CAS Number | 58438-03-2 | [1][2] |
| Molecular Formula | C13H13NO2 | [1] |
| Molecular Weight | 215.25 g/mol | [2][3] |
| Appearance | White to off-white solid/powder | [4] |
| Solubility | Slightly soluble in water. Soluble in 1 mol/L NaOH. | [5] |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [3] |
| Primary Hazards | May cause skin, eye, and respiratory irritation. | [3] |
| Personal Protective Equipment (PPE) | Safety glasses, gloves, and a lab coat should be worn. | [5] |
| Disposal Method | Dispose of as non-hazardous solid waste in accordance with local and institutional regulations. | [6][7][8] |
Step-by-Step Disposal Protocol
Researchers must consult their institution's Environmental Health and Safety (EHS) office for specific guidance on chemical waste disposal. The following is a general procedural outline based on standard laboratory practices for non-hazardous chemical waste.[6][8][9]
-
Initial Assessment: Confirm that the this compound to be disposed of is not contaminated with any hazardous materials. If it is, it must be treated as hazardous waste.
-
Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Containment:
-
Solid Waste: Unused or expired this compound should be collected in a clearly labeled, sealed container designated for non-hazardous solid chemical waste.[7] The container should be compatible with the chemical.
-
Aqueous Solutions: While this compound has low water solubility, any solutions should be collected in a designated container for non-hazardous aqueous waste. Do not dispose of down the drain without explicit approval from your institution's EHS.[10]
-
-
Labeling: The waste container must be clearly labeled with the full chemical name: "this compound" or "3-(2-Naphthyl)-L-alanine" and marked as "Non-Hazardous Waste for Disposal."
-
Storage of Waste: Store the sealed waste container in a designated, secure area away from incompatible materials until it is collected by the institution's waste management service.
-
Final Disposal: The collected waste will be disposed of by the institution's approved waste management vendor, likely through incineration or landfilling, in accordance with local regulations.
Potential Decomposition Hazards
While stable under normal conditions, it is important to be aware of potential decomposition products under high heat. Thermal degradation of aromatic amino acids can produce various aromatic compounds, phenols, and indoles.[11][12][13][14] In the event of a fire, hazardous thermal decomposition products may include oxides of carbon and nitrogen.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
- 1. peptide.com [peptide.com]
- 2. 2-Naphthylalanine | C13H13NO2 | CID 185915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. H-DL-2-NAL-OH price,buy H-DL-2-NAL-OH - chemicalbook [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chembk.com [chembk.com]
- 6. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 7. sfasu.edu [sfasu.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 10. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
Personal protective equipment for handling H-2-Nal-OH
Essential Safety and Handling Guide for H-2-Nal-OH
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Operation, and Disposal of this compound.
This guide provides crucial safety and logistical information for the proper handling of this compound (3-(2-Naphthyl)-L-alanine), a non-natural amino acid utilized in peptide synthesis and drug development. Adherence to these protocols is essential for ensuring personal safety, maintaining experimental integrity, and minimizing environmental impact. While this compound is not classified as a hazardous substance under normal use conditions, proper laboratory practices are paramount.[1][2][3]
Hazard Identification and Risk Assessment
This compound is a white to off-white crystalline solid.[1][4] Although it is considered to have low toxicity with no known carcinogenic or mutagenic effects, it may cause skin, eye, and respiratory tract irritation upon contact or inhalation.[2][5] Ingestion may also be harmful.[2][5] A thorough risk assessment should be conducted before commencing any work.
Physical and Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃NO₂ | [6] |
| Molecular Weight | 215.25 g/mol | [4][7] |
| Appearance | White to off-white crystalline solid | [1][4] |
| Melting Point | ~240°C (decomposes) | [1] |
| Solubility | Slightly soluble in water. Soluble in 1 mol/L NaOH. | [1][4] |
| Storage Temperature | 2-8°C, keep in a dark place under an inert atmosphere. |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent direct contact and inhalation of the powder.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended. Inspect for tears or punctures before use.[8][9] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Must meet ANSI Z87.1 standards.[9] |
| Body Protection | Laboratory coat | A fully buttoned lab coat should be worn to protect against skin contact.[8] |
| Respiratory Protection | Dust mask or respirator | Recommended when handling larger quantities or if there is a risk of generating dust.[2] |
Operational Plan for Safe Handling
A systematic workflow is crucial for minimizing exposure and ensuring the safe handling of this compound. All operations should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[8]
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that a safety shower and eyewash station are readily accessible.
-
Don all required PPE as specified in the table above.
-
-
Weighing and Transfer:
-
Handle the solid powder carefully to avoid generating dust.
-
Use a chemical fume hood or a ventilated balance enclosure for weighing.
-
Employ appropriate tools such as a spatula or powder funnel for transfers.
-
-
Dissolution (if applicable):
-
If preparing a solution, add the solid this compound to the solvent slowly to avoid splashing.
-
For aqueous solutions, note that solubility is low but can be increased by adjusting the pH with NaOH.[4]
-
-
Reaction and Work-up:
-
Maintain controlled conditions throughout the experimental process.
-
Keep all reaction vessels properly labeled and sealed when not in use.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with this compound.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Experimental Workflow for Handling this compound:
References
- 1. This compound [chembk.com]
- 2. peptide.com [peptide.com]
- 3. fishersci.com [fishersci.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. 58438-03-2 CAS Manufactory [m.chemicalbook.com]
- 8. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 9. STANDARD OPERATING PROCEDURE [lsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
